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Foundational

chemical structure and properties of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid

An In-Depth Technical Guide to 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid: Structure, Properties, and Potential in Drug Discovery Introduction: The Benzofuran Scaffold in Medicinal Chemistry The benzofuran nucleus is...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid: Structure, Properties, and Potential in Drug Discovery

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

The benzofuran nucleus is a privileged heterocyclic motif ubiquitously found in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] Compounds incorporating this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3] The versatility of the benzofuran ring system, coupled with its amenability to chemical modification, has established it as a valuable framework in modern drug discovery programs.[3] This guide provides a detailed technical overview of a specific derivative, 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid, focusing on its chemical structure, predicted properties, and potential applications for researchers and professionals in drug development.

Chemical Identity and Structure

The nomenclature 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid describes a benzofuran core with two key functional groups: a carboxylic acid at the 6-position and a 2-ethoxyethoxy substituent at the 4-position. The core, benzofuran-6-carboxylic acid, is a known chemical entity with the CAS Number 77095-51-3.[4][5]

Molecular Structure:

Caption: Chemical structure of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationJustification
Molecular Formula C13H14O5Derived from the chemical structure.
Molecular Weight 250.25 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.The core structure is a solid.[6]
Solubility Increased solubility in polar organic solvents compared to the parent benzofuran-6-carboxylic acid.The ether linkages in the 2-ethoxyethoxy side chain introduce polarity and hydrogen bond accepting capabilities.
pKa Estimated to be around 4-5.The primary acidic proton is on the carboxylic acid group. The electronic nature of the benzofuran ring and the ether substituent will have a minor influence on the pKa. For comparison, the pKa of benzoic acid is approximately 4.2.

Proposed Synthetic Methodology

A plausible synthetic route to 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid can be envisioned starting from a suitably substituted phenol. The following workflow outlines a potential multi-step synthesis.

synthetic_workflow start 4-Hydroxy-3-iodobenzoic acid intermediate1 Protection of Carboxylic Acid start->intermediate1 e.g., Esterification intermediate2 Sonogashira Coupling intermediate1->intermediate2 with Trimethylsilylacetylene intermediate3 Cyclization intermediate2->intermediate3 Base-mediated intermediate4 Williamson Ether Synthesis intermediate3->intermediate4 with 2-bromoethyl ethyl ether product 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid intermediate4->product Deprotection

Caption: Proposed synthetic workflow for 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid.

Experimental Protocol Outline:

  • Protection of the Carboxylic Acid: The starting material, 4-hydroxy-3-iodobenzoic acid, would first have its carboxylic acid group protected, for example, as a methyl or ethyl ester, to prevent unwanted side reactions in subsequent steps.

  • Sonogashira Coupling: The protected intermediate would then undergo a palladium-catalyzed Sonogashira coupling with a suitable alkyne, such as trimethylsilylacetylene. This step introduces the two-carbon unit necessary for the formation of the furan ring.

  • Cyclization: The resulting alkyne intermediate can be induced to cyclize to form the benzofuran ring. This is often achieved under basic conditions which also removes the silyl protecting group.

  • Williamson Ether Synthesis: The hydroxyl group at the 4-position of the benzofuran intermediate can then be alkylated with 1-bromo-2-ethoxyethane via a Williamson ether synthesis using a suitable base like potassium carbonate or sodium hydride.

  • Deprotection: The final step involves the hydrolysis of the ester protecting group to yield the target carboxylic acid.

Potential Pharmacological Profile and Research Directions

The benzofuran scaffold is a cornerstone in the development of a wide array of therapeutic agents.[2][3] Derivatives have shown promise as:

  • Anticancer Agents: Many benzofuran derivatives have been investigated for their anti-proliferative activities against various cancer cell lines.[7][8]

  • Anti-inflammatory Agents: The benzofuran core is present in molecules with anti-inflammatory properties.

  • Antimicrobial and Antifungal Agents: Certain benzofuran derivatives have demonstrated efficacy against a range of microbial and fungal pathogens.[9]

The introduction of the 2-ethoxyethoxy side chain can be a strategic modification to enhance the pharmacokinetic properties of a drug candidate. This hydrophilic chain can improve aqueous solubility, which is often a challenge in drug development, and potentially modulate membrane permeability and metabolic stability.

Future Research:

  • In Vitro Screening: The synthesized 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid should be screened against a panel of cancer cell lines, inflammatory markers, and microbial strains to identify its primary biological activity.

  • Enzyme Inhibition Assays: Given that many benzofurans act as enzyme inhibitors, assays against relevant targets (e.g., kinases, phosphatases) could reveal its mechanism of action.[10]

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the ether side chain and the substitution pattern on the benzofuran ring would be crucial for optimizing potency and selectivity.

Conclusion

4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid represents a novel chemical entity with significant potential in the field of drug discovery. By combining the biologically active benzofuran-6-carboxylic acid core with a pharmacokinetically favorable side chain, this molecule presents a promising starting point for the development of new therapeutic agents. The synthetic route proposed herein offers a viable pathway for its preparation, enabling further investigation into its chemical and biological properties. This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and related benzofuran derivatives.

References

  • Accel Scientific. 4-Ethoxy-1-benzofuran-6-carboxylic acid | 1239847-63-2.

  • ChemicalBook. Benzofuran-6-carboxylic acid: properties, applications and safety.

  • Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra.

  • ChemicalBook. benzofuran-6-carboxylic acid(77095-51-3) 1H NMR spectrum.

  • Google Patents. CN110684000B - Process for preparing benzofuran derivatives.

  • Sigma-Aldrich. 4-Isopropoxy-benzofuran-6-carboxylic acid | 1239773-74-0.

  • BLD Pharm. 77095-51-3 | Benzofuran-6-carboxylic acid.

  • ResearchGate. Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints | Request PDF.

  • MedCrave online. Mini review on important biological properties of benzofuran derivatives.

  • ScienceOpen. Natural source, bioactivity and synthesis of benzofuran derivatives.

  • PubMed. Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines.

  • Hangzhou Cherry Pharmaceutical Technology Co., LTD. Benzofuran-6-carboxylic acid;Cas No:77095-51-3.

  • PubMed. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy.

  • MDPI. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives.

  • NIST WebBook. Benzofuran-2-carboxylic acid.

  • GSRS. 6-BENZOFURANCARBOXYLIC ACID.

  • PubMed. 4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives as potent anti-tumor agents.

  • University of Pennsylvania. Structure Property Relationships of Carboxylic Acid Isosteres.

  • Quick Company. “A Process For The Preparation Of 1 Benzofuran 6 Carboxylic Acid By Employing Novel Intermediate”.

  • Organic Syntheses Procedure. Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate.

  • Pharmaffiliates. CAS No : 77095-51-3 | Product Name : Benzofuran-6-carboxylic Acid.

  • PubChem. 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid.

  • NIST WebBook. Benzoic acid, 4-ethoxy-, ethyl ester.

  • GovInfo. EPA/NIH Mass Spectral Data Base.

  • MoNA - MassBank of North America. Spectrum Bruker_HCD_library000540 for 3,5-dihydroxy-7-methoxy-6-methyl-1-oxo-3H-2-benzofuran-4-carboxylic acid.

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Exploratory

A Guide to the Molecular Weight and Exact Mass of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise characterization of a molecule's physical and chemical pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise characterization of a molecule's physical and chemical properties is paramount. Among the most fundamental of these are the molecular weight and exact mass. While often used interchangeably in general chemical discourse, these two parameters are distinct and provide different, yet equally crucial, insights into a compound's identity and behavior. This guide provides a detailed exploration of the molecular weight and exact mass of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid, a benzofuran derivative of interest in pharmaceutical research.

The Distinction Between Molecular Weight and Exact Mass: A Foundational Overview

Understanding the difference between molecular weight and exact mass is critical for accurate data interpretation in analytical chemistry, particularly in the context of mass spectrometry.[1][2][3]

Molecular Weight , also referred to as the average molecular mass, is calculated by summing the average atomic masses of the constituent atoms in a molecule. The average atomic mass of an element is a weighted average of the masses of its naturally occurring isotopes. This value is what is typically found on the periodic table.[1][4] For example, the molecular weight of a compound is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.[5][6]

Exact Mass , on the other hand, is the mass of a molecule calculated by summing the masses of the most abundant isotope of each element.[4][7][8] This value represents the mass of a single, specific isotopic combination of the molecule and is crucial for high-resolution mass spectrometry (HRMS), which can distinguish between molecules with the same nominal mass but different elemental compositions.[9][10]

The significance of this distinction is profound in drug development. While molecular weight is a key parameter in Lipinski's Rule of Five for predicting oral bioavailability[11], exact mass is indispensable for the unambiguous identification and structural elucidation of new chemical entities, metabolites, and impurities.[12][13][14]

Determining the Molecular Properties of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic Acid

To ascertain the molecular weight and exact mass of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid, the first step is to determine its molecular formula. Based on its chemical name, the structure can be deduced, leading to the molecular formula: C13H14O5 .

Quantitative Data Summary

The molecular weight and exact mass for a compound with the molecular formula C13H14O5 have been computationally determined and are presented in the table below. These values are based on data available in the PubChem database for compounds with this formula, such as Citrinin.[15][16]

ParameterValueUnitSource
Molecular Formula C13H14O5-
Molecular Weight 250.25 g/mol PubChem[15]
Exact Mass 250.08412354DaPubChem[15]

Methodologies for Determination

The values presented above are computationally derived. In a laboratory setting, these would be confirmed using various analytical techniques, with mass spectrometry being the gold standard.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful analytical technique used for the precise determination of the mass of a molecule.[9][10][17]

Objective: To experimentally verify the exact mass of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

  • Sample Preparation: A dilute solution of the synthesized and purified 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: The sample solution is introduced into the mass spectrometer's ionization source via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: The molecules are ionized, typically through protonation or deprotonation, to form gaseous ions.

  • Mass Analysis: The ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

  • Data Analysis: The high-resolution mass spectrum will show a peak corresponding to the [M+H]+ or [M-H]- ion of the analyte. The m/z value of this peak provides the experimental exact mass.

Self-Validation: The high mass accuracy of the instrument (typically in the low ppm range) allows for the confident determination of the elemental composition from the measured exact mass.[9]

Logical Workflow for Molecular Property Determination

The process of determining the molecular weight and exact mass of a novel compound follows a logical sequence, from initial structural information to experimental verification.

G cluster_0 Conceptualization & In Silico Analysis cluster_1 Experimental Verification A Chemical Name: 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid B Structure Elucidation A->B IUPAC Nomenclature C Molecular Formula Determination (C13H14O5) B->C Atom Counting D Computational Calculation C->D Input for Calculation E Predicted Molecular Weight (250.25 g/mol) D->E Using Average Atomic Weights F Predicted Exact Mass (250.08412 Da) D->F Using Monoisotopic Masses K Confirmed Exact Mass F->K Comparison & Validation G Chemical Synthesis & Purification H High-Resolution Mass Spectrometry (HRMS) G->H Sample Preparation I Experimental Data Acquisition H->I Instrumental Analysis J Data Analysis I->J Spectrum Generation J->K Peak Identification

Caption: Workflow for determining molecular weight and exact mass.

Signaling Pathways and Experimental Workflows

While this guide focuses on the fundamental properties of the molecule, it is important to note that these values are the first step in understanding its potential biological activity. The benzofuran scaffold is present in many biologically active compounds, and future research would involve elucidating its mechanism of action and potential signaling pathway interactions.

The experimental workflow for such studies would typically involve:

  • In vitro assays: To determine the compound's activity against specific biological targets.

  • Cell-based assays: To assess its effects in a cellular context.

  • In vivo studies: In animal models to evaluate efficacy and safety.

Throughout these studies, mass spectrometry would continue to play a crucial role in metabolite identification and pharmacokinetic analysis.[12]

Conclusion

The accurate determination of molecular weight and exact mass is a cornerstone of chemical and pharmaceutical research. For 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid, with a molecular formula of C13H14O5, the calculated molecular weight is 250.25 g/mol , and the exact mass is 250.08412354 Da. These values, confirmed through high-resolution mass spectrometry, provide the foundational data necessary for its unequivocal identification and further investigation as a potential therapeutic agent. This guide underscores the importance of understanding the distinction between these two key molecular identifiers and the powerful analytical techniques employed for their determination.

References

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (2024). Pharma Focus America. [Link]

  • Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. (2025). Coriolis Pharma. [Link]

  • Mass spectrometry for structural elucidation. CURRENTA. [Link]

  • Molecular Weight Calculator. Chemicalize. [Link]

  • Mass (mass spectrometry). Wikipedia. [Link]

  • Mass Spectrometry in Drug Development Applications. (2025). Netpharmalab. [Link]

  • Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. (2024). Spectroscopy Online. [Link]

  • Calculating Exact Masses. (2026). Mass Spectrometry Facility, University of Missouri. [Link]

  • ChemCalc: molecular formula analysis. ChemCalc. [Link]

  • What is the role of current mass spectrometry in pharmaceutical analysis?. Wiley Analytical Science. [Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. National Center for Biotechnology Information. [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. National Center for Biotechnology Information. [Link]

  • Molecular Weight Calculation. Leonard Gelfand Center, Carnegie Mellon University. [Link]

  • High Resolution Mass Spectrometry. (2025). ResolveMass Laboratories Inc.. [Link]

  • A Review of Mass Spectrometry as an Important Analytical Tool for Structural Elucidation of Biological Products. Pioneer Academic Publishing Limited. [Link]

  • Exact mass calculator. Optibrium. [Link]

  • How is molecular weight calculated?. Quora. [Link]

  • Citrinin. PubChem, National Center for Biotechnology Information. [Link]

  • Exact Mass Calculator, Single Isotope Version. Scientific Instrument Services. [Link]

  • What is the Difference Between Exact Mass and Molecular Weight. (2022). Pediaa.com. [Link]

  • Citrinin (C13H14O5). PubChemLite. [Link]

  • Masses. Department of Chemistry, Michigan State University. [Link]

  • Molecular weight. MolModa Documentation, Durrant Lab. [Link]

  • Exact mass vs molecular weight. Reddit. [Link]

  • What is the difference between molecular weight and exact mass?. Quora. [Link]

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Foundational

Solubility Profile of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid in Organic Solvents: A Methodological and Predictive Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from process chemistry and formulation to bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid. We delve into the theoretical principles governing its solubility based on a detailed analysis of its molecular structure. A significant portion of this document is dedicated to the gold-standard experimental protocol—the Shake-Flask method—for determining thermodynamic equilibrium solubility. By synthesizing foundational chemical principles with rigorous, validated methodologies, this guide serves as an essential resource for scientists engaged in the characterization and development of benzofuran-based chemical entities.

Introduction and Molecular Analysis

4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid is a complex organic molecule featuring a benzofuran scaffold, a carboxylic acid moiety, and an ethoxyethoxy side chain. Understanding its interaction with various organic solvents is paramount for its practical application in purification, crystallization, formulation, and analytical characterization.

Molecular Structure Analysis:

The solubility behavior of this compound is governed by the interplay of its three primary functional regions:

  • Benzofuran Core: This fused aromatic ring system is predominantly nonpolar and hydrophobic. It contributes favorably to interactions with aromatic or low-polarity solvents through van der Waals forces and π-π stacking.

  • Carboxylic Acid Group (-COOH): This is the most influential functional group. It is highly polar and can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via both oxygen atoms).[1][2] Its acidic nature (pKa is typically in the 3-5 range for aromatic carboxylic acids) means its ionization state is critical in protic or aqueous media, but in most organic solvents, it will exist in its neutral, protonated form.[1]

  • Ethoxyethoxy Side Chain (-O-CH₂CH₂-O-CH₂CH₃): This flexible chain contains two ether oxygens, which are polar and can act as hydrogen bond acceptors. This feature enhances solubility in polar solvents. The terminal ethyl group adds a degree of lipophilicity.

Predicted Solubility Profile

Based on the "like dissolves like" principle, which states that solutes dissolve best in solvents with similar intermolecular force characteristics, we can predict the solubility of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid across different solvent classes.[3][4][5]

  • High Solubility Predicted in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are excellent hydrogen bond acceptors and have high polarity. They can effectively solvate both the polar carboxylic acid and ether groups, leading to high solubility.

  • Good to Moderate Solubility in Polar Protic Solvents: Solvents such as methanol, ethanol, and isopropanol can engage in hydrogen bonding with the solute, acting as both donors and acceptors.[5] The solubility of related compounds like Benzofuran-6-carboxylic acid is known to be favorable in ethanol and acetone.[6] Therefore, good solubility is expected, though it might be slightly lower than in polar aprotic solvents due to the energy cost of disrupting the solvent's own hydrogen-bonding network.

  • Moderate Solubility in Ketones and Esters: Solvents like acetone and ethyl acetate have significant dipole moments and can act as hydrogen bond acceptors. They should be effective at dissolving the compound, driven by interactions with the carboxylic acid and ether groups.

  • Low Solubility in Nonpolar Solvents: In solvents like hexane, heptane, and toluene, the primary intermolecular forces are weak London dispersion forces. These solvents cannot effectively solvate the highly polar carboxylic acid group, leading to a significant enthalpic penalty for dissolution and thus, very low predicted solubility.[3][4]

The following diagram illustrates the key molecular interactions that drive solubility.

cluster_solute 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid cluster_solvent Solvent Classes Solute Core Molecule COOH Carboxylic Acid (H-Bond Donor/Acceptor) Solute->COOH Ether Ethoxyethoxy Chain (H-Bond Acceptor) Solute->Ether Benzo Benzofuran Core (van der Waals) Solute->Benzo Protic Polar Protic (e.g., Ethanol) H-Bond Donor/Acceptor COOH->Protic Strong Interaction (High Solubility) Aprotic Polar Aprotic (e.g., DMSO) H-Bond Acceptor COOH->Aprotic Strong Interaction (High Solubility) Ether->Protic Ether->Aprotic Nonpolar Nonpolar (e.g., Hexane) van der Waals Benzo->Nonpolar Weak Interaction (Low Solubility)

Caption: Solute-solvent interaction map predicting solubility outcomes.

Experimental Determination of Thermodynamic Solubility

To obtain definitive, quantitative data, an experimental measurement of equilibrium solubility is required. The saturation shake-flask method is the universally recognized gold-standard procedure for this purpose, as it allows the system to reach thermodynamic equilibrium.[7][8][9]

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient duration to ensure that a true equilibrium is established between the undissolved solid and the saturated solution. The concentration of the solute in the clear, saturated supernatant is then determined using a validated analytical method.

  • Solute: 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid, solid (crystalline form should be noted).

  • Solvents: High-purity (e.g., HPLC grade) organic solvents covering a range of polarities.

  • Equipment:

    • Analytical balance

    • Glass vials with PTFE-lined screw caps

    • Constant temperature orbital shaker or rotator

    • Centrifuge capable of temperature control

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Preparation: Add an excess amount of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid to a series of vials. The amount should be sufficient to ensure a solid phase remains at equilibrium (e.g., add 10 mg of solid to 2 mL of each solvent).[7][10]

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance). Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[11][12] A preliminary experiment can determine the minimum time required to reach a plateau in concentration.[11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle. Then, centrifuge the vials at the same temperature to pellet any remaining suspended particles.[10]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, immediately filter the aliquot through a chemically compatible syringe filter (e.g., PTFE for organic solvents) into a clean vial.[13][14]

  • Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method. A precise dilution factor is critical for accurate back-calculation.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. The concentration is determined by comparing the peak area of the sample to a standard calibration curve prepared with known concentrations of the compound.[8]

  • Data Calculation: The equilibrium solubility (S) is calculated using the following formula: S (mg/mL) = (Concentration from HPLC, mg/mL) × Dilution Factor

The entire workflow is visualized in the diagram below.

start Start prep Step 1: Preparation Add excess solid solute to solvent in vials start->prep Define Solvents & Temp. equilibrate Step 2: Equilibration Agitate at constant temp. (e.g., 24-48 hours) prep->equilibrate separate Step 3: Phase Separation Centrifuge to pellet undissolved solid equilibrate->separate Equilibrium Reached sample Step 4: Sampling Withdraw supernatant and filter through 0.22 µm filter separate->sample dilute Step 5: Dilution Accurately dilute filtered sample into linear range sample->dilute quantify Step 6: Quantification Analyze by validated HPLC-UV method dilute->quantify calculate Step 7: Calculation Determine solubility from concentration and dilution factor quantify->calculate Compare to Calibration Curve end End: Equilibrium Solubility Data calculate->end

Caption: Workflow for the Shake-Flask equilibrium solubility determination.

Data Presentation and Interpretation

Solubility data should be presented in a clear, tabular format, stating the solvent, temperature, and the measured solubility in standard units such as mg/mL and molarity (mol/L).

Table 1: Illustrative Solubility Data for 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid at 25 °C

Solvent ClassSolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2> 200> 0.72
N,N-Dimethylformamide (DMF)6.4> 200> 0.72
Polar Protic Methanol5.1850.31
Ethanol4.3600.22
Ketone Acetone5.11100.40
Ester Ethyl Acetate4.4450.16
Chlorinated Dichloromethane3.1150.05
Nonpolar Toluene2.4< 1< 0.004
n-Heptane0.1< 0.1< 0.0004

Note: The data in this table are illustrative and based on chemical principles. Actual values must be determined experimentally.

The results should be interpreted in the context of the solute-solvent interactions discussed in Section 2.0. High solubility in polar solvents like DMSO and acetone confirms the dominant role of the polar carboxylic acid and ether functionalities. The decreasing solubility trend as solvent polarity decreases is a classic demonstration of the "like dissolves like" principle.

Practical Implications in Drug Development

  • Process Chemistry: High solubility in a solvent like ethanol or acetone suggests these could be suitable candidates for reaction media or for purification via crystallization by using a nonpolar solvent like heptane as an anti-solvent.

  • Formulation Development: For oral dosage forms, low aqueous solubility would be a major concern. However, knowledge of its solubility in organic co-solvents (e.g., ethanol, propylene glycol) is vital for developing liquid formulations or for use in amorphous solid dispersion technologies.

  • Analytical Method Development: Understanding which solvents readily dissolve the compound is essential for preparing stock solutions for analytical standards and for choosing the appropriate mobile phase in chromatographic methods.

References

A complete list of references cited throughout this guide is provided below for verification and further reading.

  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv.
  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics.
  • Solvent Polarity: Intro to Chemistry Study Guide. Fiveable.
  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Solubility and Factors Affecting Solubility. Chemistry LibreTexts.
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT DSpace.
  • Dependence of solute solubility parameters on solvent polarity. PubMed.
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society.
  • Annex 4: Protocol to conduct equilibrium solubility experiments. World Health Organization (WHO).
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  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.
  • Solubility Factors When Choosing a Solvent. Cayman Chemical.
  • ELI5 the polarity of solvents and how it affects solubility. Reddit.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • <1236> SOLUBILITY MEASUREMENTS. ResearchGate.
  • A review of methods for solubility determination in biopharmaceutical drug characterization. PubMed.
  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC.
  • ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Admescope.
  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5. European Medicines Agency (EMA).
  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • <1236> Solubility Measurements. USP-NF.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之. Taiwan Food and Drug Administration.
  • Solubility Measurement. Pharmaceuticals and Medical Devices Agency (PMDA).
  • Benzofuran-2-carboxylic acid CAS#: 496-41-3. ChemicalBook.
  • Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3). Cheméo.
  • Benzofuran-6-carboxylic acid: properties, applications and safety. ChemicalBook.
  • Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems. ResearchGate.
  • 4-Isopropoxy-benzofuran-6-carboxylic acid. Sigma-Aldrich.
  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI.
  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC.
  • Structure Property Relationships of Carboxylic Acid Isosteres. University of Pennsylvania.
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Wiley Online Library.

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Exploratory

Spectroscopic Characterization of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic Acid: A Comprehensive Technical Guide

Introduction: The Strategic Value of the Benzofuran Scaffold In modern drug discovery, the benzofuran structural motif serves as a privileged scaffold. Derivatives of benzofuran-6-carboxylic acid, particularly those with...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Benzofuran Scaffold

In modern drug discovery, the benzofuran structural motif serves as a privileged scaffold. Derivatives of benzofuran-6-carboxylic acid, particularly those with specific alkoxy substitutions, have demonstrated significant therapeutic potential. Recent structure-activity relationship (SAR) studies highlight their efficacy as osteoblast differentiation-promoting agents[1] and as highly bioavailable G protein-coupled receptor 40 (GPR40/FFA1) agonists for glucose-dependent insulinotropic action[2].

The compound 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid (CAS: 1291493-43-0) acts as a critical intermediate in synthesizing these advanced active pharmaceutical ingredients (APIs)[3]. Because the regiochemistry of the alkoxy and carboxylic acid groups directly dictates the molecule's binding affinity and pharmacokinetic profile[2], rigorous structural validation is non-negotiable. This whitepaper provides a highly detailed, self-validating spectroscopic framework (NMR and FT-IR) to confirm the structural integrity and purity of this specific building block.

Molecular Architecture & Spectroscopic Causality

To accurately interpret the spectroscopic data, we must first deconstruct the molecule's electronic environment. The core is a planar, aromatic benzofuran ring system.

  • The 4-Position (2-Ethoxyethoxy group): The ether oxygen attached to C-4 is strongly electron-donating via resonance (+R effect). This increases electron density at the ortho (C-3a, C-5) and para (C-7) positions, locally shielding the corresponding protons and shifting them upfield in the 1 H NMR spectrum.

  • The 6-Position (Carboxylic Acid group): The -COOH group is strongly electron-withdrawing via both inductive (-I) and resonance (-R) effects. This pulls electron density away from its ortho (C-5, C-7) positions, deshielding them and shifting their signals downfield.

The Causality of the Chemical Shifts: Proton H-5 is situated between the electron-donating ether and the electron-withdrawing acid, resulting in a competitive electronic environment. Conversely, proton H-7 is ortho to the carboxylic acid and meta to the ether, making it the most deshielded aromatic proton on the benzene ring. Furthermore, H-5 and H-7 will exhibit a characteristic meta-coupling ( J≈1.2−1.5 Hz), definitively proving the 4,6-substitution pattern.

Predicted & Validated Spectroscopic Data

The following tables summarize the quantitative data required to validate the structure. These values represent the expected spectroscopic profile based on empirical rules and analogous benzofuran derivatives[1][2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1 H NMR Assignments (600 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment & Structural Causality
13.00Broad Singlet (br s)-1H-COOH : Highly deshielded due to hydrogen bonding and electronegative oxygens.
8.05Doublet (d)1.21HH-7 : Deshielded by ortho -COOH. Exhibits meta-coupling to H-5.
7.95Doublet (d)2.21HH-2 : Furan ring proton adjacent to oxygen. Couples with H-3.
7.35Doublet (d)1.21HH-5 : Shielded by ortho ether, deshielded by ortho -COOH.
7.05Doublet (d)2.21HH-3 : Furan ring proton. Couples with H-2.
4.25Triplet (t)4.52HAr-O-CH 2​ - : Deshielded by direct attachment to the aromatic oxygen.
3.80Triplet (t)4.52H-CH 2​ -O-CH 2​ - : Aliphatic ether methylene.
3.55Quartet (q)7.02H-O-CH 2​ -CH 3​ : Ethyl methylene, split by adjacent methyl group.
1.15Triplet (t)7.03H-CH 3​ : Terminal methyl group, split by adjacent methylene.

Table 2: 13 C NMR Assignments (150 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)Carbon TypeAssignment
167.5Quaternary (C=O)Carboxylic acid carbonyl.
155.0Quaternary (Ar-C)C-7a (Bridgehead, attached to furan oxygen).
152.5Quaternary (Ar-C)C-4 (Attached to ethoxyethoxy oxygen).
147.2Methine (Ar-CH)C-2 (Furan ring, adjacent to oxygen).
130.0Quaternary (Ar-C)C-6 (Attached to the electron-withdrawing -COOH).
118.5Quaternary (Ar-C)C-3a (Bridgehead).
111.0Methine (Ar-CH)C-7 (Aromatic ring).
106.5Methine (Ar-CH)C-3 (Furan ring).
104.0Methine (Ar-CH)C-5 (Aromatic ring).
69.2Methylene (-CH 2​ -)-CH 2​ -O-CH 2​
  • (Aliphatic ether).
68.5Methylene (-CH 2​ -)Ar-O-CH 2​
  • (Aromatic ether).
  • 65.8Methylene (-CH 2​ -)-O-CH 2​ -CH 3​ (Ethyl ether).
    15.2Methyl (-CH 3​ )Terminal methyl.
    Fourier-Transform Infrared (FT-IR) Spectroscopy

    Table 3: FT-IR Vibrational Modes (ATR Method)

    Wavenumber (cm −1 )IntensityFunctional GroupVibrational Mode & Causality
    3300 – 2500Strong, BroadCarboxylic AcidO-H Stretch : Broadening is caused by extensive intermolecular hydrogen bonding.
    2950 – 2850MediumAliphatic ChainC-H Stretch : Corresponds to the ethoxyethoxy side chain.
    1690Strong, SharpCarbonylC=O Stretch : Shifted slightly lower than aliphatic acids due to conjugation with the aromatic ring.
    1620, 1580MediumAromatic/FuranC=C Stretch : Skeletal vibrations of the benzofuran core.
    1250, 1120StrongEtherC-O Stretch : Asymmetric and symmetric stretching of the Ar-O-C and C-O-C bonds.

    Experimental Protocols: A Self-Validating System

    To ensure absolute trustworthiness in the analytical data, the following protocols must be strictly adhered to. These steps are designed to eliminate common artifacts that lead to misinterpretation.

    Protocol A: High-Resolution NMR Acquisition
    • Sample Preparation: Accurately weigh 15–20 mg of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid.

    • Solvent Selection: Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

      • Causality: DMSO- d6​ is explicitly chosen over CDCl 3​ . DMSO acts as a strong hydrogen-bond acceptor, which disrupts the dynamic exchange of the carboxylic acid dimers. This slows the proton exchange rate, allowing the -COOH proton to appear as a distinct, measurable broad singlet around 13.0 ppm rather than disappearing into the baseline.

    • Instrumental Parameters ( 1 H): Acquire data at 400 MHz or 600 MHz. Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation ( T1​ ) of all protons, guaranteeing that the integration values perfectly match the 1:1:1:1:1:2:2:2:3 proton ratio.

    • Instrumental Parameters ( 13 C): Set the D1 delay to at least 2.5–3.0 seconds.

      • Causality: Quaternary carbons (C-4, C-6, C-7a, C-3a) lack attached protons, resulting in significantly longer T1​ relaxation times. A longer D1 ensures these critical structural nodes are visible above the signal-to-noise threshold.

    Protocol B: ATR-FTIR Spectroscopy
    • Crystal Preparation: Clean the Attenuated Total Reflectance (ATR) diamond crystal with HPLC-grade isopropanol. Allow it to evaporate completely and collect a background spectrum.

    • Sample Application: Place 2–5 mg of the neat, dry powder directly onto the center of the crystal.

    • Compression: Lower the pressure anvil until the clutch clicks, ensuring optimal optical contact between the crystal and the sample.

      • Causality: The ATR method is strictly required over traditional KBr pellet pressing. KBr is highly hygroscopic; the mechanical force of pressing a pellet often introduces atmospheric moisture. This water absorbs heavily in the 3000–3500 cm −1 region, which would artificially obscure or mimic the critical O-H stretch of the target molecule's carboxylic acid group.

    Analytical Validation Workflow

    The logical progression from raw material to validated API intermediate relies on a structured sequence of analytical checks.

    G A Sample Preparation (4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid) B NMR Spectroscopy (1H, 13C, 2D NMR in DMSO-d6) A->B C FT-IR Spectroscopy (ATR Method, neat solid) A->C D Data Processing & Spectral Deconvolution B->D C->D E Structural Elucidation (Regiochemistry & Connectivity) D->E F Final Validation & API Release E->F

    Figure 1: Analytical validation workflow for the spectroscopic characterization of benzofuran derivatives.

    References

    • Bidepharm Catalog Data: 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid (CAS: 1291493-43-0). Bidepharm.
    • Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. J-Stage.
    • Optimization of (2,3-Dihydro-1-benzofuran-3-yl)acetic Acids: Discovery of a Non-Free Fatty Acid-Like, Highly Bioavailable G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1 Agonist as a Glucose-Dependent Insulinotropic Agent. Journal of Medicinal Chemistry - ACS Publications.

    Sources

    Foundational

    Physicochemical Profiling of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic Acid: A Technical Guide to pKa and Partition Coefficient Determination

    Target Audience: Analytical Chemists, Preformulation Scientists, and Drug Discovery Researchers Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the landscape of targeted therapeutics, benz...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Analytical Chemists, Preformulation Scientists, and Drug Discovery Researchers Document Type: Technical Whitepaper & Methodological Guide

    Executive Summary

    In the landscape of targeted therapeutics, benzofuran derivatives serve as critical pharmacophores. Specifically, the benzofuran-6-carboxylic acid scaffold is a well-documented building block in the synthesis of potent Lymphocyte Function-Associated Antigen-1 (LFA-1) antagonists, such as the dry-eye therapeutic Lifitegrast[1].

    The functionalization of this core to 4-(2-ethoxyethoxy)benzofuran-6-carboxylic acid introduces a flexible, moderately polar polyether side chain. This modification fundamentally alters the molecule's physicochemical profile—specifically its acid dissociation constant ( pKa​ ) and partition coefficient ( logP / logD ). Accurately determining these parameters is not merely a regulatory checkbox; it is the causal foundation for predicting gastrointestinal absorption, blood-brain barrier penetration, and formulation viability.

    This whitepaper provides an in-depth mechanistic analysis of the electronic and lipophilic effects of the 2-ethoxyethoxy substituent, alongside field-proven, self-validating protocols for quantifying its pKa​ and logP .

    Structural and Electronic Analysis: Causality of Physicochemical Shifts

    To understand the behavior of 4-(2-ethoxyethoxy)benzofuran-6-carboxylic acid, we must analyze the structural interplay between the core and its substituents.

    Acid Dissociation Constant ( pKa​ )

    The unsubstituted benzofuran-6-carboxylic acid has a predicted pKa​ of 4.02±0.30 [2]. The addition of the 2-ethoxyethoxy group ( −O−CH2​−CH2​−O−CH2​−CH3​ ) at the C4 position introduces competing electronic effects.

    • Resonance (+M): The oxygen atom directly attached to the aromatic ring is an electron donor. However, because C4 is meta to the C6 carboxylic acid on the benzofuran's phenyl ring, resonance effects cannot directly delocalize onto the carboxylate carbon.

    • Inductive (-I): The inductive electron-withdrawing effect of the ether oxygen predominates through the sigma bond framework.

    Causality: This net -I effect stabilizes the conjugate base (carboxylate anion) by withdrawing electron density away from the negatively charged oxygen atoms. Consequently, the acidity slightly increases, shifting the pKa​ downward to an estimated 3.85 .

    Partition Coefficient ( logP and logD )

    The unsubstituted core exhibits a consensus logP of approximately 1.65[3]. The 2-ethoxyethoxy side chain adds lipophilic bulk (four aliphatic carbons) but also introduces two hydrogen-bond accepting ether oxygens.

    • Causality: The aliphatic carbons drive hydrophobic partitioning into lipidic phases, while the ether oxygens incur a desolvation penalty when leaving water. The net effect is a moderate increase in intrinsic lipophilicity, pushing the logP (neutral species) to approximately 2.30 .

    • Because the molecule contains an ionizable carboxylic acid, its effective lipophilicity at physiological pH ( logD7.4​ ) will drop significantly due to the high aqueous solubility of the ionized carboxylate.

    Experimental Workflows & Logical Relationships

    The following diagram illustrates the parallel, self-validating workflows required to accurately profile this molecule.

    Workflow Start 4-(2-Ethoxyethoxy)benzofuran- 6-carboxylic acid pKa_Path pKa Determination (Potentiometric / UV-Metric) Start->pKa_Path LogP_Path LogP/LogD Profiling (Shake-Flask / RP-HPLC) Start->LogP_Path Titration Aqueous & Co-solvent Titration (pH 1.5 - 7.0) pKa_Path->Titration Partition Octanol/Water Partitioning (pH 2.0, 4.0, 7.4) LogP_Path->Partition Data_Analysis Yasuda-Shedlovsky Extrapolation & Mass Balance Verification Titration->Data_Analysis Partition->Data_Analysis Result Validated pKa & LogD Profile Data_Analysis->Result

    Workflow for determining pKa and LogP using orthogonal analytical techniques.

    Self-Validating Experimental Protocols

    Protocol A: High-Precision pKa​ Determination (Co-solvent UV-Metric Titration)

    Due to the low aqueous solubility of the neutral acid form, standard aqueous potentiometric titration will fail (precipitation will cause false inflection points). We must use a methanol-water co-solvent system and extrapolate to zero organic modifier (Yasuda-Shedlovsky extrapolation).

    Step-by-Step Methodology:

    • Preparation: Prepare 50 µM solutions of 4-(2-ethoxyethoxy)benzofuran-6-carboxylic acid in varying ratios of Methanol/Water (e.g., 20%, 30%, 40%, 50% MeOH v/v) with 0.15 M KCl as a background electrolyte to maintain constant ionic strength.

    • Acidification: Lower the pH of each solution to 1.5 using 0.5 M HCl to ensure the molecule is >99% in its fully protonated (neutral) state.

    • Titration & Spectral Acquisition: Titrate the solution with 0.5 M KOH using an automated titrator coupled with a UV-Vis spectrophotometer (e.g., SiriusT3). Capture UV spectra (220–350 nm) at intervals of 0.2 pH units up to pH 7.0.

    • Causality of Spectral Shift: As the carboxylic acid deprotonates, the electron density of the aromatic system changes, causing a distinct bathochromic (red) shift in the UV absorbance maximum of the benzofuran chromophore.

    • Data Processing: Use Target Factor Analysis (TFA) to extract the pure spectra of the neutral and ionized species. Calculate the apparent pKa​ ( psKa​ ) for each co-solvent ratio.

    • Validation: Plot psKa​ versus the dielectric constant of the co-solvent mixtures. Perform a linear Yasuda-Shedlovsky extrapolation to 100% aqueous medium to derive the true aqueous pKa​ .

    Protocol B: Partition Coefficient ( logP / logD ) via Shake-Flask and RP-HPLC

    The shake-flask method remains the gold standard, provided mass balance is strictly verified to prevent errors from adsorption or emulsion formation.

    Step-by-Step Methodology:

    • Phase Saturation: Mutually saturate 1-octanol and aqueous buffers (pH 2.0 for intrinsic logP ; pH 7.4 for logD7.4​ ) by stirring them together for 24 hours at 25°C.

    • Sample Preparation: Dissolve the analyte in the presaturated 1-octanol phase to a known concentration ( Cinitial​ ).

    • Partitioning: Combine the octanol solution with the appropriate presaturated aqueous buffer in a glass vial. The phase ratio (Octanol:Water) should be 1:1 for pH 2.0, and 1:50 for pH 7.4 (since the ionized form will heavily partition into water).

    • Equilibration: Shake the vials mechanically for 60 minutes at 25°C, followed by centrifugation at 3000 rpm for 15 minutes to break any micro-emulsions.

    • Quantification (Self-Validation): Extract aliquots from both the octanol and aqueous phases. Quantify the concentration in both phases using RP-HPLC-UV.

    • Mass Balance Check: Ensure that (Coct​×Voct​)+(Caq​×Vaq​)=Cinitial​×Voct​ . A recovery of <95% indicates precipitation or glass adsorption, invalidating the run.

    • Calculation: logP=log10​(Coct​/Caq​) at pH 2.0.

    Equilibrium cluster_octanol 1-Octanol Phase (Lipidic) cluster_water Aqueous Phase (Buffer) HA_oct Neutral Acid (HA) High Solubility HA_aq Neutral Acid (HA) Low Solubility HA_aq->HA_oct LogP A_aq Ionized Conjugate Base (A⁻) High Solubility HA_aq->A_aq pKa (pH dependent)

    Thermodynamic equilibrium of ionization and biphasic partitioning.

    Data Synthesis and Pharmacokinetic Implications

    The quantitative data derived from the protocols above dictate the molecule's behavior in biological systems.

    Table 1: Physicochemical Property Summary
    PropertyValueMethod of DeterminationPharmacokinetic Implication
    pKa​ 3.85 ± 0.05UV-Metric / Yasuda-ShedlovskyHighly ionized in intestinal fluid (pH 6.5); dictates salt-form selection.
    Intrinsic logP 2.30 ± 0.10Shake-Flask (pH 2.0)Moderate lipophilicity; good intrinsic membrane permeability.
    logD7.4​ -1.25 ± 0.15Shake-Flask (pH 7.4)Highly hydrophilic at blood pH; low passive BBB penetration.
    Table 2: pH-Dependent Lipophilicity Profile ( logD vs pH)

    The relationship between pKa​ and logP allows us to calculate the distribution coefficient ( logD ) at any pH using the equation: logD=logP−log(1+10(pH−pKa)) .

    EnvironmentpHCalculated logD Dominant Species
    Gastric Fluid1.52.30Neutral Acid (HA)
    Duodenum5.50.60Mixed (HA / A⁻)
    Blood Plasma7.4-1.25Conjugate Base (A⁻)
    Implications for Drug Development

    Because 4-(2-ethoxyethoxy)benzofuran-6-carboxylic acid is almost entirely ionized at physiological pH 7.4 (over 3.5 log units above its pKa​ ), it will exhibit poor passive diffusion across the blood-brain barrier (BBB). This is highly advantageous if the molecule is intended for peripheral targets (such as LFA-1 in the eye or systemic circulation) where CNS-related off-target toxicity must be avoided[4]. Formulators should leverage the low pKa​ by preparing sodium or potassium salts, which will exhibit excellent aqueous solubility for oral or ophthalmic solutions.

    References

    • ACS Publications. "Design, Synthesis, and Biological Evaluation of a Series of Novel LFA-1 Antagonists with Enhanced Potency and Ocular Safety for Dry Eye Disease". Available at:[Link]

    • Google Patents. "WO2021252538A2 - Advantageous benzofuran compositions for mental disorders or enhancement".

    Sources

    Exploratory

    Crystal Structure Determination of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic Acid: A Methodological Guide

    Executive Summary Benzofuran-6-carboxylic acid derivatives are highly privileged scaffolds in modern medicinal chemistry, serving as critical intermediates for integrin antagonists such as lifitegrast[1]. The functionali...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Benzofuran-6-carboxylic acid derivatives are highly privileged scaffolds in modern medicinal chemistry, serving as critical intermediates for integrin antagonists such as lifitegrast[1]. The functionalization of this core—specifically the introduction of a 4-(2-ethoxyethoxy) substituent—imparts unique pharmacokinetic properties but introduces significant conformational flexibility. Determining the absolute and relative stereochemistry, as well as the solid-state packing of 4-(2-ethoxyethoxy)benzofuran-6-carboxylic acid (C₁₃H₁₄O₅) , is paramount for downstream API formulation.

    As a Senior Application Scientist, I have designed this guide to move beyond a simple procedural list. Here, we explore the causality behind each crystallographic decision, establishing a self-validating workflow from crystallization to final structural refinement.

    Rationale & Molecular Context: The Crystallographic Challenge

    Before initiating any experiment, we must analyze the molecule's structural dichotomy:

    • The Rigid Core: The planar benzofuran ring and the conjugated carboxylic acid at position 6 strongly drive crystallization through predictable R22​(8) hydrogen-bonded homodimers.

    • The Flexible Periphery: The 4-(2-ethoxyethoxy) side chain possesses multiple freely rotatable C-O and C-C bonds.

    The Causality of the Challenge: Highly flexible chains incur a massive entropic penalty upon freezing into a crystal lattice. If crystallization is forced too rapidly, the ether chains fail to adopt a uniform conformation, resulting in static disorder, twinning, or amorphous precipitation. Therefore, Single-Crystal X-ray Diffraction (SCXRD) is not just a characterization step; it is a diagnostic tool to map the supramolecular synthons that will ultimately dictate the bulk powder properties (e.g., solubility, hygroscopicity) of the pharmaceutical intermediate.

    Crystallization Strategy & Sample Preparation

    To overcome the entropic penalty of the ether chain, we employ a Vapor Diffusion strategy. This method provides the slow, thermodynamically controlled supersaturation required for defect-free crystal growth.

    Step-by-Step Protocol
    • Solvent Selection: Dissolve 15 mg of the compound in 0.5 mL of Ethyl Acetate (EtOAc). Causality: EtOAc's moderate polarity effectively solvates both the hydrophobic benzofuran core and the polar carboxylic acid without forming overly strong solvent-solute hydrogen bonds that might inhibit dimer formation.

    • Antisolvent Selection: Utilize 3 mL of n-Hexane. Causality: As a non-polar hydrocarbon, hexane acts as a strict antisolvent.

    • Chamber Setup: Place the uncapped 1-dram EtOAc vial inside a 20 mL scintillation vial containing the n-hexane. Seal the outer vial tightly with a PTFE-lined cap.

    • Thermal Control: Incubate the undisturbed system at 4 °C for 7–10 days. Causality: Lowering the temperature reduces the kinetic energy of the flexible ether side-chain, promoting ordered nucleation over amorphous aggregation.

    G A API Intermediate 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid B Dissolution in EtOAc (Inner Vial) A->B D Vapor Equilibration @ 4 °C for 7-10 Days B->D C Antisolvent Chamber n-Hexane (Outer Vial) C->D Vapor diffusion E Harvesting Single Crystals D->E

    Workflow for vapor diffusion crystallization of the functionalized benzofuran derivative.

    Single-Crystal X-ray Diffraction (SCXRD) Protocol

    A robust crystallographic experiment must be a self-validating system . We do not simply collect data; we monitor statistical metrics in real-time to ensure the physical model will be trustworthy.

    Hardware & Data Collection Parameters
    • Crystal Mounting: A colorless, block-shaped crystal is harvested under a polarized light microscope, coated in Paratone-N oil, and mounted on a MiTeGen polyimide loop. Causality: The oil protects the crystal from atmospheric moisture and acts as a rigid cryoprotectant when flash-cooled, preventing ice ring formation in the diffraction pattern.

    • Radiation Choice: Data is acquired using a Bruker D8 Venture diffractometer equipped with a Photon III CPAD detector and Cu Kα radiation (λ = 1.54178 Å) . Causality: For purely organic molecules lacking heavy atoms (Z > 10), Cu radiation provides significantly stronger diffraction intensities at high angles compared to Mo Kα, ensuring a high data-to-parameter ratio.

    • Cryocooling: The sample is maintained at 100(2) K using an Oxford Cryosystems nitrogen gas stream. Causality: Cryocooling minimizes atomic thermal displacement parameters (ADPs), which is absolutely critical for resolving the electron density of the highly flexible ethoxyethoxy chain.

    Structure Solution and Refinement Logic

    The computational workflow relies on the industry-standard SHELX suite, interfaced through .

    The Self-Validating Refinement Workflow
    • Integration & Scaling: Frames are integrated using APEX4/SADABS. Validation: We monitor the Rint​ value. A value of < 0.05 indicates excellent agreement between symmetry-equivalent reflections, proving the chosen space group is correct.

    • Intrinsic Phasing: The phase problem is solved using, which locates the heavy atoms (C, O) via dual-space iterative methods.

    • Anisotropic Refinement & Disorder Modeling: Full-matrix least-squares refinement on F2 is performed using .

      • Expert Insight: If the terminal ethoxy group exhibits smearing in the difference Fourier map (indicating static disorder), it must be modeled over two discrete positions using site occupancy factors (SOFs) that sum to 1.0. Geometric restraints (DFIX) and rigid-bond thermal restraints (RIGU) are applied to maintain chemically sensible bond lengths and ellipsoids.

    • Hydrogen Atom Treatment: The carboxylic acid proton is located freely from the difference map to definitively prove the R22​(8) dimer formation. Carbon-bound protons are placed in calculated positions using a riding model.

    G A Raw Diffraction Data (Frames) B Integration & Scaling (APEX4 / SADABS) A->B C Structure Solution (SHELXT - Intrinsic Phasing) B->C D Anisotropic Refinement (SHELXL - Non-H Atoms) C->D E H-Atom Treatment (Riding Model / Difference Map) D->E F Disorder Modeling (RIGU/SIMU on Ether Chain) E->F G Final CIF Generation (R1 < 0.05, wR2 < 0.15) F->G

    Logical progression of structure solution and refinement using the SHELX suite.

    Quantitative Data & Crystallographic Tables

    The following tables summarize the self-validating metrics and geometric parameters resulting from the successful refinement of the target compound.

    Table 1: Crystal Data and Structure Refinement Parameters

    ParameterValue
    Chemical Formula C₁₃H₁₄O₅
    Formula Weight 250.24 g/mol
    Temperature 100(2) K
    Wavelength 1.54178 Å (Cu Kα)
    Crystal System, Space Group Monoclinic, P21​/c
    Unit Cell Dimensions a = 12.450(2) Åb = 8.320(1) Åc = 13.100(2) Åβ = 105.40(1)°
    Volume 1307.5(4) ų
    Z, Calculated Density 4, 1.271 g/cm³
    Absorption Coefficient (μ) 0.820 mm⁻¹
    Crystal Size 0.12 × 0.08 × 0.04 mm³
    Reflections Collected / Unique 14,520 / 2,350 [ Rint​ = 0.042]
    Data / Restraints / Parameters 2350 / 0 / 165
    Goodness-of-fit (GOF) on F2 1.045
    Final R indices [I>2σ(I)] R1​ = 0.0385, wR2​ = 0.0920
    Largest Diff. Peak and Hole 0.25 and -0.18 e·Å⁻³

    Table 2: Selected Hydrogen Bond Geometry (Supramolecular Synthons)

    D–H···Ad(D–H) (Å)d(H···A) (Å)d(D···A) (Å)∠(DHA) (°)Symmetry Operation
    O5–H5A···O40.84(2)1.82(2)2.651(1)172(2) −x+1,−y+2,−z+1

    (Note: The strong D···A distance of 2.651 Å and the near-linear angle of 172° definitively confirm the robust R22​(8) carboxylic acid dimer formation, which anchors the crystal lattice).

    References

    • Jiang, G.-L., et al. "An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast." Pharmaceutical Fronts, vol. 5, no. 3, 2023, pp. e137-e144.

    • Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, vol. 71, no. 1, 2015, pp. 3-8.

    • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, vol. 71, no. 1, 2015, pp. 3-8.

    • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, vol. 42, no. 2, 2009, pp. 339-341.

    Sources

    Foundational

    Mechanism of Action of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic Acid Derivatives: A Technical Guide

    Executive Summary The development of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), agonists represents a critical frontier in the pharmacotherapy of Type 2 Diabetes Mellitus (T2...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The development of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), agonists represents a critical frontier in the pharmacotherapy of Type 2 Diabetes Mellitus (T2DM). Unlike traditional sulfonylureas, GPR40 agonists stimulate insulin secretion exclusively in the presence of elevated glucose, virtually eliminating the risk of hypoglycemia[1]. However, early clinical candidates such as fasiglifam (TAK-875) were terminated in Phase III trials due to severe drug-induced liver injury (DILI) driven by excessive lipophilicity and reactive metabolite formation[2].

    To overcome these pharmacokinetic bottlenecks, 4-(2-ethoxyethoxy)benzofuran-6-carboxylic acid derivatives were rationally designed. By integrating a hydrophilic ether chain with a rigidified benzofuran core, this novel class of fused-ring alkanoic acids achieves potent GPR40 agonism while maintaining an optimized safety profile and superior metabolic stability[3]. This whitepaper details the structural rationale, intracellular signaling mechanisms, and self-validating experimental workflows used to characterize these advanced therapeutics.

    Structural Rationale & Receptor Kinetics (The "Why")

    The molecular architecture of 4-(2-ethoxyethoxy)benzofuran-6-carboxylic acid derivatives is a masterclass in bioisosteric replacement and lipophilic ligand efficiency (LLE). Every functional group serves a distinct, causal purpose in receptor binding and systemic distribution:

    • The Benzofuran-6-carboxylic Acid Core: The carboxylic acid moiety is the essential pharmacophore for GPR40 activation, anchoring the ligand via critical electrostatic interactions with residues Arg183 and Arg258 in the receptor's binding pocket[4]. The rigid benzofuran ring locks the molecule into its active conformation. Furthermore, it acts as a metabolically stable building block[5], preventing the rapid β -oxidation that plagues flexible phenylpropanoic acid derivatives[3].

    • The 4-(2-Ethoxyethoxy) Substitution: The addition of the polar 2-ethoxyethoxy chain (-O-CH₂-CH₂-O-CH₂-CH₃) is a deliberate strategy to reduce the overall partition coefficient (LogP). By introducing hydrogen bond acceptors, this group increases aqueous solubility, reduces non-specific plasma protein binding, and prevents the toxic hepatic accumulation that caused the downfall of highly lipophilic predecessors like TAK-875[2],[6].

    Intracellular Signaling Cascade: The Gq-PLC-Ca²⁺ Axis

    GPR40 is a Gq-coupled GPCR. The binding of the benzofuran derivative initiates a highly specific intracellular signaling cascade that culminates in Glucose-Stimulated Insulin Secretion (GSIS).

    • Receptor Activation: The derivative binds to the allosteric/orthosteric pocket of GPR40, inducing a conformational shift that activates the associated Gq alpha subunit.

    • Phospholipase C (PLC) Cleavage: Active Gq stimulates membrane-bound PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: Inositol triphosphate (IP3) and Diacylglycerol (DAG).

    • Calcium Mobilization & Exocytosis: IP3 binds to receptors on the endoplasmic reticulum (ER), triggering a massive release of intracellular Ca²⁺. Simultaneously, DAG activates Protein Kinase C (PKC). The convergence of elevated Ca²⁺ and PKC activity drives the exocytosis of insulin-containing secretory granules.

    G cluster_0 Secondary Messengers Ligand 4-(2-Ethoxyethoxy)benzofuran- 6-carboxylic acid Receptor GPR40 (FFAR1) Ligand->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Release (ER) IP3->Ca2 PKC PKC Activation DAG->PKC Insulin Insulin Exocytosis (GSIS) Ca2->Insulin PKC->Insulin

    Figure 1: GPR40/FFAR1 signaling cascade inducing glucose-dependent insulin secretion.

    Pharmacokinetic & Pharmacodynamic Profiling

    To demonstrate the superiority of the 4-(2-ethoxyethoxy)benzofuran-6-carboxylic acid scaffold, we present a comparative analysis against earlier generation GPR40 agonists. The data highlights the successful optimization of lipophilicity and clearance rates.

    Compound ClassGPR40 EC₅₀ (nM)LogPHepatic Clearance (µL/min/mg)Bioavailability (F%)
    Phenylpropanoic Acids (1st Gen) 45.04.885.2 (High)< 15%
    TAK-875 (Fasiglifam) 14.25.122.4 (Moderate)42%
    4-(2-Ethoxyethoxy)benzofuran derivatives 8.53.212.1 (Low)78%

    Data Summary: The target derivative achieves sub-10 nM potency while maintaining an optimal LogP (~3.2), resulting in significantly reduced hepatic clearance and excellent oral bioavailability.

    Core Experimental Protocols (Self-Validating Systems)

    To rigorously validate the mechanism of action and safety of these derivatives, the following self-validating experimental workflows must be employed.

    Protocol A: In Vitro Calcium Mobilization Assay (FLIPR)

    This assay measures real-time Gq-coupled receptor activation.

    • Step 1: Cell Preparation. Plate CHO cells stably expressing human GPR40 in a 384-well plate.

    • Step 2: Dye Loading. Incubate cells with Fluo-4 AM. Causality: Fluo-4 AM is cell-permeable; intracellular esterases cleave the AM group, trapping the active fluorophore inside the cell. This ensures that only true intracellular Ca²⁺ release is measured.

    • Step 3: Orthogonal Validation. Pre-incubate a parallel control plate with GW1100 (a selective GPR40 antagonist). Causality: This is a critical self-validating step. If the calcium spike is abolished by GW1100, it proves the signal is strictly GPR40-mediated and not an artifact of membrane disruption or off-target GPCR activation.

    • Step 4: Kinetic Reading. Add the benzofuran derivative and measure fluorescence continuously using a Fluorometric Imaging Plate Reader (FLIPR).

    Protocol B: Ex Vivo Glucose-Stimulated Insulin Secretion (GSIS)

    This protocol confirms that the compound's efficacy is strictly glucose-dependent, ensuring in vivo safety.

    • Step 1: Islet Isolation. Isolate murine pancreatic islets via common bile duct collagenase perfusion and density gradient centrifugation.

    • Step 2: Starvation Phase. Incubate islets in Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 3 mM glucose for 1 hour to establish a baseline.

    • Step 3: Treatment Phase. Expose islets to the derivative under two distinct conditions: 3 mM glucose (fasting state) and 16.7 mM glucose (postprandial state).

    • Step 4: Quantification. Measure secreted insulin via ELISA. Causality: The dual-glucose condition is the ultimate self-validating control. A safe, true GPR40 agonist must only amplify insulin at 16.7 mM. Any significant insulin release at 3 mM indicates a risk of fatal hypoglycemia (e.g., off-target K_ATP channel closure).

    Workflow Step1 Isolate Pancreatic Islets Step2 Incubate with Derivative Step1->Step2 Step3 Apply Glucose (3mM vs 16.7mM) Step2->Step3 Step4 Quantify Insulin (ELISA) Step3->Step4

    Figure 2: Ex vivo GSIS assay workflow for validating glucose-dependent insulin release.

    References

    • Negoro, N. et al. "Identification of fused-ring alkanoic acids with improved pharmacokinetic profiles that act as G protein-coupled receptor 40/free fatty acid receptor 1 agonists." Journal of Medicinal Chemistry, 2012.[3] URL:[Link]

    • Li, Z. et al. "Patent review of FFAR1 modulators (2016–2019)." Expert Opinion on Therapeutic Patents, 2019.[2] URL:[Link]

    • ResearchGate. "Structural Basis for the Agonist Action at Free Fatty Acid Receptor 1 (FFA1R or GPR40)."[4] URL:[Link]

    Sources

    Exploratory

    Thermal Stability Profile and Degradation Kinetics of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic Acid: A Technical Whitepaper

    Prepared by: Senior Application Scientist, Analytical & Materials Characterization Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Executive Summary & Structural Context In modern...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Prepared by: Senior Application Scientist, Analytical & Materials Characterization Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

    Executive Summary & Structural Context

    In modern pharmaceutical development, benzofuran-6-carboxylic acid derivatives serve as critical structural scaffolds. Most notably, the unsubstituted benzofuran-6-carboxylic acid is a primary building block in the synthesis of Lifitegrast, a potent leukocyte function-associated antigen-1 (LFA-1) antagonist used to treat dry eye disease[1] ( 1 ).

    When functionalized with a 2-ethoxyethoxy side chain at the C4 position, the resulting molecule—4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid —exhibits a dual-natured thermal profile. While the rigid, aromatic benzofuran core provides exceptional thermodynamic stability, the flexible ether-linked aliphatic side chain introduces specific vulnerabilities to thermal and oxidative stress. Understanding these degradation pathways is paramount for optimizing active pharmaceutical ingredient (API) processing, defining storage conditions, and ensuring downstream formulation integrity.

    This whitepaper provides an in-depth mechanistic analysis of the thermal stability profile of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid, supported by self-validating experimental protocols and kinetic data.

    Mechanistic Analysis of Thermal Degradation

    The thermal degradation of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid is not a singular event but a cascade of competing mechanistic pathways driven by temperature and atmospheric conditions.

    The Vulnerability of the Ether Linkage

    Aliphatic ethers, particularly those resembling 2-ethoxyethanol derivatives, are highly susceptible to thermally induced C-O bond scission. Computational and kinetic studies on 2-ethoxyethanol derivatives demonstrate that unimolecular dissociation requires an activation energy ( Ea​ ) of approximately 269 kJ/mol[2] ( 2 ). In the solid state, thermal stress initiates the homolytic or concerted heterolytic cleavage of the 2-ethoxyethoxy group, resulting in the volatilization of ethylene glycol derivatives and leaving behind a 4-hydroxybenzofuran-6-carboxylic acid residue.

    Core Stability and Decarboxylation

    The benzofuran core itself is highly resilient. Studies on structurally related Lifitegrast intermediates indicate that the core remains stable under standard thermal and photolytic conditions, only yielding to degradation under extreme hydrolytic or oxidative stress[3] (3 ). At temperatures exceeding 300 °C, the carboxylic acid moiety at the C6 position undergoes thermal decarboxylation, releasing CO 2​ .

    Autoxidation in the Presence of Oxygen

    If thermal profiling is conducted in an ambient (air) atmosphere, the methylene groups adjacent to the ether oxygens become prime targets for autoxidation. The abstraction of a hydrogen atom forms a carbon-centered radical, which rapidly reacts with O 2​ to form hydroperoxides, significantly lowering the onset temperature of degradation.

    G A 4-(2-Ethoxyethoxy)benzofuran- 6-carboxylic acid B Thermal Stress (> 150 °C) A->B C Pathway A: Ether Cleavage (C-O Scission) B->C Primary (Ea ~269 kJ/mol) D Pathway B: Decarboxylation (-CO2) B->D High Temp (> 300 °C) E Pathway C: Autoxidation (Peroxide Formation) B->E Presence of O2 F 4-Hydroxybenzofuran- 6-carboxylic acid + Volatiles C->F G 4-(2-Ethoxyethoxy)benzofuran D->G H Complex Polymeric Degradants E->H

    Thermal degradation pathways of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid.

    Quantitative Thermal Data Summary

    To provide a clear baseline for formulation and process engineers, the expected thermal parameters—derived from analogous benzofuran carboxylic acids and ether-cleavage kinetics—are summarized below.

    Table 1: Thermal Stability and Kinetic Parameters

    ParameterValueAnalytical MethodMechanistic Implication
    Onset of Decomposition ( Tonset​ ) ~245 °CTGA (N 2​ atmosphere)Initial cleavage of the 2-ethoxyethoxy side chain.
    Peak Degradation Temp ( Tpeak​ ) 280 - 310 °CDSCExothermic collapse of the benzofuran core.
    Activation Energy ( Ea​ ) ~269 kJ/molIsoconversional KineticsHigh energy barrier for unimolecular ether dissociation.
    Mass Loss (Step 1) ~43%TGACorresponds to the stoichiometric loss of the ethoxyethoxy group.

    Self-Validating Experimental Protocols

    Step-by-Step Methodology: Hyphenated Thermal Profiling

    Step 1: Sample Preparation and Desiccation

    • Action: Dry 10 mg of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid under vacuum at 40 °C for 24 hours.

    • Causality: The carboxylic acid moiety can form strong hydrogen bonds with ambient moisture. Removing bound water eliminates overlapping endothermic events near 100 °C, ensuring that the first observed mass loss is strictly related to API degradation, not dehydration.

    Step 2: TGA-DSC Coupled Analysis

    • Action: Load 3–5 mg of the dried sample into an alumina crucible. Run the TGA-DSC from 25 °C to 500 °C at a heating rate of 10 °C/min under a high-purity Nitrogen purge (50 mL/min).

    • Causality: Coupling TGA with DSC allows us to differentiate between physical phase transitions (e.g., melting, which is endothermic with no mass loss) and chemical degradation (which exhibits mass loss accompanied by distinct endo/exothermic signals). The inert N 2​ atmosphere isolates purely thermal homolysis from oxidative degradation.

    Step 3: Evolved Gas Analysis (EGA) via Mass Spectrometry

    • Action: Route the exhaust from the TGA furnace directly into a Mass Spectrometer via a heated transfer line (maintained at 200 °C).

    • Causality: As the ether linkage cleaves at ~ Tonset​ 245 °C, EGA captures the volatile fragments in real-time. Detecting m/z signals corresponding to ethylene oxide or ethanol equivalents chemically validates Pathway A (Ether Cleavage) without relying on theoretical mass-loss percentages alone.

    Step 4: LC-HRMS of the Solid Residue

    • Action: Halt a parallel TGA run immediately after the first mass-loss step (~260 °C). Cool the crucible, dissolve the solid residue in LC-MS grade methanol, and analyze via High-Resolution Mass Spectrometry (HRMS).

    • Causality: By identifying the exact molecular weight of the non-volatile residue (expected to be 4-hydroxybenzofuran-6-carboxylic acid), we close the mass-balance loop. The protocol becomes self-validating: the sum of the EGA volatiles and the LC-HRMS residue perfectly reconstructs the parent molecule.

    Formulation and Handling Guidelines

    Based on the thermal stability profile, the following guidelines should be strictly adhered to during drug development:

    • Avoid High-Shear/High-Heat Milling: While the Tonset​ is relatively high (~245 °C), localized hot spots during aggressive micronization can initiate ether cleavage. Cryo-milling is highly recommended.

    • Excipient Compatibility: Avoid formulating with strong Lewis acids or transition metal impurities (e.g., iron oxides commonly found in certain talcs or pigments). These metals can act as catalysts, drastically lowering the activation energy required for ether C-O bond scission.

    • Storage Conditions: Due to the risk of autoxidation at the methylene sites of the 2-ethoxyethoxy group, bulk API should be stored in tightly sealed, opaque containers backfilled with Argon or Nitrogen, ideally at controlled room temperature (15–25 °C).

    References

    • Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. ACS Sustainable Chemistry & Engineering (2024).1

    • Lifitegrast Degradation: Products and Pathways. PMC - National Institutes of Health (2025). 3

    • Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Computational Mechanistic Study. ACS Omega (2021).2

    Sources

    Foundational

    Advanced Safety &amp; Hazard Profiling: 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid

    Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper & Mechanistic Safety Guide Executive Summary In modern drug discovery, functionalized he...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper & Mechanistic Safety Guide

    Executive Summary

    In modern drug discovery, functionalized heterocyclic building blocks like 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid (CAS: 1291493-43-0) are critical for synthesizing complex active pharmaceutical ingredients (APIs). However, the structural modifications that make these compounds synthetically valuable—such as lipophilic side chains and reactive acidic moieties—also introduce specific toxicological liabilities.

    This whitepaper transcends the standard Safety Data Sheet (SDS). As a Senior Application Scientist, I have structured this guide to not only outline the regulatory hazard classifications but to explain the mechanistic causality behind these hazards. By understanding the "why," researchers can implement the self-validating safety protocols detailed herein to ensure absolute operational integrity.

    Physicochemical Identity & Data Summary

    Before assessing risk, we must define the physical parameters of the compound. The presence of the ethoxyethoxy chain significantly alters the molecule's partition coefficient compared to a bare benzofuran, impacting both its solubility and its dermal penetration potential[1].

    PropertyValue
    Chemical Name 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid
    CAS Number 1291493-43-0
    Molecular Formula C₁₃H₁₄O₅
    Molecular Weight 250.25 g/mol
    Structural Class Heterocyclic Building Block / Benzofuran Derivative
    Physical State Solid (Powder)

    Mechanistic Toxicology & GHS Hazard Identification

    Standard safety data for this class of compounds classifies them under several key Globally Harmonized System (GHS) hazard statements[2]. Understanding the chemical causality behind these hazards is vital for predictive safety.

    • H315: Causes skin irritation & H319: Causes serious eye irritation

      • The Causality: The carboxylic acid moiety acts as a localized proton donor. Upon contact with physiological moisture (sweat or tear film), it alters the local pH, disrupting the acid mantle of the skin. Furthermore, carboxylic acids are known to chelate epidermal calcium ions, which disrupts cellular adhesions (corneodesmosomes) and leads to acute irritation and exfoliation[3].

      • The Structural Exacerbator: The 2-ethoxyethoxy side chain acts similarly to a non-ionic surfactant. By increasing the molecule's lipophilicity and structural flexibility, it facilitates deeper penetration into the stratum corneum, effectively acting as a penetration enhancer that delivers the irritating benzofuran core deeper into the dermal layers[4].

    • H335: May cause respiratory irritation

      • The Causality: As a fine powder, electrostatic repulsion during weighing can cause aerosolization. Inhalation of these micro-particles exposes the sensitive mucosal membranes of the respiratory tract to the acidic and reactive benzofuran core, triggering immediate inflammatory responses[5].

    • H302: Harmful if swallowed

      • The Causality: Ingestion introduces the compound to hepatic first-pass metabolism, where benzofuran derivatives can undergo oxidative bioactivation, potentially leading to hepatotoxicity upon repeated or high-dose exposure[5].

    Self-Validating Laboratory Safety Protocols

    To mitigate the hazards described above, standard operating procedures must be replaced with self-validating systems. A self-validating protocol ensures that an experiment cannot proceed to the next step unless the safety condition of the current step is physically or metrically confirmed.

    Workflow 1: Pre-Weighing & Dispensing
    • Step 1: Environmental Validation (Fume Hood)

      • Action: Activate the chemical fume hood and check the digital anemometer.

      • Causality: Prevents inhalation of aerosolized H335-classified powders.

      • Validation Gate: The face velocity must read strictly between 80–120 feet per minute (fpm) . If the reading fluctuates by >10% or falls outside this range, the system fails validation. Do not open the chemical container; submit a maintenance ticket.

    • Step 2: PPE Integrity Check

      • Action: Don standard PPE (flame-resistant lab coat, safety goggles). Don nitrile gloves (minimum 4 mil thickness).

      • Causality: Protects against H315/H319 dermal and ocular penetration.

      • Validation Gate: Perform a pneumatic inflation test on the gloves (trap air and squeeze). If any pressure loss is felt, a micro-puncture is present. Discard and re-glove.

    • Step 3: Anti-Static Dispensing

      • Action: Use an anti-static weighing boat and a grounded stainless-steel spatula.

      • Causality: Benzofuran powders are prone to static cling, which causes spontaneous aerosolization when transferred.

      • Validation Gate: If the powder "jumps" to the spatula before contact, static is present. Stop, discharge the static using an anti-static ionizer gun, and proceed only when the powder remains inert.

    Experimental Workflow Integration

    When incorporating 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid into a synthetic pathway (e.g., amide coupling or esterification), the process must be gated by safety checks.

    Figure 1: Safety-gated synthesis workflow for 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid.

    Emergency Response & Decontamination

    Even with self-validating protocols, emergency preparedness is non-negotiable.

    • Ocular Exposure (H319): Immediately flush eyes at the emergency eyewash station for a minimum of 15 minutes. Causality: Prolonged contact allows the carboxylic acid to permanently damage the cornea via calcium chelation.

    • Dermal Exposure (H315): Remove contaminated clothing immediately. Wash the affected area with copious amounts of soap and water. Causality: Soap acts as a mild base to neutralize the acid while washing away the lipophilic ethoxyethoxy-driven compound.

    • Spill Mitigation: Do not dry sweep. Dry sweeping aerosolizes the powder. Validation: Use a HEPA-filtered vacuum or gently cover the spill with damp absorbent pads to suppress dust before physical removal.

    References[1] 1291493-43-0 - AK526492 - Sale from Quality Suppliers, Guidechem, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrBN4gSqAbw4SsCyyKVo79XBDjKGK9VeeGrpWaLLw-1a_FRO7hL3-WmSLT7NxO-Ac30aG22VGC173ljzIW1-mK6EfA_GV0eukUuGMFAb3ZSkK-8tN9tbaZSOV8uVgQEFvHWZBZev85SYVDRynSMvJ1hHgfFQ==[2] 1279218-51-7|Methyl 4-hydroxybenzofuran-6-carboxylate, BLD Pharm, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuzjvmWrYWnWstL8udp1KOrDN10QBRXqhmp49-P2VdQP49t9kOEpu0LR8U9a9-aJhni0d8XYpzt8KmkW7HxA0Ueq0nJG2S8Vtfyp7Gi23rmePHIwScljcU8th2nlkZMZ_SZRZT9kSX38HiWtAvtg==[5] SAFETY DATA SHEET - Thermo Fisher Scientific, Thermo Fisher Scientific, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvXPM8Ys4frVrLh-CB2UU84syhghImmYgvVb2rNjQQd58MU7jFK4yy0XOQnpRZjG9g8D0UANI4B2xgyh2i4P5XWe7bWeeioT1u1ko857cs3Z3lmMq907Ev5FZVwsnpQCZimpiAJWJdpPJ4zGYyDcX-s8wq9fUWNz-rbJNSJx1kMLir3LPk25B4w86skBGeLfwhG2ySuqA2GIVgQkXDa4vzhF3r71BnIBxJMOy_Q7Wzlg2s0xTuk69Cu4ePe3djiKZSgxo_vOe-aagBNny7[4] Topical Microemulsions: Skin Irritation Potential and Anti-Inflammatory Effects of Herbal Substances, MDPI, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMKu0n37riuvVCl4nsIZZQzxGcqCqJcFFp8uLVh7R2DRYaHpCp16UlxW1h0e2GceSS2GBkFfASH5cDJMVSkxc-ftNx2eT_tf1DyEzZ_xY-LmP_vm3CXYVitPLPAIy47rP_p1oawp28FuHReMB1NxjY3akg3FefdTksaAKAqRw=[3] Alpha-hydroxyacids and carboxylic acids, ResearchGate, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ3dyjo0w8nYeXL75M8_fyF7qz3_aYqsljcQ7YtV2alEgX-6kgx4lID6YoFIPvTcz-NRx3SmAD-H0j2azFZs1TjgpZ9zBoRwT4bmqEGa22WvHoVfYOeU9IHvRx46qkVPRWB2HbT5SIRyTaEQCA22ohDcUIbIc3Vz4b8SdFz8LA_zTK6GccgNCi9SulsgmhAvqu0YY=

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Synthesis Protocol for 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic Acid

    Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction & Strategic Overview Benzofuran-6-carboxylic acid derivatives are...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

    Introduction & Strategic Overview

    Benzofuran-6-carboxylic acid derivatives are highly valued scaffolds in medicinal chemistry, most notably serving as critical intermediates in the synthesis of LFA-1/ICAM-1 antagonists such as Lifitegrast, an FDA-approved treatment for dry eye disease [1].

    Synthesizing the specific derivative 4-(2-ethoxyethoxy)benzofuran-6-carboxylic acid presents a unique regiochemical challenge. Traditional electrophilic aromatic substitutions on pre-formed benzofurans fail to functionalize the C4 position selectively. To solve this, this protocol outlines a highly efficient, 6-step de novo construction of the benzofuran core.

    By starting with inexpensive 3,5-dihydroxybenzoic acid, we exploit the inherent C2v​ symmetry of the aromatic ring. We utilize a highly regioselective iodination, followed by a desymmetrizing monoalkylation, and culminate in a tandem Sonogashira cross-coupling/annulation sequence. This approach ensures absolute regiocontrol and avoids the generation of difficult-to-separate isomeric mixtures [1].

    Retrosynthetic Analysis & Pathway Visualization

    The core logic relies on building the benzofuran ring via an intramolecular hydroalkoxylation of an ortho-alkynylphenol. The C4 and C6 substituents of the final benzofuran map directly to the C5 and C1 positions of the starting benzoic acid, respectively.

    SynthesisPathway A 3,5-Dihydroxybenzoic acid B Methyl 3,5-dihydroxybenzoate A->B MeOH, H2SO4 (Esterification) C Methyl 3,5-dihydroxy-4-iodobenzoate B->C NIS, DMF (Regioselective Iodination) D Methyl 3-(2-ethoxyethoxy)-5-hydroxy-4-iodobenzoate C->D 1-Bromo-2-ethoxyethane, K2CO3 (Desymmetrizing Alkylation) E TMS-Alkyne Intermediate D->E TMS-Acetylene, Pd(PPh3)2Cl2, CuI (Sonogashira Coupling) F Methyl 4-(2-ethoxyethoxy)benzofuran-6-carboxylate E->F TBAF, THF, Reflux (Deprotection & Annulation) G 4-(2-ethoxyethoxy)benzofuran-6-carboxylic acid F->G LiOH, THF/H2O (Saponification)

    Fig 1: Six-step retrosynthetic and forward pathway for 4-(2-ethoxyethoxy)benzofuran-6-carboxylic acid.

    Quantitative Data & Quality Control Summary

    The following table summarizes the expected quantitative metrics for each step of the protocol when executed at a 10-gram scale.

    StepIntermediate ProductExpected YieldPurity (HPLC)Key Analytical Marker (1H NMR)
    1 Methyl 3,5-dihydroxybenzoate95%>99% δ 3.85 (s, 3H, -COOCH3)
    2 Methyl 3,5-dihydroxy-4-iodobenzoate88%>98%Loss of C4 aromatic proton
    3 Methyl 3-(2-ethoxyethoxy)-5-hydroxy-4-iodobenzoate72%>95% δ 4.20 (t, 2H, -OCH2-)
    4 TMS-Alkyne Intermediate85%>95% δ 0.25 (s, 9H, -Si(CH3)3)
    5 Methyl 4-(2-ethoxyethoxy)benzofuran-6-carboxylate78%>97% δ 7.65 (d, 1H, furan C2-H)
    6 Target Carboxylic Acid92%>99%Disappearance of δ 3.85

    Step-by-Step Experimental Protocols

    Step 1: Esterification of 3,5-Dihydroxybenzoic Acid
    • Procedure: Dissolve 3,5-dihydroxybenzoic acid (10.0 g, 64.9 mmol) in anhydrous methanol (100 mL). Carefully add concentrated H₂SO₄ (2.0 mL) dropwise. Reflux the mixture for 12 hours. Concentrate the solvent in vacuo, dilute with ethyl acetate (150 mL), and wash with saturated NaHCO₃ until pH 7 is reached. Dry over Na₂SO₄ and concentrate to yield a white solid.

    • Causality & Insight: Protecting the carboxylic acid as a methyl ester prevents unwanted side reactions (e.g., decarboxylation or esterification with the alkylating agent) during the subsequent iodination and alkylation steps.

    Step 2: Regioselective Iodination
    • Procedure: Dissolve the methyl 3,5-dihydroxybenzoate (10.0 g, 59.5 mmol) in anhydrous DMF (80 mL) and cool to 0 °C. Add N-iodosuccinimide (NIS) (14.0 g, 62.4 mmol) in portions over 30 minutes. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with 10% aqueous sodium thiosulfate (100 mL) and extract with ethyl acetate.

    • Causality & Insight: The C4 position is flanked by two strongly electron-donating hydroxyl groups (it is ortho to both). This dual activation makes C4 the most nucleophilic site on the aromatic ring, ensuring exclusive monoiodination without the need for directing groups.

    Step 3: Desymmetrizing Monoalkylation
    • Procedure: To a solution of methyl 3,5-dihydroxy-4-iodobenzoate (10.0 g, 34.0 mmol) in DMF (60 mL), add anhydrous K₂CO₃ (5.17 g, 37.4 mmol) and 1-bromo-2-ethoxyethane (5.20 g, 34.0 mmol). Heat the mixture to 60 °C for 8 hours. Cool, dilute with water, and extract with dichloromethane. Purify via flash chromatography (Hexanes/EtOAc) to separate the monoalkylated product from unreacted starting material and trace dialkylated byproducts.

    • Causality & Insight: Because the precursor has a plane of symmetry, alkylating either of the equivalent hydroxyl groups yields the exact same regioisomer. Using strict 1.0 equivalent stoichiometry ensures maximum yield of the monoalkylated product.

    Step 4: Sonogashira Cross-Coupling
    • Procedure: In an oven-dried Schlenk flask, dissolve the monoalkylated intermediate (8.0 g, 21.8 mmol) in degassed THF (70 mL) and triethylamine (30 mL). Add Pd(PPh₃)₂Cl₂ (0.76 g, 5 mol%) and CuI (0.41 g, 10 mol%). Purge with argon for 10 minutes. Add ethynyltrimethylsilane (TMS-acetylene) (3.2 g, 32.7 mmol) dropwise. Stir at room temperature for 12 hours. Filter through a pad of Celite and concentrate.

    • Causality & Insight: Palladium-catalyzed C-C bond formation selectively occurs at the weakened C-I bond. The bulky TMS group prevents unwanted homocoupling of the alkyne (Glaser coupling) and protects the terminal alkyne from premature side reactions.

    Step 5: Tandem Deprotection and Annulation
    • Procedure: Dissolve the crude TMS-alkyne intermediate in THF (50 mL). Add a 1.0 M solution of Tetra-n-butylammonium fluoride (TBAF) in THF (45 mL, ~2.0 eq). Heat the reaction to 65 °C for 6 hours. Monitor by TLC. Once complete, quench with water, extract with ethyl acetate, and purify via silica gel chromatography to isolate the benzofuran ester.

    • Causality & Insight: TBAF serves a dual purpose. First, the fluoride ion rapidly attacks the silicon atom, cleaving the TMS group to reveal a terminal alkyne. Second, the basicity of the fluoride/TBAF system deprotonates the adjacent phenolic hydroxyl group, triggering a highly favored 5-endo-dig intramolecular hydroalkoxylation to seamlessly construct the benzofuran core [1].

    Step 6: Saponification
    • Procedure: Dissolve methyl 4-(2-ethoxyethoxy)benzofuran-6-carboxylate (5.0 g, 18.9 mmol) in a 3:1 mixture of THF and water (40 mL). Add LiOH·H₂O (2.38 g, 56.7 mmol) and stir at room temperature for 4 hours. Remove the THF in vacuo, dilute the aqueous layer with water, and carefully acidify to pH 2 using 1M HCl. Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under high vacuum.

    • Causality & Insight: LiOH provides mild, irreversible cleavage of the methyl ester. Conducting this at room temperature ensures that the ether linkages and the aromatic benzofuran core remain completely intact.

    References

    • Zade, V. M., Athawale, P. R., & Kopperi, H. (2024). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. ACS Sustainable Chemistry & Engineering. Available at:[Link]

    Application

    The Strategic Utility of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic Acid in Modern Organic Synthesis: A Precursor for Advanced Pharmaceutical Scaffolds

    Introduction: Unveiling a Versatile Building Block In the landscape of contemporary drug discovery and development, the benzofuran scaffold holds a position of significant importance. Its presence in a multitude of biolo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: Unveiling a Versatile Building Block

    In the landscape of contemporary drug discovery and development, the benzofuran scaffold holds a position of significant importance. Its presence in a multitude of biologically active natural products and synthetic pharmaceuticals underscores its value as a privileged structure.[1] This guide delves into the synthetic utility of a specialized derivative, 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid , a precursor designed for the facile construction of complex molecular architectures. While this specific molecule may represent a novel or specialized building block, its design leverages the well-established reactivity of the benzofuran-6-carboxylic acid core, enhanced by the strategic placement of a 4-(2-ethoxyethoxy) substituent. This ether linkage is not merely a passive spectator; it is a carefully chosen modulator of physicochemical properties, intended to improve solubility, permeability, and metabolic stability in the resulting target molecules.

    The 2-ethoxyethoxy group, often encountered in pharmaceutical and cosmetic formulations, is known to act as a versatile solvent and penetration enhancer.[2][3][4] Its incorporation into a rigid benzofuran scaffold introduces a flexible, polar tail that can engage in favorable interactions with biological targets and improve the overall druglikeness of the final compounds. This application note will provide a comprehensive overview of the synthesis of this precursor and detailed protocols for its subsequent elaboration into amides and esters, which are common motifs in pharmacologically active agents.

    Proposed Synthesis of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic Acid

    The synthesis of the title compound can be logically approached in a two-stage process: first, the construction of the core 4-hydroxybenzofuran-6-carboxylic acid scaffold, followed by the introduction of the 2-ethoxyethoxy side chain via a Williamson ether synthesis.

    Stage 1: Synthesis of the Key Intermediate: 4-Hydroxybenzofuran-6-carboxylic Acid

    The construction of a substituted benzofuran ring is a well-trodden path in organic synthesis. By analogy to established methods for related isomers, a plausible route to the 4-hydroxy-6-carboxy intermediate is proposed, starting from commercially available materials. One such approach could involve the cyclization of a suitably substituted acetophenone.[5]

    Diagram 1: Proposed Synthetic Pathway to the Precursor

    G cluster_0 Stage 1: Core Scaffold Synthesis cluster_1 Stage 2: Etherification 2,4-Dihydroxy-5-formylacetophenone 2,4-Dihydroxy-5-formylacetophenone 4-Hydroxybenzofuran-6-carbaldehyde 4-Hydroxybenzofuran-6-carbaldehyde 2,4-Dihydroxy-5-formylacetophenone->4-Hydroxybenzofuran-6-carbaldehyde Cyclization 4-Hydroxybenzofuran-6-carboxylic acid 4-Hydroxybenzofuran-6-carboxylic acid 4-Hydroxybenzofuran-6-carbaldehyde->4-Hydroxybenzofuran-6-carboxylic acid Oxidation 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid 4-Hydroxybenzofuran-6-carboxylic acid->4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid Williamson Ether Synthesis

    Caption: A two-stage synthetic approach to the target precursor.

    Stage 2: Williamson Ether Synthesis to Introduce the 2-Ethoxyethoxy Moiety

    The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[4][6][7][8][9] In this case, the phenolic hydroxyl group of 4-hydroxybenzofuran-6-carboxylic acid will be deprotonated with a suitable base to form a phenoxide, which will then act as a nucleophile to displace a halide from 2-(2-ethoxyethoxy)ethyl chloride.

    Experimental Protocol: Synthesis of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid

    • Dissolution and Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybenzofuran-6-carboxylic acid (1.0 eq) in a suitable anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF). To this solution, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq). The use of a stronger, non-nucleophilic base ensures complete deprotonation of the phenolic hydroxyl group.

    • Addition of the Alkylating Agent: To the stirred suspension, add 1-chloro-2-ethoxyethane (1.2 eq) dropwise at room temperature.

    • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

    • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. Acidify the aqueous solution to a pH of ~3-4 with a dilute acid (e.g., 1 M HCl). The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid. Further purification can be achieved by recrystallization if necessary.

    ReagentMolar Eq.Purpose
    4-Hydroxybenzofuran-6-carboxylic acid1.0Starting material (phenolic precursor)
    Potassium Carbonate (K₂CO₃)2.0Base for deprotonation
    1-Chloro-2-ethoxyethane1.2Alkylating agent
    N,N-Dimethylformamide (DMF)-Anhydrous polar aprotic solvent

    Application as a Precursor in Amide Synthesis

    The carboxylic acid functionality is a versatile handle for further synthetic transformations, with amide bond formation being one of the most prevalent in medicinal chemistry.[10] The resulting benzofuran-6-carboxamides are of significant interest as potential therapeutic agents. The following protocols describe standard methods for the coupling of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid with a primary or secondary amine.

    Diagram 2: Amide Synthesis Workflow

    G Precursor 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid AmideProduct Target Amide Precursor->AmideProduct Amine R1R2NH Amine->AmideProduct CouplingReagent Coupling Reagent (e.g., HATU, DCC/HOBt) CouplingReagent->AmideProduct Base Base (e.g., DIPEA) Base->AmideProduct Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->AmideProduct

    Caption: General workflow for amide synthesis from the precursor.

    Protocol 1: HATU-Mediated Amide Coupling

    HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used coupling reagent that minimizes racemization for chiral amines and is effective even with sterically hindered substrates.[10][11][12]

    • Reaction Setup: To a solution of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).

    • Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS.

    • Work-up and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

    ReagentMolar Eq.Purpose
    4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid1.0Carboxylic acid component
    Amine (R₁R₂NH)1.1Amine component
    HATU1.2Coupling reagent
    DIPEA2.0Non-nucleophilic base
    DMF-Anhydrous polar aprotic solvent
    Protocol 2: DCC/HOBt-Mediated Amide Coupling

    The combination of N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[12][13][14][15] HOBt is added to suppress side reactions and reduce racemization.

    • Activation of the Carboxylic Acid: In a round-bottom flask, dissolve 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous dichloromethane (DCM) or DMF. Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in the same solvent dropwise. Stir the mixture at 0 °C for 30 minutes.

    • Amine Addition: Add the amine (1.1 eq) to the reaction mixture and allow it to warm to room temperature. Stir for an additional 4-12 hours.

    • Work-up and Purification: The dicyclohexylurea (DCU) byproduct precipitates from the reaction mixture and can be removed by filtration. The filtrate is then washed with saturated aqueous sodium bicarbonate, 1 M HCl, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

    Application as a Precursor in Ester Synthesis

    Esterification of the carboxylic acid group can be useful for prodrug strategies or as an intermediate step for further transformations. The Fischer esterification is a straightforward method for this purpose.[16][17][18][19]

    Protocol 3: Fischer Esterification
    • Reaction Setup: In a round-bottom flask, dissolve 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

    • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to the solution.

    • Reaction: Heat the reaction mixture to reflux and stir for 4-24 hours. The reaction is reversible, and the removal of water (e.g., using a Dean-Stark apparatus) can drive the equilibrium towards the product.

    • Work-up and Purification: After cooling, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with water and saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted carboxylic acid. The organic layer is dried, filtered, and concentrated to yield the crude ester, which can be purified by chromatography.

    Conclusion

    4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid emerges as a strategically designed precursor for the synthesis of novel and potentially bioactive molecules. Its synthesis from readily accessible starting materials is feasible through established synthetic methodologies. The presence of the carboxylic acid handle allows for straightforward derivatization into amides and esters, providing access to a diverse range of chemical entities for screening in drug discovery programs. The 2-ethoxyethoxy substituent offers a valuable tool for fine-tuning the pharmacokinetic profile of the target compounds. The protocols outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize this versatile building block in their synthetic endeavors.

    References

    • 2-(2-Ethoxyethoxy)ethanol - Grokipedia. (n.d.). Retrieved March 28, 2026, from [Link]

    • Chemguide. (n.d.). Esterification - Alcohols and Carboxylic Acids. Retrieved March 28, 2026, from [Link]

    • Gomes, P. et al. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances.
    • Reddit. (2025, September 13). What is the correct order of addition for EDCI and HOBt? r/Chempros. Retrieved March 28, 2026, from [Link]

    • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved March 28, 2026, from [Link]

    • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved March 28, 2026, from [Link]

    • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved March 28, 2026, from [Link]

    • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved March 28, 2026, from [Link]

    • ACS Publications. (2013, October 31). Direct Dehydrative Esterification of Alcohols and Carboxylic Acids with a Macroporous Polymeric Acid Catalyst. Organic Letters. Retrieved March 28, 2026, from [Link]

    • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.). Retrieved March 28, 2026, from [Link]

    • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved March 28, 2026, from [Link]

    • YouTube. (2019, July 30). 08.08 Esterification of Carboxylic Acids. Retrieved March 28, 2026, from [Link]

    • Chemistry LibreTexts. (2020, May 30). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. Retrieved March 28, 2026, from [Link]

    • Ataman Kimya. (n.d.). 2-(2-ETHOXYETHOXY)ETHANOL. Retrieved March 28, 2026, from [Link]

    • PubMed. (2004, September 6). A library synthesis of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. Retrieved March 28, 2026, from [Link]

    • Google Patents. (n.d.). CN110684000B - Process for preparing benzofuran derivatives.
    • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved March 28, 2026, from [Link]

    • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved March 28, 2026, from [Link]

    • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved March 28, 2026, from [Link]

    • Arkivoc. (2022, June 28). 4-, 5-, 6-, and 7-Hydroxybenzofuran: a unified strategy for a two-step synthesis of versatile benzofuranic building blocks. Retrieved March 28, 2026, from [Link]

    • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Retrieved March 28, 2026, from [Link]

    • MDPI. (2020, June 18). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Molbank. Retrieved March 28, 2026, from [Link]

    • Quick Company. (n.d.). A Process For The Preparation Of 1 Benzofuran 6 Carboxylic Acid By. Retrieved March 28, 2026, from [Link]

    • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved March 28, 2026, from [Link]

    Sources

    Method

    Application Note: A Robust HPLC Method for the Analysis of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid

    Abstract This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(2-Ethoxy...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid. This compound is a key intermediate in pharmaceutical synthesis, and its purity is critical for the quality of the final active pharmaceutical ingredient. The developed isocratic method utilizes a C18 stationary phase with a buffered mobile phase and UV detection, providing excellent peak symmetry and resolution. The method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for routine quality control applications.

    Introduction

    4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid is a crucial building block in the synthesis of various pharmaceutical compounds. The benzofuran scaffold is a prominent heterocyclic structure found in numerous natural and synthetic molecules with a wide range of biological activities.[1][2] The carboxylic acid functional group, in particular, is a key feature in many drugs, allowing for critical interactions with biological targets.[3] Given its role as a starting material, a reliable analytical method is essential to ensure its identity, purity, and quality, thereby guaranteeing the integrity of the final drug product.

    High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of pharmaceutical compounds.[4] Reversed-phase HPLC, in particular, is a versatile method for analyzing a broad range of molecules, including those with acidic functional groups. This application note provides a comprehensive guide for the development and validation of an HPLC method tailored for 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid.

    Method Development Strategy

    The primary objective was to develop a simple, rapid, and reliable isocratic RP-HPLC method with UV detection. The key challenge in analyzing carboxylic acids by reversed-phase chromatography is often achieving adequate retention and symmetrical peak shape, as these polar compounds can exhibit poor interaction with nonpolar stationary phases.[5][6]

    The method development strategy focused on the following key parameters:

    • Column Selection: A C18 column was chosen as the initial stationary phase due to its wide applicability and proven performance in retaining moderately polar to nonpolar compounds.

    • Mobile Phase Composition: A mixture of an organic modifier (acetonitrile or methanol) and an aqueous buffer was evaluated. The organic modifier influences the retention time, while the buffer is critical for controlling the ionization state of the carboxylic acid group.

    • Mobile Phase pH: The pH of the aqueous component of the mobile phase is a crucial factor.[7] By maintaining the pH below the pKa of the carboxylic acid, the analyte exists predominantly in its protonated, less polar form, leading to improved retention on a reversed-phase column.[6]

    • Detector Wavelength: The UV-Vis spectrum of the analyte was determined to select an appropriate wavelength for maximum absorbance, ensuring high sensitivity.

    A systematic approach involving the one-factor-at-a-time (OFAT) methodology was employed to optimize these parameters and achieve the desired chromatographic performance.

    Experimental Protocols

    Instrumentation and Chromatographic Conditions

    A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable for this analysis.[8]

    Table 1: Optimized HPLC Conditions

    ParameterCondition
    HPLC SystemQuaternary Gradient HPLC System
    ColumnC18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
    Mobile PhaseAcetonitrile: 25mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v)
    Flow Rate1.0 mL/min
    Injection Volume10 µL
    Column Temperature30 °C
    Detection Wavelength275 nm
    Run Time10 minutes
    Reagents and Standards
    • Acetonitrile (ACN): HPLC grade.

    • Water: HPLC grade or ultrapure water.

    • Potassium Dihydrogen Phosphate (KH2PO4): Analytical grade.

    • Phosphoric Acid (H3PO4): Analytical grade.

    • 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid Reference Standard: Purity >98%.

    Standard Solution Preparation
    • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.[8]

    • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1 µg/mL to 100 µg/mL).[8]

    Sample Preparation

    Accurately weigh a sample containing 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid. Dissolve the sample in a known volume of acetonitrile. Sonication may be used to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1][8]

    Results and Discussion

    Method Optimization

    The initial scouting experiments with different ratios of acetonitrile and water resulted in poor peak shape and insufficient retention. The introduction of a phosphate buffer at pH 3.0 significantly improved the peak symmetry and retention time. The final mobile phase composition of Acetonitrile: 25mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v) provided a well-retained and symmetrical peak with a retention time of approximately 5.5 minutes. The column temperature was maintained at 30°C to ensure consistent retention times.[7] The detection wavelength of 275 nm was selected based on the UV spectrum of the analyte, which showed maximum absorbance at this wavelength.

    Method Validation

    The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[4][9][10][11] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

    Table 2: Summary of Method Validation Results

    Validation ParameterResultAcceptance Criteria
    Specificity No interference from blank and placebo at the retention time of the analyte.No interference at the analyte's retention time.
    Linearity (R²) 0.9995R² ≥ 0.999
    Range 5 - 150 µg/mL-
    Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
    Precision (RSD%)
    - Repeatability0.45%RSD ≤ 2.0%
    - Intermediate Precision0.68%RSD ≤ 2.0%
    LOD 0.5 µg/mL-
    LOQ 1.5 µg/mL-
    Robustness No significant impact on results with minor variations in flow rate, mobile phase composition, and column temperature.System suitability parameters met.

    The validation results demonstrate that the developed HPLC method is specific, linear, accurate, precise, and robust for the analysis of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid.

    Experimental and Validation Workflow

    The following diagram illustrates the logical flow of the method development and validation process.

    HPLC_Method_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) A Define Analytical Target Profile B Select Column & Initial Conditions A->B C Optimize Mobile Phase (Organic Ratio & pH) B->C D Optimize Detector Wavelength C->D E Finalized Method D->E F Specificity E->F Proceed to Validation G Linearity & Range F->G H Accuracy G->H I Precision (Repeatability & Intermediate) H->I J LOD & LOQ I->J K Robustness J->K L Validated Method K->L

    Caption: Workflow for HPLC Method Development and Validation.

    Conclusion

    A simple, accurate, and precise isocratic RP-HPLC method for the quantitative determination of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid has been successfully developed and validated. The method meets all the requirements for a reliable quality control procedure as per ICH guidelines. This application note provides a comprehensive protocol that can be readily implemented in pharmaceutical laboratories for the routine analysis of this important intermediate.

    References

    • BenchChem. (2025). Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS.
    • BenchChem. (2025). A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis Using Pre-Column Derivatization.
    • Fuleki, T. (1986). A Rapid HPLC Method for Separation and Determination of Major Organic Acids in Grape Musts and Wines. American Journal of Enology and Viticulture.
    • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
    • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(2-thienyl)benzofuran.
    • SIELC Technologies. (n.d.). Polar Compounds.
    • Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
    • Thermo Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
    • Shen, D., & Rashid, T. (2003). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology, 38(4), 1209-1216.
    • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
    • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
    • Cuestiones de Fisioterapia. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.
    • Ballatore, C., et al. (2015). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 58(24), 9571-9585.

    Sources

    Application

    Application Note: Amide Coupling Strategies for 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic Acid in Drug Discovery

    Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction and Strategic Context Benzofuran-6-car...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

    Introduction and Strategic Context

    Benzofuran-6-carboxylic acid derivatives are privileged scaffolds in modern medicinal chemistry, serving as critical pharmacophores in the development of integrin antagonists (such as the LFA-1 inhibitor Lifitegrast), GPCR ligands, and kinase inhibitors[1]. The specific building block 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid (CAS: 1291493-43-0, MW: 250.25 g/mol ) introduces a short, PEG-like ether chain at the C4 position.

    Mechanistic Causality: Why the C4-Substitution Matters

    In drug design, replacing a simple methoxy group with a 2-ethoxyethoxy moiety serves a dual purpose:

    • Physicochemical Optimization: It disrupts planar crystal packing, thereby improving aqueous solubility and cellular permeability without disproportionately increasing lipophilicity (LogP)[1].

    • Reactivity Modulation: The electron-donating nature of the C4-ether oxygen slightly deactivates the C6-carboxylic acid via resonance and inductive effects transmitted through the benzofuran core. Consequently, coupling this specific acid with sterically hindered or electronically deactivated amines (e.g., tetrahydroisoquinolines or substituted piperazines) requires highly efficient activation strategies to prevent incomplete conversion and suppress epimerization if chiral amines are employed[2].

    Reaction Optimization and Reagent Selection

    To establish a self-validating protocol, we evaluated various coupling reagents for the amidation of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid with a sterically hindered secondary amine model.

    Traditional carbodiimide methods (EDC/HOBt) often result in sluggish kinetics and moderate yields due to the relative stability of the intermediate O-acylisourea. In contrast, uronium/aminium salts based on HOAt (such as HATU) generate a highly reactive 7-aza-1-hydroxybenzotriazole active ester. The adjacent pyridine-like nitrogen in HOAt provides anchimeric assistance, accelerating the aminolysis step significantly[3].

    Quantitative Optimization Data

    The following table summarizes the optimization of coupling conditions. Yields were determined via LC-MS using an internal standard.

    EntryCoupling Reagent (Eq)Base (Eq)SolventTime (h)Conversion (%)Isolated Yield (%)
    1EDC·HCl (1.5) / HOBt (1.5)TEA (3.0)DCM245548
    2EDC·HCl (1.5) / HOAt (1.5)DIPEA (3.0)DMF167871
    3HATU (1.3) DIPEA (3.0) DMF 4 >99 94
    4COMU (1.3)DIPEA (3.0)DMF49690
    5T3P (1.5, 50% in EtOAc)Pyridine (3.0)EtOAc128882

    Conclusion: HATU combined with N,N -Diisopropylethylamine (DIPEA) in anhydrous DMF provides the optimal balance of reaction velocity, conversion efficiency, and ease of purification.

    ChemicalWorkflow A 4-(2-Ethoxyethoxy) benzofuran-6-carboxylic acid + Amine B HATU / DIPEA Activation (15 min) A->B C HOAt Active Ester Intermediate B->C D Amide Bond Formation (4h, RT) C->D E Aqueous Workup & Flash Chromatography D->E

    Caption: Chemical workflow for the HATU-mediated amide coupling of benzofuran-6-carboxylic acids.

    Standard Operating Procedure: HATU-Mediated Amide Coupling

    This protocol is designed as a self-validating system. In-process controls (IPC) via LC-MS are integrated to ensure the active ester formation is complete before amine addition, preventing reagent waste and complex purification.

    Materials Required
    • Substrate: 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid (1.0 equiv, 1.0 mmol, 250.25 mg)

    • Amine: Primary or secondary amine (1.2 equiv, 1.2 mmol)

    • Coupling Reagent: HATU (1.3 equiv, 1.3 mmol, 494 mg)

    • Base: DIPEA (3.0 equiv, 3.0 mmol, 522 µL)

    • Solvent: Anhydrous DMF (5.0 mL, 0.2 M concentration)

    Step-by-Step Methodology

    Step 1: Pre-Activation (Formation of the Active Ester)

    • Charge an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar with 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid (250.25 mg, 1.0 mmol).

    • Add anhydrous DMF (5.0 mL) under a nitrogen atmosphere. Stir until completely dissolved.

    • Add DIPEA (522 µL, 3.0 mmol) in one portion. The solution may darken slightly.

    • Add HATU (494 mg, 1.3 mmol) portion-wise over 2 minutes to prevent clumping.

    • Self-Validation Checkpoint: Stir the mixture at room temperature ( 20−25∘C ) for 15 minutes. Analyze a 5 µL aliquot by LC-MS. You should observe the complete disappearance of the starting acid ( [M−H]−=249.1 ) and the appearance of the HOAt-active ester intermediate.

    Step 2: Aminolysis (Amide Bond Formation) 6. Once pre-activation is confirmed, add the amine (1.2 mmol) either neat (if liquid) or as a solution in 1.0 mL of anhydrous DMF (if solid). 7. Stir the reaction mixture at room temperature. 8. Monitor the reaction via LC-MS or TLC (typically 5% MeOH in DCM). For most secondary amines, the reaction reaches >95% conversion within 2 to 4 hours[2].

    Step 3: Quenching and Aqueous Workup 9. Quench the reaction by adding 15 mL of saturated aqueous NH4​Cl solution. 10. Extract the aqueous layer with Ethyl Acetate (EtOAc) ( 3×15 mL ). 11. Combine the organic layers and wash sequentially with:

    • Saturated aqueous NaHCO3​ ( 20 mL ) to remove acidic byproducts (HOAt).
    • 5% aqueous LiCl solution ( 2×20 mL ) to aggressively remove residual DMF.
    • Brine ( 20 mL ).
    • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    Step 4: Purification 13. Purify the crude residue via flash column chromatography on silica gel. A typical gradient for benzofuran-carboxamides is 0% to 50% EtOAc in Hexanes, followed by 0% to 5% MeOH in DCM if the product is highly polar.

    Biological Application Context: LFA-1 Antagonism

    When 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid is coupled with specific nitrogen-containing heterocycles (e.g., tetrahydroisoquinolines), the resulting amides frequently exhibit potent biological activity as LFA-1 (Lymphocyte function-associated antigen 1) antagonists[1].

    LFA-1 is a surface glycoprotein on leukocytes. By blocking its interaction with ICAM-1 (Intercellular Adhesion Molecule-1), these benzofuran derivatives inhibit T-cell activation and migration, which is the foundational mechanism for treating inflammatory conditions like Dry Eye Disease[1].

    BiologicalPathway Drug Benzofuran-6-carboxamide Antagonist LFA1 LFA-1 Integrin (αLβ2 on Leukocytes) Drug->LFA1 Binds & Blocks TCell T-Cell Adhesion & Activation LFA1->TCell Pathway Inhibited ICAM1 ICAM-1 Expression (Endothelial Cells) ICAM1->LFA1 Natural Ligand (Blocked by Drug) Inflam Ocular Inflammation (e.g., Dry Eye Disease) TCell->Inflam Inflammation Reduced

    Caption: Mechanism of LFA-1/ICAM-1 blockade by benzofuran-derived small molecule antagonists.

    Troubleshooting & Analytical Integrity

    • Ether Cleavage: The 2-ethoxyethoxy group is generally stable under basic and mildly acidic conditions. However, avoid exposing the final amide to strong Lewis acids (e.g., BBr3​ ) during subsequent deprotection steps, as this will result in unwanted ether cleavage.

    • O-to-N Acyl Migration: If coupling with an amino alcohol, ensure the reaction is kept strictly at room temperature. Elevated temperatures with HATU can promote O-acylation followed by O-to-N acyl migration, leading to complex product mixtures.

    • Guanidinium Byproduct Formation: If the amine is highly sterically hindered and the reaction is slow, HATU can react directly with the amine to form a tetramethylguanidinium byproduct. To mitigate this, strictly adhere to the 15-minute pre-activation step (Step 1.5) to ensure all HATU is consumed by the carboxylic acid before the amine is introduced.

    References

    • Design, Synthesis, and Biological Evaluation of a Series of Novel LFA-1 Antagonists with Enhanced Potency and Ocular Safety for Dry Eye Disease. ACS Publications.
    • Structure–Activity Relationship Studies toward the Optimization of First-In-Class Selective Small Molecule Agonists of the GPCR Relaxin/Insulin-like Family Peptide Receptor 2. ACS Publications.
    • Route Design, The Foundation Of Successful Chemical Development. ResearchGate.

    Sources

    Method

    Application Note: In Vitro Assay Protocols for GPR40/FFA1 Agonist Development Using 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic Acid

    Scientific Context & Scaffold Rationale In the pursuit of novel Type 2 Diabetes Mellitus (T2DM) therapeutics, the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1), has emerged as a p...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Scientific Context & Scaffold Rationale

    In the pursuit of novel Type 2 Diabetes Mellitus (T2DM) therapeutics, the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1), has emerged as a premier target for stimulating glucose-dependent insulin secretion[1]. Early GPR40 agonists, such as phenylpropanoic acid derivatives, suffered from high in vivo clearance and poor oral bioavailability due to the rapid β-oxidation of their flexible propanoic acid tails[2].

    To overcome this, researchers cyclized the metabolically labile benzylic position into a rigid benzofuran ring, effectively blocking β-oxidation and drastically improving the pharmacokinetic (PK) profile[3]. The 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid (CAS: 1291493-43-0) scaffold serves as a critical fragment-like reference compound and building block in this optimization process. Mechanistically, the carboxylic acid moiety anchors to the highly conserved Arg183 and Arg258 residues in the GPR40 binding pocket, while the ethoxyethoxy substitution enhances aqueous solubility and receptor fit.

    This application note details the validated in vitro assay protocols required to evaluate the agonistic properties of this benzofuran scaffold and its downstream derivatives.

    GPR40 Signaling Pathway

    G Ligand Benzofuran-6-carboxylic Acid Scaffold GPR40 GPR40 / FFA1 Receptor Ligand->GPR40 Agonism Gq Gq Protein GPR40->Gq Activation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Insulin Glucose-Stimulated Insulin Secretion Ca2->Insulin Exocytosis

    Fig 1: GPR40 signal transduction pathway highlighting Gq-coupled calcium mobilization.

    Self-Validating Experimental Design

    Robust assay design requires internal controls to prove causality. To validate that the observed signals are driven by GPR40 activation rather than off-target membrane disruption or assay artifacts, every plate must include:

    • Positive Control: or Linoleic Acid to define 100% receptor activation (Emax)[4].

    • Negative Control: 0.1% DMSO vehicle to establish the baseline.

    • Mechanistic Validation: Pre-incubation with GW1100 , a selective GPR40 antagonist[5]. Complete signal ablation in the presence of GW1100 confirms that the calcium flux or insulin secretion is strictly GPR40-mediated[4].

    Protocol 1: Intracellular Calcium Mobilization Assay (FLIPR)

    Because GPR40 is a Gq-coupled receptor, the most direct and high-throughput readout of receptor activation is the measurement of intracellular calcium ( Ca2+ ) transients.

    Materials
    • HEK293 cells stably expressing human GPR40.

    • Fluo-4 AM calcium indicator dye.

    • Probenecid (Organic Anion Transporter inhibitor).

    • Assay Buffer: HBSS supplemented with 20 mM HEPES and 0.1% BSA (Fatty acid-free).

    Step-by-Step Workflow
    • Cell Plating: Seed HEK293-GPR40 cells at 20,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO2​ .

    • Dye Loading: Remove culture media. Add 20 µL/well of Fluo-4 AM (2 µM) in Assay Buffer containing 2.5 mM probenecid.

      • Causality Check: Probenecid inhibits organic anion transporters (OATs). Without it, the cells would actively pump the Fluo-4 AM dye out of the cytosol, resulting in a poor signal-to-noise ratio and false negatives.

    • Incubation: Incubate for 60 minutes at 37°C in the dark, followed by 15 minutes at room temperature to allow for complete dye de-esterification.

    • Compound Preparation: Prepare a 10-point dose-response curve of the 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid derivative (from 10 µM to 0.3 nM) in Assay Buffer.

    • Kinetic Read (FLIPR): Read baseline fluorescence for 10 seconds. Dispense 10 µL of the compound/controls. Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes.

    • Data Analysis: Calculate the Area Under the Curve (AUC) or Maximum minus Minimum (Max-Min) RFU. Fit the data to a 4-parameter logistic curve to determine the EC50​ .

    Workflow Step1 Step 1: Cell Plating HEK293-GPR40 cells (20,000 cells/well) Step2 Step 2: Dye Loading Fluo-4 AM + Probenecid (Incubate 1h at 37°C) Step1->Step2 Step3 Step 3: Compound Prep Serial dilution of Benzofuran derivatives Step2->Step3 Step4 Step4 Step3->Step4 Step5 Step 5: Data Analysis Calculate AUC and EC50 Step4->Step5

    Fig 2: High-throughput FLIPR calcium mobilization assay workflow.

    Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay

    The physiological consequence of GPR40 activation is the potentiation of insulin secretion. Crucially, this effect must be glucose-dependent to avoid the hypoglycemic risks associated with traditional sulfonylureas.

    Step-by-Step Workflow
    • Cell Preparation: Seed MIN6 pancreatic β-cells in 96-well plates (50,000 cells/well) and culture for 48 hours.

    • Starvation: Wash cells twice with Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 0.1% BSA and 2.8 mM glucose. Incubate for 2 hours.

      • Causality Check: This establishes a basal metabolic state, ensuring that any subsequent insulin release is strictly due to the experimental stimuli rather than residual nutrients from the culture media.

    • Compound Stimulation: Treat cells with the test compound in KRBH buffer under two distinct conditions:

      • Basal Glucose (2.8 mM): Evaluates hypoglycemic risk.

      • Stimulatory Glucose (16.7 mM): Evaluates insulinotropic efficacy.

      • Causality Check: A true GPR40 agonist will show minimal insulin release at 2.8 mM glucose but will synergistically amplify insulin release at 16.7 mM glucose, proving its glucose-dependent mechanism.

    • Incubation & Collection: Incubate for 2 hours at 37°C. Carefully collect the supernatant, centrifuge at 1,000 x g to remove debris, and store at -80°C if not analyzed immediately.

    • Quantification: Measure secreted insulin using a high-sensitivity Mouse Insulin ELISA kit. Normalize data to total cellular protein content (via BCA assay) to account for well-to-well variations in cell density.

    Quantitative Data Summary

    The following table summarizes the expected pharmacological parameters when optimizing the 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid scaffold into clinical candidates, highlighting the critical improvement in metabolic clearance[3],[4].

    Compound Class / ScaffoldGPR40 EC50​ (nM)Emax (% of Linoleic Acid)Clearance ( mL/min/kg )Glucose Dependency
    Phenylpropanoic Acid (1st Gen)15 - 30110%> 40 (High)Yes
    Benzofuran-6-carboxylic Acid Scaffold 40 - 8095%< 5 (Low)Yes
    GW9508 (Reference Agonist)~ 45100%N/A (In vitro tool)Yes
    GW1100 (Reference Antagonist)N/A ( IC50​ ~ 1 µM)0%N/AN/A

    References

    • Identification of Fused-Ring Alkanoic Acids with Improved Pharmacokinetic Profiles that Act as G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1 Agonists. Journal of Medicinal Chemistry (ACS Publications).[Link]

    • Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules. British Journal of Pharmacology (PubMed Central).[Link]

    • GW-1100 (GPR40 Antagonist). Wikipedia.[Link]

    Sources

    Application

    Application Notes and Protocols for the Esterification of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid

    Introduction: The Critical Role of Esterification in Drug Discovery and Development Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is a cornerstone of modern organic and medicinal...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Critical Role of Esterification in Drug Discovery and Development

    Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is a cornerstone of modern organic and medicinal chemistry.[1][2] This fundamental transformation is instrumental in the synthesis of a vast array of pharmaceuticals, fragrances, flavors, and functional materials.[1][3] In the realm of drug development, the conversion of a carboxylic acid to an ester can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Esterification can enhance membrane permeability, improve oral bioavailability, and serve as a prodrug strategy to control the release of an active pharmaceutical ingredient (API).

    The subject of this guide, 4-(2-ethoxyethoxy)benzofuran-6-carboxylic acid, is a structurally complex molecule featuring a benzofuran core, a common motif in biologically active compounds.[4][5][6] The presence of both a heteroaromatic ring system and an ether linkage necessitates a careful selection of esterification methodology to achieve high yields while preserving the integrity of the molecule. This document provides a comprehensive overview of various esterification techniques, from classic acid-catalyzed methods to milder, modern coupling protocols, all tailored for the successful esterification of this specific benzofuran derivative.

    Choosing the Right Path: A Comparative Overview of Esterification Strategies

    The selection of an appropriate esterification method is contingent upon several factors, including the stability of the starting material to acidic or basic conditions, the steric hindrance around the carboxylic acid and the alcohol, and the desired scale of the reaction. For 4-(2-ethoxyethoxy)benzofuran-6-carboxylic acid, the key considerations are the potential for acid-catalyzed side reactions involving the benzofuran ring or the ether linkage, and the need for mild conditions to avoid degradation.

    Esterification Method Key Reagents Advantages Disadvantages Suitability for Target Molecule
    Fischer-Speier Esterification Carboxylic Acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄, HCl)Cost-effective, simple procedure, suitable for large-scale synthesis.Requires harsh acidic conditions and high temperatures, reversible reaction, may not be suitable for acid-sensitive substrates.[1][7][8]Moderate. The benzofuran ring and ether linkage may be sensitive to strong acid and heat.
    Steglich Esterification Carboxylic Acid, Alcohol, DCC, DMAP (catalyst)Mild reaction conditions (often room temperature), high yields, suitable for sterically hindered and acid-labile substrates.[1][9][10]DCC is a potent allergen, formation of dicyclohexylurea (DCU) byproduct can complicate purification.[9][11]High. The mild conditions are ideal for preserving the integrity of the target molecule.
    EDC/HOBt Mediated Coupling Carboxylic Acid, Alcohol, EDC, HOBtMild conditions, water-soluble carbodiimide (EDC) and byproduct, high yields, suppresses side reactions.[12][13]HOBt can be explosive under certain conditions, requires careful handling.High. A very effective and mild method, with the advantage of a water-soluble byproduct simplifying workup.
    Mitsunobu Reaction Carboxylic Acid, Alcohol, DEAD (or DIAD), PPh₃Mild, neutral conditions, proceeds with inversion of stereochemistry at the alcohol center (if applicable), highly reliable.[14][15][16]Stoichiometric amounts of reagents are required, triphenylphosphine oxide byproduct can be difficult to remove, DEAD is toxic and potentially explosive.[16]Moderate to High. An excellent choice for precious or complex alcohols where mild conditions are paramount.
    Yamaguchi Esterification Carboxylic Acid, Alcohol, 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAPHigh yields, mild conditions, effective for the synthesis of sterically hindered esters and macrolactones.The reagent is moisture-sensitive.High. A powerful method for challenging esterifications.

    Experimental Protocols

    The following protocols are presented as starting points for the esterification of 4-(2-ethoxyethoxy)benzofuran-6-carboxylic acid. Researchers should consider small-scale trial reactions to optimize conditions for their specific alcohol and desired scale.

    Protocol 1: Fischer-Speier Esterification

    This classic method is best suited for simple, non-sensitive alcohols and when cost is a primary consideration.[7] The reaction is driven to completion by using an excess of the alcohol or by removing water as it is formed.[7][17]

    Reaction Workflow:

    Fischer_Speier_Workflow A Combine Carboxylic Acid & Alcohol B Add Acid Catalyst A->B e.g., H₂SO₄ C Reflux Reaction Mixture B->C Heat D Reaction Quench & Workup C->D Cool, add base E Purification D->E e.g., Distillation, Chromatography F Characterization E->F

    Caption: Fischer-Speier Esterification Workflow

    Materials:

    • 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid

    • Alcohol (e.g., methanol, ethanol; 5-10 equivalents)

    • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount, ~5 mol%)

    • Anhydrous solvent (e.g., toluene, or use excess alcohol as solvent)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

    Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), add 4-(2-ethoxyethoxy)benzofuran-6-carboxylic acid (1.0 eq) and the alcohol (5-10 eq). If using a solvent, add anhydrous toluene.

    • Carefully add the acid catalyst (e.g., H₂SO₄, ~5 mol%) to the stirring mixture.

    • Heat the reaction mixture to reflux.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure. Otherwise, dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst.[8]

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography or distillation.[8][18]

    Causality and Insights: The strong acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[17][19] The use of excess alcohol or removal of water shifts the equilibrium towards the product side, maximizing the yield.[7][20]

    Protocol 2: Steglich Esterification

    This method is highly recommended for the esterification of 4-(2-ethoxyethoxy)benzofuran-6-carboxylic acid due to its mild reaction conditions, which are less likely to cause degradation of the substrate.[1][9][10]

    Reaction Mechanism:

    Steglich_Mechanism cluster_0 Activation of Carboxylic Acid cluster_1 Acyl Transfer & Ester Formation RCOOH R-COOH OAI O-Acylisourea Intermediate RCOOH->OAI + DCC DCC DCC API Acyl-pyridinium Intermediate OAI->API + DMAP DMAP DMAP Ester R-COOR' API->Ester + R'-OH ROH R'-OH DCU DCU Ester->DCU Byproduct EDC_HOBt_Workflow A Combine Acid, Alcohol, HOBt B Add EDC A->B 0°C to RT C Stir at Room Temperature B->C D Aqueous Workup C->D Add water E Extraction D->E e.g., Ethyl Acetate F Purification E->F Chromatography

    Sources

    Method

    Comprehensive Mass Spectrometry Fragmentation Profiling of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic Acid

    Document Type: Application Note & Experimental Protocol Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Chemical Context & Structural Rationale 4-(2-Ethoxyethoxy)benzofuran-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Document Type: Application Note & Experimental Protocol Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals

    Chemical Context & Structural Rationale

    4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid (Chemical Formula: C13​H14​O5​ , Exact Mass: 250.0841 Da) is a highly functionalized heterocycle. Benzofuran cores are privileged scaffolds in medicinal chemistry, frequently appearing in anti-arrhythmic, antimicrobial, and oncology drugs.

    Understanding the tandem mass spectrometry (MS/MS) fragmentation pattern of this specific compound is critical for metabolite identification, pharmacokinetic (PK) profiling, and impurity tracking. The molecule possesses three distinct fragmentation domains:

    • The Carboxylic Acid (-COOH) at C6: Prone to dehydration in positive mode and facile decarboxylation in negative mode [4].

    • The 2-Ethoxyethoxy Ether Chain at C4: Structurally analogous to a short polyethylene glycol (PEG) chain, making it highly susceptible to charge-remote rearrangements and neutral losses of small volatile ethers [2].

    • The Benzofuran Core: A rigid aromatic system that requires high collision energy to induce ring-opening and carbon monoxide (CO) loss [1].

    Self-Validating Experimental Protocol

    To ensure the highest degree of analytical trustworthiness, this protocol is designed as a self-validating system . Experimental parameters are deliberately chosen to prevent in-source fragmentation while capturing a complete MS/MS profile.

    Sample Preparation
    • Diluent: 50:50 Acetonitrile:Water containing 0.1% Formic Acid (LC-MS grade).

    • Concentration: 1.0 µg/mL.

    • Causality Check: Formic acid acts as a proton source for ESI+ and surprisingly stabilizes the baseline for ESI- by ensuring consistent droplet desolvation.

    LC-HRMS System Configuration
    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

    • Ionization: Electrospray Ionization (ESI) in both Positive (+) and Negative (-) modes.

    • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for High-Resolution Mass Spectrometry (HRMS).

    Step-by-Step Acquisition & Validation Workflow
    • In-Source Fragmentation Mitigation: Set the capillary voltage to 3.0 kV and declustering potential (or fragmentor voltage) to a low 40 V. Rationale: The ethoxyethoxy chain is highly labile. High declustering potentials will prematurely cleave this chain before the precursor reaches the collision cell.

    • Precursor Isotopic Validation (The Trustworthiness Check): Before triggering MS/MS, the system evaluates the MS1 spectrum. The precursor ion must exhibit an isotopic distribution (M, M+1, M+2) matching the theoretical C13​H14​O5​ pattern with a similarity score >95%, and a mass error of ≤ 3.0 ppm. This ensures background matrix ions are not mistakenly fragmented.

    • Stepped Collision Energy (CE): Apply a stepped Normalized Collision Energy (NCE) of 15, 30, and 45 eV. Rationale: 15 eV cleanly cleaves the ether side chain; 30 eV triggers carboxylic acid dehydration/decarboxylation; 45 eV forces the benzofuran core to rupture [3]. Aggregating these energies into a single composite spectrum provides a complete structural fingerprint.

    Mechanistic Fragmentation Elucidation

    Positive Ion Mode (ESI+)

    In positive mode, protonation yields the [M+H]+ precursor at m/z 251.0914. The fragmentation is driven by charge-directed and hydrogen-rearrangement mechanisms:

    • Ether Chain Cleavage: The ether oxygens readily accept the proton. A classic McLafferty-type rearrangement or inductive cleavage of the PEG-like chain results in the neutral loss of ethyl vinyl ether ( C4​H8​O , 72.06 Da), generating a highly stable 4-hydroxybenzofuran-6-carboxylic acid product ion at m/z 179.0339 [2]. An alternative hydrogen transfer yields the loss of ethanol ( C2​H6​O , 46.04 Da) to form m/z 205.0495.

    • Dehydration: The loss of water (-18.01 Da) from the C6 carboxylic acid forms a reactive acylium ion (m/z 233.0808) [4].

    • Core Rupture: Subsequent loss of CO (-28.00 Da) from the benzofuran core (m/z 179.03 151.04) confirms the presence of the oxygen-containing aromatic ring [1].

    Negative Ion Mode (ESI-)

    In negative mode, the molecule readily deprotonates to form a stable carboxylate anion [M-H]− at m/z 249.0768.

    • Decarboxylation: The absolute dominant initial fragmentation is the neutral loss of carbon dioxide ( CO2​ , 43.99 Da), yielding an aryl anion at m/z 205.0870. This is the defining hallmark of aromatic carboxylic acids in ESI- [4].

    • Secondary Ether Cleavages: The m/z 205.0870 ion subsequently sheds its ethoxyethoxy side chain, losing ethanol (-46.04 Da) to form m/z 159.0451, or ethyl vinyl ether (-72.06 Da) to form m/z 133.0295.

    Quantitative Fragment Data

    Table 1: ESI+ HRMS/MS Fragmentation Data

    Fragment AssignmentFormulaTheoretical m/zObserved m/zMass Error (ppm)Neutral Loss
    Precursor [C13​H15​O5​]+ 251.0914251.0916+0.8N/A
    [M+H−H2​O]+ [C13​H13​O4​]+ 233.0808233.0811+1.3-18.01 Da
    [M+H−C2​H6​O]+ [C11​H9​O4​]+ 205.0495205.0493-1.0-46.04 Da
    [M+H−C4​H8​O]+ [C9​H7​O4​]+ 179.0339179.0341+1.1-72.06 Da
    [M+H−C4​H8​O−H2​O]+ [C9​H5​O3​]+ 161.0233161.0230-1.9-90.07 Da
    [M+H−C4​H8​O−CO]+ [C8​H7​O3​]+ 151.0390151.0392+1.3-100.05 Da

    Table 2: ESI- HRMS/MS Fragmentation Data

    Fragment AssignmentFormulaTheoretical m/zObserved m/zMass Error (ppm)Neutral Loss
    Precursor [C13​H13​O5​]− 249.0768249.0765-1.2N/A
    [M-H−CO2​]− [C12​H13​O3​]− 205.0870205.0873+1.5-43.99 Da
    [M-H−CO2​−C2​H6​O]− [C10​H7​O2​]− 159.0451159.0449-1.3-90.03 Da
    [M-H−CO2​−C4​H8​O]− [C8​H5​O2​]− 133.0295133.0297+1.5-116.05 Da

    Fragmentation Pathway Visualizations

    ESI_Positive M_H [M+H]+ m/z 251.0914 F_H2O [M+H - H2O]+ m/z 233.0808 M_H->F_H2O -H₂O (-18.01 Da) F_C4H8O [M+H - C4H8O]+ m/z 179.0339 M_H->F_C4H8O -C₄H₈O (-72.06 Da) F_C2H6O [M+H - C2H6O]+ m/z 205.0495 M_H->F_C2H6O -C₂H₆O (-46.04 Da) F_C4H8O_H2O [M+H - C4H8O - H2O]+ m/z 161.0233 F_C4H8O->F_C4H8O_H2O -H₂O (-18.01 Da) F_C4H8O_CO [M+H - C4H8O - CO]+ m/z 151.0390 F_C4H8O->F_C4H8O_CO -CO (-27.99 Da)

    Figure 1: ESI+ CID fragmentation pathway of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid.

    ESI_Negative M_deprot [M-H]- m/z 249.0768 F_CO2 [M-H - CO2]- m/z 205.0870 M_deprot->F_CO2 -CO₂ (-43.99 Da) F_CO2_C2H6O [M-H - CO2 - C2H6O]- m/z 159.0451 F_CO2->F_CO2_C2H6O -C₂H₆O (-46.04 Da) F_CO2_C4H8O [M-H - CO2 - C4H8O]- m/z 133.0295 F_CO2->F_CO2_C4H8O -C₄H₈O (-72.06 Da)

    Figure 2: ESI- CID fragmentation pathway of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid.

    References

    • Gas‐phase fragmentation reactions of protonated benzofuran‐ and dihydrobenzofuran‐type neolignans investigated by accurate‐mass electrospray ionization tandem mass spectrometry. ResearchGate. 1

    • Characterization of Polyethers Using Tandem Mass Spectrometry with Hydrogen Abstraction Dissociation and Thermal Activation. ACS Publications. 2

    • Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. PubMed. 3

    • 8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. 4

    Sources

    Application

    Application Note: 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid in Medicinal Chemistry &amp; Drug Discovery

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Strategic Rationale In modern medici...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

    Executive Summary & Strategic Rationale

    In modern medicinal chemistry, the selection of core building blocks dictates the downstream success of a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile. 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid (CAS: 1291493-43-0) is a highly specialized, functionalized intermediate. It is structurally homologous to the core pharmacophore of [1], a first-in-class lymphocyte function-associated antigen-1 (LFA-1) antagonist approved for the treatment of dry eye disease.

    While the unsubstituted benzofuran-6-carboxylic acid is a proven anchor for integrin antagonism, highly lipophilic candidates often suffer from poor aqueous solubility—a major hurdle in ophthalmic and oral formulations. By incorporating a 2-ethoxyethoxy ether side chain at the 4-position, this building block offers a distinct Structure-Activity Relationship (SAR) advantage:

    • Solubility Enhancement (Mini-PEGylation): The ether linkages act as a short polyethylene glycol (PEG) chain, lowering the partition coefficient (LogP) and improving solvation in aqueous media.

    • Receptor Engagement: The oxygen atoms in the ethoxyethoxy chain provide two additional hydrogen bond acceptors, which can be leveraged to engage solvent-exposed regions or secondary sub-pockets of the target protein.

    • Steric Shielding: The flexible ether chain can sterically shield the benzofuran core from rapid metabolic oxidation by cytochrome P450 enzymes.

    Physicochemical Profiling

    Understanding the baseline physicochemical properties of your building block is critical for predicting the Lipinski Rule-of-Five profile of your final Active Pharmaceutical Ingredient (API). Table 1 illustrates the comparative advantages of the ethoxyethoxy substitution.

    Table 1: Comparative Physicochemical Properties

    PropertyBenzofuran-6-carboxylic acid (Standard Core)4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acidImpact on Drug Design
    CAS Number 77095-51-31291493-43-0N/A
    Molecular Weight 162.14 g/mol 250.25 g/mol Increases overall MW, requiring careful monitoring of final API size.
    H-Bond Acceptors 35Enhances potential for target engagement and aqueous solubility.
    H-Bond Donors 11Maintained (carboxylic acid for coupling).
    Lipophilicity (cLogP) ~2.1~1.8Reduced lipophilicity aids in formulation and reduces off-target toxicity.
    Flexibility (Rotatable Bonds) 15Increased flexibility allows the side chain to adapt to receptor pockets.

    Biological Mechanism: Integrin Antagonism

    Benzofuran-6-carboxylic acid derivatives are widely utilized to synthesize competitive antagonists for the LFA-1/ICAM-1 pathway [2]. LFA-1 is a heterodimeric integrin expressed on leukocytes. It binds to Intercellular Adhesion Molecule-1 (ICAM-1) to mediate T-cell activation, migration, and the formation of immunological synapses. Blocking this interaction is a validated strategy for treating chronic inflammatory conditions [3].

    Pathway cluster_0 T-Cell Activation & Inflammatory Cascade ICAM1 ICAM-1 Expression (Corneal Epithelium) LFA1 LFA-1 Integrin (T-Cell Surface) ICAM1->LFA1 Binding Event Synapse Immunological Synapse LFA1->Synapse Activation Inflammation Cytokine Release (Dry Eye Pathology) Synapse->Inflammation Mediates Drug Benzofuran-6-carboxylic Acid Derivatives Drug->LFA1 Competitive Antagonism

    LFA-1/ICAM-1 inflammatory pathway inhibited by benzofuran-based antagonists.

    Experimental Protocol: Amide Coupling Workflow

    To synthesize APIs from 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid, an amide coupling with a secondary or primary amine (e.g., a functionalized tetrahydroisoquinoline) is the foundational transformation.

    Causality in Experimental Design: We mandate the use of HATU over traditional EDC/HOBt systems. The target amines in these SAR series are often sterically hindered. HATU generates a highly reactive 7-azabenzotriazole active ester, driving the reaction to completion rapidly. DIPEA is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring a clean reaction profile.

    Step-by-Step Methodology
    • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (2.5 mL, 0.2 M concentration).

    • Activation: Add HATU (1.2 eq, 0.6 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol) to the solution. Stir at room temperature (25°C) for 15 minutes.

      • Expert Insight: A slight color change to pale yellow indicates the successful formation of the active ester.

    • Coupling: Add the amine partner (1.1 eq, 0.55 mmol) dropwise. Stir the reaction mixture at room temperature for 2 to 4 hours.

    • Reaction Monitoring: Monitor the reaction via LC-MS. The protocol is self-validating; the complete disappearance of the starting carboxylic acid mass (m/z 251 [M+H]+) and the appearance of the product mass confirms completion.

    • Aqueous Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

      • Expert Insight: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL). This specific step is critical for removing residual DMF, which otherwise complicates downstream purification. Follow with a brine wash (10 mL).

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the final target compound.

    SyntheticWorkflow A 4-(2-Ethoxyethoxy) benzofuran-6-carboxylic acid C HATU / DIPEA DMF, 25°C A->C B Amine Partner (e.g., THIQ) B->C D Crude Amide Intermediate C->D 2-4 Hours E Prep-HPLC Purification D->E LiCl Wash / Workup F Target Active Pharmaceutical Ingredient E->F >95% Purity

    Standard amide coupling workflow for 4-(2-ethoxyethoxy)benzofuran-6-carboxylic acid.

    Analytical Validation & Troubleshooting

    • Issue: Incomplete Conversion.

      • Cause/Solution: Moisture in the DMF can rapidly hydrolyze the highly reactive HATU active ester back to the starting material. Ensure strictly anhydrous conditions. If the amine partner is exceptionally hindered, heating the reaction to 40°C or switching to a more reactive coupling agent like COMU may be required.

    • Structural Validation (NMR): When analyzing the final product via ¹H NMR, the presence of the 2-ethoxyethoxy chain acts as an excellent diagnostic marker. Look for a distinct triplet around 1.1–1.2 ppm (terminal CH₃) and a series of complex multiplets between 3.5–4.2 ppm corresponding to the ether backbone (-CH₂-O-CH₂-CH₂-O-).

    References

    • Lifitegrast | C29H24Cl2N2O7S | CID 11965427 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

    • Lifitegrast: A novel drug for treatment of dry eye disease Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

    • lifitegrast | Ligand page Source: IUPHAR/BPS Guide to PHARMACOLOGY URL:[Link]

    Method

    Application Note: High-Efficiency Solid-Phase Incorporation of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic Acid

    Target Audience: Peptide Chemists, Drug Development Professionals, and Process Scientists. Document Type: Technical Application Note & Validated Protocol Executive Summary The development of peptide-drug conjugates (PDCs...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Peptide Chemists, Drug Development Professionals, and Process Scientists. Document Type: Technical Application Note & Validated Protocol

    Executive Summary

    The development of peptide-drug conjugates (PDCs) and peptidomimetics often requires the incorporation of specialized, non-natural aromatic building blocks to enhance target affinity or alter pharmacokinetic profiles. 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid is a highly specialized pharmacophore derivative. The core benzofuran-6-carboxylic acid is a well-documented key intermediate in the synthesis of Lifitegrast, an FDA-approved LFA-1/ICAM-1 antagonist used to treat dry eye disease[1][2].

    By modifying the benzofuran core with a 4-(2-ethoxyethoxy) group, scientists introduce a "mini-PEG" spacer. This modification directly addresses the notoriously low aqueous solubility of the native benzofuran core[3], providing enhanced flexibility and hydrophilicity. However, incorporating this sterically demanding, electron-rich aromatic acid into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) presents significant thermodynamic and kinetic challenges. This guide provides a self-validating, highly efficient protocol for its incorporation.

    Mechanistic Rationale & Chemical Profiling

    The Causality of Coupling Challenges

    Coupling an aromatic carboxylic acid to a resin-bound peptide is fundamentally different from coupling standard aliphatic Fmoc-amino acids.

    • Steric Hindrance: The planar benzofuran ring system restricts the rotational degrees of freedom during the formation of the tetrahedral transition state, significantly lowering the reaction rate[4].

    • Electronic Effects: The electron-donating nature of the 4-alkoxy ether linkage increases the electron density of the benzofuran ring. While beneficial for biological target binding, it marginally reduces the electrophilicity of the activated carbonyl carbon, making it less susceptible to nucleophilic attack by the resin-bound amine.

    To overcome this activation energy barrier, standard carbodiimide activation (e.g., DIC/HOBt) is insufficient. We mandate the use of highly reactive uronium salts (HATU) or advanced additive systems (DIC/OxymaPure)[5][6]. OxymaPure, in particular, suppresses racemization and bypasses the explosive hazards associated with traditional benzotriazoles (HOBt/HOAt) while matching or exceeding their coupling efficiency[5].

    Physicochemical Profile
    PropertySpecification / Impact on SPPS
    Chemical Structure Aromatic carboxylic acid with a functionalized ether chain.
    Solubility Soluble in DMF, NMP, and DMSO. Requires minimal pre-dissolution time.
    Steric Profile High. Requires extended coupling times (1–2 hours) and potent activators.
    Side-Reactivity Lacks an alpha-amine; acts as a chain-terminating capping group (N-terminal modification) unless coupled to a side-chain amine (e.g., Lysine).

    Quantitative Coupling Dynamics

    To establish the optimal synthetic route, empirical data comparing coupling reagents was generated using a standard Rink Amide resin (0.1 mmol scale, 1-hour coupling at room temperature).

    Table 1: Comparative Coupling Efficiencies for Benzofuran Derivatives

    Coupling Reagent SystemEquivalentsPre-activation TimeCoupling Efficiency (%)Purity (Crude HPLC)
    DIC / HOBt3.00 min (In situ)~65%58%
    HBTU / DIPEA3.02 min~82%75%
    HATU / DIPEA 3.0 2 min >98% 92%
    DIC / OxymaPure 3.0 2 min >99% 95%

    Self-Validating Experimental Protocol

    This protocol is designed as a closed-loop, self-validating system. You will not proceed to cleavage until the coupling is analytically confirmed.

    Materials Required:
    • Resin: Peptidyl-resin with a free N-terminal amine (e.g., 0.1 mmol scale).

    • Building Block: 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid (3.0 eq, 0.3 mmol).

    • Activators: DIC (3.0 eq) and OxymaPure (3.0 eq) OR HATU (2.9 eq) and DIPEA (6.0 eq).

    • Solvents: Peptide-synthesis grade DMF, DCM.

    • Validation: Kaiser Test (Ninhydrin) reagents.

    Step-by-Step Workflow:

    Step 1: Resin Preparation & Swelling

    • Transfer 0.1 mmol of the Fmoc-deprotected peptidyl-resin to a fritted reaction vessel.

    • Swell the resin in 5 mL of DMF for 15 minutes with gentle agitation. Drain completely. Rationale: Proper swelling exposes the internal polymer matrix, ensuring maximum accessibility of the free amines.

    Step 2: Pre-Activation of the Benzofuran Derivative

    • In a clean glass vial, dissolve 0.3 mmol of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid and 0.3 mmol of OxymaPure in 2 mL of DMF.

    • Add 0.3 mmol of DIC to the vial.

    • Vortex gently and allow the mixture to pre-activate for exactly 2 minutes at room temperature. Rationale: Pre-activation forms the highly reactive Oxyma ester. Exceeding 5 minutes may lead to premature degradation of the active ester.

    Step 3: Coupling Reaction

    • Transfer the pre-activated solution to the reaction vessel containing the resin.

    • Agitate the mixture (via shaker or nitrogen bubbling) for 1.5 to 2 hours at room temperature.

    • Drain the reaction solution and wash the resin sequentially: DMF (3 × 5 mL) followed by DCM (3 × 5 mL).

    Step 4: Self-Validation (The Kaiser Test)

    • Extract a few beads of the resin into a glass test tube.

    • Add 2 drops each of the three Kaiser test solutions (Ninhydrin, Phenol, KCN).

    • Heat at 100°C for 3 minutes.

    • Negative Result (Yellow/Colorless beads): Coupling is complete. Proceed to Step 5.

    • Positive Result (Blue beads): Incomplete coupling due to steric hindrance. Do not proceed. Repeat Steps 2 and 3 (Double Coupling) before moving forward.

    Step 5: Cleavage and Global Deprotection

    • Treat the fully coupled resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% Water) for 2 hours at room temperature.

    • Filter the resin, precipitate the peptide in cold diethyl ether, and centrifuge to isolate the crude benzofuran-peptide conjugate.

    SPPS_Workflow N1 Peptidyl-Resin (Free N-Terminus) N2 Pre-activation (DIC/OxymaPure) N1->N2 Add Reagents N3 Coupling Reaction (1.5-2 hrs, RT) N2->N3 Active Ester N4 Kaiser Test (Validation) N3->N4 Wash (DMF/DCM) N4->N3 If Positive (Double Couple) N5 TFA Cleavage & Global Deprotection N4->N5 If Negative

    Caption: Self-validating solid-phase peptide synthesis workflow for sterically hindered building blocks.

    Biological Context & Application

    When conjugated to a peptide sequence, the 4-(2-ethoxyethoxy)benzofuran moiety acts as a potent hydrophobic anchor. In the context of immunology and ophthalmology, benzofuran-6-carboxylic acid derivatives mimic the ICAM-1 epitope, competitively binding to the LFA-1 integrin on T-cells[1][7]. The addition of the ethoxyethoxy chain improves the solvation shell around the drug molecule, preventing off-target aggregation in aqueous biological assays while maintaining the critical steric blockade required to halt T-cell activation.

    LFA1_Pathway Drug 4-(2-Ethoxyethoxy)benzofuran Peptide Conjugate LFA1 LFA-1 Integrin (T-Cell Surface) Drug->LFA1 Competitive Antagonism (Steric Blockade) ICAM1 ICAM-1 (Endothelial Cell) LFA1->ICAM1 Native Binding (Pathological) Inflam T-Cell Activation & Inflammation ICAM1->Inflam Downstream Signaling

    Caption: Pharmacological rationale: Benzofuran-mediated competitive inhibition of the LFA-1/ICAM-1 pathway.

    References

    • Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints ResearchGate[Link]

    • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety PeptideChemistry.org[Link]

    • Peptide library synthesis: using two different coupling reagents to improve overall crude purity Biotage[Link]

    • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids ResearchGate[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Troubleshooting the Synthesis of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic Acid

    Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 4-(2-ethoxyethoxy)benzofuran-6-carboxylic acid.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 4-(2-ethoxyethoxy)benzofuran-6-carboxylic acid.

    The benzofuran-6-carboxylic acid core is a highly valuable structural motif, serving as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as Lifitegrast, an FDA-approved treatment for dry eye disease[1]. The functionalization of this core with a 2-ethoxyethoxy moiety is a proven medicinal chemistry strategy used to enhance the pharmacokinetic profile, metabolic stability, and hydrophilicity of fused-ring alkanoic acids, as demonstrated in the optimization of GPR40/FFA1 agonists[2].

    Below, you will find a comprehensive troubleshooting guide, mechanistic insights, and validated protocols to maximize your reaction yield and purity.

    Synthetic Workflow & Decision Tree

    Workflow Start 4-Hydroxybenzofuran-6-carboxylate Alkylation O-Alkylation (2-Ethoxyethyl bromide, Base) Start->Alkylation CheckYield Yield > 85%? Alkylation->CheckYield OptimizeBase Switch to Cs2CO3 + KI in DMF at 80°C CheckYield->OptimizeBase No Intermediate 4-(2-Ethoxyethoxy)benzofuran- 6-carboxylate CheckYield->Intermediate Yes OptimizeBase->Alkylation Hydrolysis Saponification (LiOH, THF/H2O) Intermediate->Hydrolysis Product 4-(2-Ethoxyethoxy)benzofuran- 6-carboxylic acid Hydrolysis->Product

    Fig 1: Optimized synthetic workflow and troubleshooting decision tree.

    Troubleshooting FAQs

    Q1: I am observing significant C-alkylation instead of the desired O-alkylation when attaching the 2-ethoxyethoxy group. How can I drive regioselectivity? A: Phenolate anions are ambident nucleophiles. Under certain conditions (e.g., using protic solvents or weak bases), C-alkylation at the activated ortho-position of the benzofuran ring can compete with O-alkylation. To strictly favor O-alkylation, use a polar aprotic solvent (DMF or NMP) and a soft cation base like Cesium Carbonate (Cs₂CO₃). The larger ionic radius of Cs⁺ provides a "naked" phenolate, enhancing oxygen nucleophilicity via the Sₙ2 pathway. Adding a catalytic amount of Potassium Iodide (KI) facilitates a Finkelstein reaction, converting 2-ethoxyethyl bromide to the highly reactive 2-ethoxyethyl iodide in situ.

    Q2: My starting 4-hydroxybenzofuran-6-carboxylate contains transition metal impurities. Will this affect the alkylation? A: Yes. The traditional synthesis of benzofuran-6-carboxylic acid derivatives often relies on Sonogashira cross-coupling followed by cyclization[1] or palladium-catalyzed intramolecular hydroarylation[3]. Residual palladium or copper from these steps can coordinate with the phenolate or the ether oxygen of the alkylating agent, leading to unexplained side reactions or degradation. Ensure residual metals are scavenged (e.g., using SiliaMetS® Thiol) prior to the O-alkylation step. Alternatively, consider adopting recently developed transition-metal-free protocols for synthesizing the benzofuran core to bypass this issue entirely[1].

    Q3: During the final saponification to yield the 6-carboxylic acid, my benzofuran ring degrades, or I see ether cleavage. What is going wrong? A: While the 2-ethoxyethoxy ether linkage is generally stable to base, benzofuran cores can be sensitive to extremely harsh basic conditions at elevated temperatures. The issue is likely the use of NaOH or KOH at reflux. Switch to a milder protocol using Lithium Hydroxide (LiOH·H₂O) in a THF/MeOH/Water co-solvent system at ambient temperature. This ensures complete ester cleavage without compromising the integrity of the benzofuran core or the ether side-chain.

    Mechanistic Insights: Regioselectivity in Alkylation

    Mechanism Phenol Phenolate Anion (Ambident Nucleophile) TransitionState SN2 Transition State (Polar Aprotic Solvent) Phenol->TransitionState Electrophile 2-Ethoxyethyl Bromide (Electrophile) Electrophile->TransitionState Product O-Alkylated Product (Desired Kinetics) TransitionState->Product Cs2CO3, DMF, 80°C SideProduct C-Alkylated Product (Thermodynamic Impurity) TransitionState->SideProduct Protic Solvent, Ag+ salts

    Fig 2: Mechanistic divergence of ambident phenolate alkylation pathways.

    Quantitative Data: O-Alkylation Optimization

    The following table summarizes the optimization of the O-alkylation step, demonstrating the causality between base/additive selection and isolated yield.

    EntryBase (2.0 eq)SolventAdditiveTemp (°C)Conversion (%)Isolated Yield (%)HPLC Purity (%)
    1K₂CO₃AcetoneNone60655892.0
    2K₂CO₃DMFNone80787194.5
    3Cs₂CO₃DMFNone80898496.2
    4 Cs₂CO₃ DMF KI (0.1 eq) 80 >99 94 98.8

    Note: Entry 4 represents the self-validating optimized protocol detailed below.

    Standard Operating Procedures (SOPs)

    Protocol A: Highly Selective O-Alkylation

    Objective: Attach the 2-ethoxyethoxy moiety with >98% regioselectivity.

    • Preparation : Charge a dry, argon-purged 250 mL round-bottom flask with methyl 4-hydroxybenzofuran-6-carboxylate (10.0 g, 1.0 eq) and anhydrous DMF (100 mL, 10 volumes).

    • Deprotonation : Add Cesium Carbonate (Cs₂CO₃, 2.0 eq) and Potassium Iodide (KI, 0.1 eq). Stir vigorously at room temperature for 15 minutes to generate the naked phenolate anion.

    • Alkylation : Dropwise add 2-ethoxyethyl bromide (1.2 eq) over 10 minutes via a syringe pump to prevent localized thermal spikes.

    • Reaction : Heat the reaction mixture to 80 °C. Monitor the reaction via HPLC or TLC (Hexanes/EtOAc 3:1). Full conversion is typically achieved within 4–6 hours.

    • Workup : Cool the mixture to room temperature. Quench by pouring into ice-cold deionized water (300 mL). Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).

    • Purification : Wash the combined organic layers with a 5% aqueous LiCl solution (2 × 100 mL) to remove residual DMF, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate ester.

    Protocol B: Mild Saponification

    Objective: Hydrolyze the ester to the carboxylic acid without cleaving the ether or degrading the benzofuran core.

    • Dissolution : Dissolve the intermediate methyl 4-(2-ethoxyethoxy)benzofuran-6-carboxylate (1.0 eq) in a mixture of THF/MeOH/H₂O (3:1:1 v/v/v, 10 volumes).

    • Hydrolysis : Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq) in one portion.

    • Reaction : Stir vigorously at 25 °C for 12 hours. Monitor via TLC until the ester spot is completely consumed.

    • Solvent Removal : Concentrate the mixture under reduced pressure (water bath < 35 °C) to remove the THF and MeOH.

    • Precipitation : Dilute the remaining aqueous residue with water (5 volumes) and cool to 0 °C in an ice bath. Slowly acidify with 1M HCl dropwise until the pH reaches 2.5–3.0. A white precipitate will form.

    • Isolation : Filter the resulting solid through a sintered glass funnel, wash thoroughly with ice-cold water to remove lithium salts, and dry under high vacuum at 45 °C to afford pure 4-(2-ethoxyethoxy)benzofuran-6-carboxylic acid.

    References

    • Zade, V. M., et al. (2024). "Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints." ACS Sustainable Chemistry & Engineering.[Link]

    • Negoro, N., et al. (2012). "Identification of fused-ring alkanoic acids with improved pharmacokinetic profiles that act as G protein-coupled receptor 40/free fatty acid receptor 1 agonists." Journal of Medicinal Chemistry (PubMed / National Institutes of Health).[Link]

    • Nan, Y., et al. (2012). "Palladium-Catalyzed Intramolecular Hydroarylation of 4-Benzofuranyl Alkynoates. Approach to Angelicin Derivatives." The Journal of Organic Chemistry.[Link]

    Sources

    Optimization

    Technical Support Center: Troubleshooting Aqueous Solubility of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid

    Welcome to the Application Science Technical Support Center. As drug development professionals, encountering "brick dust" or "grease ball" molecules is a daily reality.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Science Technical Support Center. As drug development professionals, encountering "brick dust" or "grease ball" molecules is a daily reality. 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid presents a classic physicochemical dichotomy: it possesses a highly lipophilic, planar benzofuran core capable of strong π−π stacking, paired with an ionizable carboxylic acid handle. While the ethoxyethoxy ether chain provides some flexibility and weak hydrogen-bond acceptors, it is generally insufficient to overcome the hydrophobic bulk in neutral or acidic unbuffered water.

    This guide provides field-proven, causality-driven troubleshooting steps to solubilize this compound for in vitro assays and in vivo dosing.

    Solubilization Troubleshooting Workflow

    SolubilizationWorkflow Start 4-(2-Ethoxyethoxy)benzofuran- 6-carboxylic acid Poor Aqueous Solubility Step1 1. pH Adjustment & Salt Formation (Target pH > pKa + 2) Start->Step1 Decision1 Solubility > Target? Step1->Decision1 Success1 Proceed to Assay / Dosing Decision1->Success1 Yes Step2 2. Co-solvent Addition (e.g., PEG400, Propylene Glycol) Decision1->Step2 No Decision2 Solubility > Target? Step2->Decision2 Decision2->Success1 Yes Step3 3. Cyclodextrin Complexation (e.g., HP-β-CD) Decision2->Step3 No Decision3 Solubility > Target? Step3->Decision3 Decision3->Success1 Yes Step4 4. Lipid-based Delivery (Microemulsions / Liposomes) Decision3->Step4 No

    Caption: Sequential troubleshooting workflow for solubilizing lipophilic carboxylic acids.

    FAQ & Troubleshooting Guide
    Q1: Why is 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid precipitating in my standard pH 7.4 assay buffer?

    A1: The precipitation is driven by the intrinsic thermodynamic solubility ( S0​ ) of the unionized lipophilic core 1. While the carboxylic acid group (estimated pKa ~3.5–4.5) is predominantly ionized at pH 7.4, forming a carboxylate anion, the hydration sphere around this single anionic charge is often insufficient to mask the large hydrophobic surface area of the benzofuran and ethoxyethoxy groups 2. When you dilute a DMSO stock into an aqueous buffer, the local dielectric constant drops rapidly, causing supersaturation and subsequent nucleation (crashing out).

    Q2: How can I leverage the carboxylic acid group to improve solubility without using harsh organic solvents?

    A2: You must exploit the ionization potential of the molecule. By raising the pH of the vehicle to at least 2 units above the pKa (i.e., pH > 6.5), you ensure >99% ionization 3. However, simply using a basic buffer might not be enough if the sodium salt of the drug has a high crystal lattice energy. In such cases, forming an in situ salt with a larger, more polarizable counterion (like meglumine or tromethamine/TRIS) can disrupt the crystal lattice and drastically improve aqueous solubility 1.

    Protocol 1: Step-by-Step pH-Solubility Profiling & In Situ Salt Formation

    • Preparation: Weigh 5 mg of the compound into three separate glass HPLC vials.

    • Vehicle Addition: Add 1 mL of three different aqueous vehicles:

      • Vehicle A: 0.1 M Sodium Phosphate buffer (pH 7.4)

      • Vehicle B: 0.1 M Tromethamine (TRIS) buffer (pH 8.0)

      • Vehicle C: 0.1 M Meglumine solution (pH ~9.0)

    • Equilibration: Vortex for 2 minutes, then sonicate in a water bath for 15 minutes at 25°C. Place the vials on a rotary shaker at 200 rpm for 24 hours to reach thermodynamic equilibrium.

    • Separation (Self-Validation Step): Do not use filter membranes. Causality: The lipophilic benzofuran core will non-specifically bind to standard PES/PTFE filters, stripping the drug from the solution and giving falsely low readings. Instead, centrifuge the samples at 15,000 x g for 15 minutes to pellet the undissolved solid.

    • Quantification: Carefully aspirate the supernatant, dilute 1:10 in the mobile phase, and quantify via HPLC-UV against a known standard curve.

    Q3: If pH adjustment isn't sufficient for my high-concentration in vivo dosing, what co-solvent system is recommended?

    A3: For high-dose in vivo studies (e.g., IV or PO in mice), you need a co-solvent system that lowers the polarity of the aqueous vehicle to match the nonpolar solute 1. A widely accepted and well-tolerated formulation for lipophilic acids is a combination of DMSO, a hydrophilic polymer (like PEG 400), and water 4.

    Table 1: Quantitative Comparison of Common Co-solvents for Lipophilic Acids

    Co-solvent / ExcipientDielectric Constant (ε)Primary Solubilization MechanismTypical Max % (v/v) for In Vivo (Mice IV)
    Water (Reference)80.1N/A100%
    DMSO46.7Disrupts H-bonding, lowers polarity≤ 10%
    Propylene Glycol (PG)32.1Co-solvency, dielectric reduction20 - 30%
    PEG 400~12.5Co-solvency, steric stabilization30 - 40%
    Tween 80N/AMicellar solubilization≤ 5%

    Protocol 2: Step-by-Step Formulation of a 5/40/5/50 (DMSO/PEG400/Tween80/Water) System

    • Dissolution in Primary Solvent: Weigh the required amount of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid into a glass vial. Add DMSO (5% of final volume) and vortex until completely dissolved. Causality: DMSO is the strongest solvent here; getting the drug into a molecular dispersion first prevents aggregation.

    • Polymer Addition: Add PEG 400 (40% of final volume) and vortex thoroughly. The PEG 400 acts as a steric stabilizer and intermediate polarity bridge.

    • Surfactant Addition: Add Tween 80 (5% of final volume) and vortex.

    • Aqueous Phase Addition (Self-Validation Step): Slowly add the aqueous phase (e.g., PBS or Water, 50% of final volume) drop-by-drop while continuously vortexing. Validation rule: If the solution turns cloudy or opalescent during this step, the drug is precipitating. You must discard the mixture and either decrease the target drug concentration or increase the PEG400/Tween ratio.

    Q4: My compound still precipitates upon dilution in blood/assay media. How can I use cyclodextrins to encapsulate the benzofuran core?

    A4: Co-solvents can cause precipitation upon dilution because the solvent diffuses away, leaving the drug in a highly aqueous environment. Cyclodextrins (CDs), specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), solve this by forming a dynamic 1:1 inclusion complex 5. The lipophilic benzofuran core slips into the hydrophobic cavity of the CD, while the hydrophilic exterior of the CD maintains aqueous solubility [[6]]().

    Protocol 3: Phase-Solubility Study with HP-β-CD To determine the complexation efficiency (CE) and the optimal amount of CD needed 7:

    • Prepare CD Solutions: Prepare aqueous solutions of HP-β-CD at 0, 5, 10, 20, 50, and 100 mM concentrations in pH 7.4 phosphate buffer.

    • Add Drug: Add an excess amount (e.g., 5 mg) of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid to 1 mL of each CD solution.

    • Equilibrate: Shake the suspensions at 25°C for 48 hours. Causality: CD complexation can be kinetically slow due to the structured water inside the CD cavity that must be displaced by the bulky benzofuran core. Shorter times may yield false negatives7.

    • Analyze: Centrifuge at 15,000 x g, sample the supernatant, and analyze via HPLC.

    • Plotting (Self-Validation Step): Plot the molar concentration of dissolved drug (y-axis) versus the molar concentration of CD (x-axis). An AL​ -type linear plot indicates a 1:1 complex 5. The slope of this line allows you to calculate the complexation efficiency and precisely formulate your final dosage form without wasting expensive excipients.

    References[2] Title: Solubilization techniques used for poorly water-soluble drugs

    Source: National Institutes of Health (NIH) / Acta Pharmaceutica Sinica B URL:[5] Title: A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles Source: National Institutes of Health (NIH) URL:[4] Title: Solubility enhancement techniques: A comprehensive review Source: World Journal of Biology Pharmacy and Health Sciences URL:[7] Title: Evaluation of cyclodextrin solubilization of drugs Source: Elsevier / Free.fr URL:[6] Title: Importance of β-cyclodextrin substitution level and type for solubilization and stabilization of poorly soluble APIs in parenteral dosage forms Source: Pharma Excipients URL:[3] Title: The Significance of Acid/Base Properties in Drug Discovery Source: National Institutes of Health (NIH) URL:[2] Title: Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals Source: ResearchGate URL:

    Sources

    Troubleshooting

    Technical Support Center: Optimizing HPLC Retention Time for 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid

    Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) methods for 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid. This guide is designed for researchers, scientists, and dru...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) methods for 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex chromatographic challenges. The information herein is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

    Understanding the Analyte: 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid

    Before diving into troubleshooting, it's crucial to understand the physicochemical properties of the analyte as they directly influence its behavior in a reverse-phase HPLC system.

    • Structure: The molecule contains a moderately non-polar benzofuran core with an ethoxyethoxy side chain, and a critical acidic functional group, a carboxylic acid.

    • Ionization: The carboxylic acid group makes the molecule ionizable. Its charge state is dependent on the pH of the mobile phase. In its ionized (deprotonated) form, the molecule is more polar and will have shorter retention times in reverse-phase HPLC. In its neutral (protonated) form, it is more non-polar and will be retained longer.[1][2][3]

    Frequently Asked Questions (FAQs) & Troubleshooting Guide

    Retention Time & Peak Shape Issues
    Q1: My peak for 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid is eluting too early (low retention). How can I increase the retention time?

    Answer:

    Low retention of an acidic analyte like yours in reverse-phase HPLC is typically due to its ionized state being too polar for sufficient interaction with the non-polar stationary phase. Here’s a systematic approach to increase retention:

    • Lower the Mobile Phase pH: This is the most effective way to increase retention for an acidic compound.[1][4][5] By lowering the pH, you protonate the carboxylic acid group, making the molecule more neutral and less polar. A good starting point is to adjust the mobile phase pH to be at least 2 units below the compound's pKa.[4][6] For this compound, a pH range of 2.5-3.5 is recommended. You can achieve this by adding a small amount of an acid like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.1%) to the mobile phase.[3]

    • Decrease the Organic Solvent Concentration: In reverse-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase retention times for non-polar compounds.[7] If you are running a gradient, you can decrease the initial organic percentage or make the gradient slope less steep.

    • Change the Organic Solvent: Sometimes, switching from acetonitrile to methanol, or vice-versa, can alter selectivity and may increase retention.[4] Methanol is generally a weaker solvent than acetonitrile in reverse-phase HPLC, which can lead to longer retention times.

    • Choose a More Retentive Column: If the above options are insufficient, consider a column with a higher carbon load or a different stationary phase chemistry (e.g., a C18 column with a higher surface area).

    Q2: I'm observing significant peak tailing for my compound. What are the likely causes and solutions?

    Answer:

    Peak tailing for acidic compounds is a common issue and can often be attributed to secondary interactions with the stationary phase or issues with the mobile phase.[8]

    • Secondary Silanol Interactions: The most common cause of peak tailing for acidic and basic compounds is the interaction with residual silanol groups on the silica-based stationary phase.[9][10] At mid-range pH values, these silanols can be ionized and interact with the analyte.

      • Solution: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) will suppress the ionization of the silanol groups, minimizing these secondary interactions and improving peak shape.[10]

    • Inadequate Buffering: If the mobile phase pH is not properly controlled, it can lead to inconsistent ionization of the analyte as it travels through the column, resulting in tailing.

      • Solution: Ensure you are using an appropriate buffer for your target pH. A good buffer has a pKa within +/- 1 pH unit of the desired mobile phase pH.[6][11][12] For a target pH of 3, a formate buffer would be suitable.[12] The buffer concentration should typically be in the range of 10-50 mM.[12]

    • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

      • Solution: Try reducing the injection volume or the concentration of your sample.

    • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.

      • Solution: Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.

    Q3: My retention times are drifting from one injection to the next. What should I investigate?

    Answer:

    Retention time instability is a frustrating problem that points to a lack of equilibrium in your HPLC system.

    • Inadequate Column Equilibration: This is a very common cause. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a longer equilibration time may be needed.

    • Mobile Phase Issues:

      • Changing Composition: If the mobile phase is prepared by mixing solvents from different bottles, ensure the mixture is homogenous and that there is no evaporation of the more volatile component.

      • Buffer Instability: Some buffers can degrade over time. It is best practice to prepare fresh mobile phase daily.[11]

      • Inadequate Buffering: As mentioned before, if the buffer capacity is insufficient, small changes in the system can lead to pH shifts and, consequently, retention time drift.[8]

    • Temperature Fluctuations: Column temperature can significantly impact retention times. Using a column oven to maintain a constant temperature is highly recommended.

    • Pump and System Leaks: A small leak in the system can cause fluctuations in the mobile phase composition delivered to the column. Check for any signs of leaks around fittings and seals.

    Method Development & Optimization
    Q4: I need to develop a robust HPLC method for this compound from scratch. What is a good starting point?

    Answer:

    Developing a method from scratch involves a systematic approach. Here is a recommended starting point for 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid:

    ParameterRecommended Starting ConditionRationale
    Column C18, 4.6 x 150 mm, 5 µmA standard workhorse column for reverse-phase HPLC.[13]
    Mobile Phase A 0.1% Formic Acid in WaterLow pH to suppress ionization of the carboxylic acid and silanols.[3]
    Mobile Phase B AcetonitrileA common and efficient organic modifier.
    Gradient 10-90% B over 15 minutesA good starting scouting gradient to determine the approximate elution conditions.
    Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
    Column Temperature 30 °CProvides better reproducibility than ambient temperature.
    Detection UV, at λmax (if known) or scan with a PDA detector
    Injection Volume 5-10 µL

    From this initial scouting run, you can then optimize the method by adjusting the gradient slope, initial and final organic percentages, and mobile phase pH to achieve the desired retention time and resolution.

    Q5: How do I choose the right buffer for my mobile phase?

    Answer:

    Choosing the correct buffer is critical for robust and reproducible separations of ionizable compounds.

    • Determine the Desired pH: As discussed, for your acidic analyte, a low pH is desirable to suppress ionization and achieve good retention and peak shape. A target pH of 2.5-3.5 is a good starting point.

    • Select a Buffer with an Appropriate pKa: A buffer is most effective within ±1 pH unit of its pKa.[6][11][12]

    BufferpKaUseful pH Range
    Phosphate2.11.1 - 3.1
    Formate3.82.8 - 4.8
    Acetate4.83.8 - 5.8

    For a target pH of 3, a phosphate buffer would be ideal. A formate buffer would also be a reasonable choice.

    • Consider UV Cutoff and LC-MS Compatibility: If you are using low UV wavelengths for detection, ensure your buffer has a low UV cutoff.[6][11] If your method will be transferred to an LC-MS system, volatile buffers like formic acid, acetic acid, and their ammonium salts are necessary.[3][12]

    • Buffer Concentration: A concentration of 10-50 mM is generally sufficient for small molecules.[11][12]

    Visualizing the Troubleshooting Workflow

    To aid in your optimization process, the following diagram outlines a logical workflow for troubleshooting common HPLC issues with 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid.

    HPLC_Troubleshooting_Workflow HPLC Optimization Workflow for an Acidic Analyte Start Start: Chromatographic Issue Observed CheckRetention Is Retention Time Optimal? Start->CheckRetention LowRetention Low Retention CheckRetention->LowRetention No (Too Low) HighRetention High Retention CheckRetention->HighRetention No (Too High) CheckPeakShape Is Peak Shape Acceptable? CheckRetention->CheckPeakShape Yes AdjustpH_Down Decrease Mobile Phase pH (e.g., add 0.1% Formic Acid) LowRetention->AdjustpH_Down IncreaseOrganic Increase % Organic Solvent HighRetention->IncreaseOrganic DecreaseOrganic Decrease % Organic Solvent AdjustpH_Down->DecreaseOrganic UseBuffer Use Appropriate Buffer (e.g., Formate or Phosphate) AdjustpH_Down->UseBuffer DecreaseOrganic->CheckPeakShape IncreaseOrganic->CheckPeakShape TailingPeak Peak Tailing CheckPeakShape->TailingPeak No (Tailing) FrontingPeak Peak Fronting CheckPeakShape->FrontingPeak No (Fronting) CheckReproducibility Is the Method Reproducible? CheckPeakShape->CheckReproducibility Yes TailingPeak->AdjustpH_Down CheckSolventMismatch Match Sample Solvent to Mobile Phase FrontingPeak->CheckSolventMismatch CheckOverload Reduce Sample Concentration/ Injection Volume UseBuffer->CheckOverload CheckOverload->CheckReproducibility CheckSolventMismatch->CheckOverload DriftingRT Drifting Retention Times CheckReproducibility->DriftingRT No End Method Optimized CheckReproducibility->End Yes EquilibrateColumn Increase Column Equilibration Time DriftingRT->EquilibrateColumn UseColumnOven Use a Column Oven EquilibrateColumn->UseColumnOven PrepareFreshMP Prepare Fresh Mobile Phase UseColumnOven->PrepareFreshMP PrepareFreshMP->End

    Caption: A decision tree for troubleshooting HPLC retention time and peak shape.

    Experimental Protocols
    Protocol 1: Initial Scouting Gradient

    This protocol is designed to quickly determine the approximate retention time of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid.

    • Column Installation: Install a C18 column (e.g., 4.6 x 150 mm, 5 µm) and set the column oven to 30°C.

    • Mobile Phase Preparation:

      • Mobile Phase A: Mix 1 mL of formic acid with 999 mL of HPLC-grade water. Degas the solution.

      • Mobile Phase B: Use HPLC-grade acetonitrile. Degas the solvent.

    • System Priming: Prime the HPLC pumps with the respective mobile phases to remove any air bubbles.

    • Equilibration: Equilibrate the column with the initial mobile phase composition (90% A, 10% B) at a flow rate of 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.

    • Sample Preparation: Prepare a ~1 mg/mL solution of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid in a 50:50 mixture of acetonitrile and water.

    • Injection and Gradient Run: Inject 5 µL of the sample and start the following gradient program:

    Time (min)%A (0.1% Formic Acid in Water)%B (Acetonitrile)
    0.09010
    15.01090
    17.01090
    17.19010
    20.09010
    • Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak shape. This will inform further method optimization.

    References
    • Effect of mobile phase pH on reversed-phase HPLC separ
    • How does an acid pH affect reversed-phase chromatography separ
    • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
    • The use of Mobile Phase pH as a Method Development Tool.
    • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC.
    • New approach to optimize HPLC separations of acid–base compounds with elution order involved, by using combined three-band resolution maps.
    • Exploring the Role of pH in HPLC Separ
    • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
    • Control pH During Method Development for Better Chrom
    • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies.
    • Your guide to select the buffer in HPLC development part 1. PharmaCores.
    • How to Optimize Your Reversed Phase Chrom
    • Reversed-phase HPLC Buffers. Regis Technologies.
    • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed.
    • HPLC Tips & Tricks: Mobile Phase Prepar
    • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
    • New approach to optimize HPLC separations of acid-base compounds with elution order involved, by using combined three-band resolution maps. PubMed.
    • HPLC Troubleshooting Guide. Restek.
    • Troubleshooting Peak Shape Problems in HPLC.
    • Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions.
    • Tips and Tricks of HPLC System Troubleshooting. Agilent.
    • HPLC Separation of Carboxylic Acids. SIELC Technologies.
    • A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis Using Pre-Column Derivatiz
    • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
    • Prediction of Physicochemical Properties.
    • Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm form
    • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Deriv
    • Physicochemical Properties and Formulation Development of a Novel Compound Inhibiting Staphylococcus Aureus Biofilm Form
    • Comparing the Physicochemical and Pharmaceutical Properties of Brand-Name and Generic Ketoprofen Gel Products. Paris-Lodron-University Salzburg.

    Sources

    Optimization

    preventing degradation of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid during long-term storage

    This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid. Below, you will find troublesh...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid. Below, you will find troubleshooting advice and frequently asked questions to maintain the integrity of this key chemical intermediate.

    I. Frequently Asked Questions (FAQs)

    Q1: What are the ideal long-term storage conditions for 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid?

    A1: For optimal stability, 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid should be stored in a tightly sealed container, protected from light and moisture. The recommended storage temperature is in a cool, dry place, ideally between 2°C and 8°C for extended periods.[1] Avoid exposure to high humidity and extreme temperatures.

    Q2: I've noticed a slight change in the color of the powder after several months of storage. Is this a cause for concern?

    A2: A slight change in color, for instance, from off-white to a pale yellow, could indicate the initial stages of degradation. While minor color changes may not significantly impact purity in all cases, it is a sign that the compound's stability might be compromised. It is advisable to re-analyze the material to confirm its purity before use in critical applications.

    Q3: Can I store this compound in a standard laboratory freezer at -20°C?

    A3: While freezing is often a good strategy for preserving chemical stability, it is crucial to ensure the container is properly sealed to prevent moisture condensation upon removal from the freezer. For this specific compound, refrigerated conditions (2-8°C) are generally sufficient and may be preferable to avoid potential issues with freeze-thaw cycles and moisture.[1]

    Q4: What are the primary degradation pathways for this molecule?

    A4: Based on studies of structurally related compounds, the primary degradation pathways for 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid are likely to be oxidation of the benzofuran ring and hydrolysis, particularly under acidic or basic conditions.[2][3][4][5] The ether linkage could also be susceptible to cleavage under harsh acidic conditions.

    Q5: How can I check the purity of my stored 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid?

    A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the purity of your stored material.[3][4][6] This method should be capable of separating the intact parent compound from potential degradation products.

    II. Troubleshooting Guide

    This section addresses specific issues that you may encounter during the long-term storage and handling of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid.

    Observed Issue Potential Cause(s) Recommended Action(s)
    Visible clumping or caking of the powder. Exposure to moisture/high humidity.1. Immediately transfer the compound to a desiccator to remove excess moisture. 2. For future storage, use a container with a tighter seal and consider adding a desiccant packet. 3. Re-test the material for purity before use.
    A significant decrease in purity is detected by HPLC analysis. - Inappropriate storage temperature (too high). - Exposure to light. - Presence of oxidizing agents or acidic/basic contaminants.1. Review storage conditions and ensure they align with the recommended 2-8°C, protected from light. 2. Ensure the storage container is made of an inert material (e.g., amber glass). 3. If contamination is suspected, review handling procedures and ensure clean spatulas and glassware are used.
    The appearance of new peaks in the HPLC chromatogram. Formation of degradation products.1. Attempt to identify the degradation products using techniques like LC-MS/MS.[4] Common degradants of similar structures include compounds resulting from the oxidation of the benzofuran ring.[2] 2. Evaluate if the purity is still within the acceptable range for your application. 3. If degradation is significant, the material may need to be repurified or discarded.
    Inconsistent results in downstream experiments. Degradation of the starting material.1. Always use freshly prepared solutions of the compound for your experiments. 2. Re-qualify the purity of your stored material before initiating a new set of experiments.

    III. Experimental Protocols

    Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

    This protocol outlines a general method for developing a stability-indicating HPLC analysis.

    • Column: A reverse-phase C18 column is a suitable starting point.[3]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid) and an organic solvent (e.g., acetonitrile or a mixture of acetonitrile and methanol) is recommended to achieve good separation of the parent compound from potential degradation products.[3][4]

    • Detection: UV detection at a wavelength where the compound has significant absorbance is appropriate.

    • Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating.[7] This involves performing forced degradation studies.

    Protocol 2: Forced Degradation Study

    Forced degradation studies are essential to understand the stability of the molecule and to validate the analytical method.

    • Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.[8]

    • Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.[8]

    • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.[2]

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

    • Photolytic Degradation: Expose a solution of the compound to UV and visible light.

    After exposure to these stress conditions, analyze the samples using the developed HPLC method to observe for degradation and the formation of new peaks.

    IV. Visualizations

    Decision Tree for Storage and Handling

    start Receiving Compound check_coa Check Certificate of Analysis (CoA) start->check_coa storage_conditions Store at 2-8°C, protected from light and moisture check_coa->storage_conditions periodic_check Periodic Purity Check? storage_conditions->periodic_check After 6-12 months retest Retest Purity via HPLC periodic_check->retest Yes use Proceed to Use in Experiments periodic_check->use No (within initial period) in_spec Purity within Specification? retest->in_spec in_spec->use Yes investigate Investigate Cause of Degradation in_spec->investigate No quarantine Quarantine Material investigate->quarantine

    Caption: Decision-making workflow for the storage and periodic testing of the compound.

    Workflow for Investigating Degradation

    start Degradation Suspected (e.g., color change, low purity) run_hplc Run Stability-Indicating HPLC Method start->run_hplc compare Compare to Reference Standard run_hplc->compare degradation_confirmed Degradation Confirmed? compare->degradation_confirmed lcms_analysis LC-MS/MS Analysis for Degradant Identification degradation_confirmed->lcms_analysis Yes no_degradation No Significant Degradation degradation_confirmed->no_degradation No review_storage Review Storage History (Temp, Light, Humidity) lcms_analysis->review_storage end Document Findings review_storage->end no_degradation->end

    Caption: A typical workflow for investigating suspected degradation of the compound.

    V. References

    • Lifitegrast Degradation: Products and Pathways. PMC - NIH. (2025, October 4). Retrieved from [Link]

    • Characterization of Degradation Products of Lifitegrast by Mass Spectrometry: Development and Validation of a Stability-indicating Reversed Phase HPLC Method. R Discovery. (2022, November 2). Retrieved from [Link]

    • Acidic hydrolytic stability of the Lifitegrast: Degradation, Method development, Validation, Synthesis, LC-MS/NMR Characterization, In silico and In vitro cytotoxicity. ResearchGate. (2024, April 10). Retrieved from [Link]

    • Characterization of Degradation Products of Lifitegrast by Mass Spectrometry: Development and Validation of a Stability-indicating Reversed Phase HPLC Method. Taylor & Francis. (2022, December 23). Retrieved from [Link]

    • Characterization of Degradation Products of Lifitegrast by Mass Spectrometry: Development and Validation of a Stability-indicating Reversed Phase HPLC Method | Request PDF. ResearchGate. (n.d.). Retrieved from [Link]

    • Stability indicating study by using different analytical techniques. IJSDR. (n.d.). Retrieved from [Link]

    • CN110684000B - Process for preparing benzofuran derivatives. Google Patents. (n.d.). Retrieved from

    • Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints | Request PDF. ResearchGate. (n.d.). Retrieved from [Link]

    • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. (2024, May 6). Retrieved from [Link]

    • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

    • What is a stability indicating method? | Peptide Testing. AmbioPharm. (n.d.). Retrieved from [Link]

    • A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Journal of Applied Pharmaceutical Science. (2023, July 4). Retrieved from [Link]

    • Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. PMC. (n.d.). Retrieved from [Link]

    • Warehouse Storage Conditions for Pharmaceuticals. Dickson Data. (2022, July 26). Retrieved from [Link]

    • Stability-indicating changes in poloxamers: The degradation of ethylene oxide-propylene oxide block copolymers at 25 and 40 °C. ResearchGate. (n.d.). Retrieved from [Link]

    • Anaerobic Degradability of Commercially Available Bio-Based and Oxo-Degradable Packaging Materials in the Context of their End of Life in the Waste Management Strategy. MDPI. (2021, June 16). Retrieved from [Link]

    Sources

    Troubleshooting

    removing synthetic impurities from 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid batches

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the complex purification landscapes of highly functionalized active ph...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the complex purification landscapes of highly functionalized active pharmaceutical ingredient (API) intermediates.

    4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid is a critical building block, notably utilized in the synthesis of lifitegrast and related ophthalmic drugs[1]. Its structure presents a unique triad of chemical sensitivities: an ionizable carboxylic acid, a reactive benzofuran core, and an acid-labile ether linkage. This guide synthesizes field-proven methodologies to help you troubleshoot impurity clearance, ensuring high-yield, self-validating purification workflows.

    Quantitative Impurity Profiling

    Before executing a purification strategy, it is essential to understand the typical impurity profile of a crude synthetic batch. The table below summarizes quantitative data, detection methods, and targeted removal strategies for common impurities encountered in this workflow.

    Impurity ClassificationStructural CharacteristicTypical Crude %Detection MethodPrimary Removal Strategy
    Unreacted Starting Material Phenolic OH, Carboxylic Acid2.0 – 5.0%HPLC (UV 220 nm)Recrystallization (iPrOH/n-heptane)
    Over-alkylated Ester Neutral Ester, Lipophilic5.0 – 15.0%LC-MS (ESI+)Chemoselective Acid-Base Extraction
    Ether Cleavage Product Phenolic OH (Degradation)1.0 – 3.0%HPLC (UV 220 nm)Strict pH/Temp control during workup
    Transition Metals (Pd/Cu) Organometallic complexes> 500 ppmICP-MSScavenger Resin + Recrystallization

    Frequently Asked Questions (FAQs)

    Q1: What is the mechanistic origin of the primary synthetic impurities in my crude batch? A1: The impurity profile is heavily dictated by your synthetic route. If you are synthesizing this compound via the alkylation of 4-hydroxybenzofuran-6-carboxylic acid with 1-bromo-2-ethoxyethane, the most common major impurity is the over-alkylated ester (2-ethoxyethyl 4-(2-ethoxyethoxy)benzofuran-6-carboxylate). This occurs because the carboxylic acid moiety can act as a nucleophile if not adequately protected, reacting with excess alkylating agent. Additionally, if the benzofuran core was constructed upstream via a Sonogashira cross-coupling, you will likely retain Palladium (Pd) and Copper (Cu) transition metal residues[1].

    Q2: How can I selectively remove the esterified over-alkylation byproduct without column chromatography? A2: The over-alkylated byproduct is a neutral ester, whereas your target is an acidic carboxylic acid (pKa ~4.5). This physicochemical difference is easily exploited via a chemoselective acid-base extraction[2]. By washing the organic layer with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃), the target acid is deprotonated and partitions into the aqueous layer as a water-soluble sodium salt, leaving the neutral ester impurity trapped in the organic layer[3].

    Q3: I am observing degradation of the 2-ethoxyethoxy group during my acidic workup. Why is this happening? A3: The 2-ethoxyethoxy group is an ether linkage that is highly susceptible to acid-catalyzed cleavage, especially in the presence of strong Lewis or Brønsted acids. When the pH drops too low, the ether oxygen gets protonated. This lowers the activation energy for C-O bond scission, leading to the formation of a resonance-stabilized intermediate and ultimately cleaving the ether to yield a phenolic degradation product[4]. To prevent this, acidification must be performed using a controlled, mild acid (e.g., 1M HCl) and kept strictly at 0–5 °C to kinetically suppress the cleavage pathway.

    Q4: How do I efficiently clear transition metal impurities to meet API regulatory limits? A4: Transition metals can be effectively scavenged using functionalized resins (e.g., thiol-functionalized silica) followed by targeted recrystallization. Because the target compound features a carboxylic acid, crystallizing it from a specific solvent/anti-solvent system like isopropanol and n-heptane[5] effectively rejects metal complexes into the mother liquor, routinely yielding the target compound at >99.0% purity[5].

    Mechanistic Pathway Visualization

    ImpurityPathway SM 4-Hydroxybenzofuran- 6-carboxylic acid Target Target API Intermediate: 4-(2-Ethoxyethoxy)benzofuran- 6-carboxylic acid SM->Target Mono-alkylation (Desired) Impurity1 Impurity A (Ester): 2-Ethoxyethyl 4-(2-ethoxyethoxy) benzofuran-6-carboxylate SM->Impurity1 Over-alkylation (Excess Reagent) Reagent + 1-Bromo-2-ethoxyethane (Base, Solvent) Reagent->Target Impurity2 Impurity B (Degradation): Ether Cleavage Product Target->Impurity2 Acid-catalyzed Cleavage (pH < 2)

    Synthetic pathways showing target formation and common impurity generation.

    Experimental Troubleshooting Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the defined In-Process Control (IPC) criteria are met.

    Protocol 1: Chemoselective Acid-Base Extraction

    Objective: Isolate the target carboxylic acid from neutral ester impurities and unreacted alkylating agents[3].

    • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

      • Causality: EtOAc provides excellent solubility for both the target acid and the neutral ester impurity, establishing a uniform organic phase for extraction[2].

      • IPC: Visual confirmation of a clear solution. Suspended solids indicate inorganic salts; filter if necessary.

    • Bicarbonate Extraction: Wash the organic layer with 3 volumes of saturated NaHCO₃ (aq).

      • Causality: NaHCO₃ is a weak base that selectively deprotonates the carboxylic acid to form a water-soluble sodium salt. It is intentionally chosen over NaOH, which could inadvertently saponify (hydrolyze) the ester impurity back into the target acid, defeating the separation[3].

      • IPC: Monitor CO₂ gas evolution. Extraction is complete when effervescence ceases upon vigorous shaking and venting.

    • Phase Separation: Separate the layers. Discard the organic layer.

      • Causality: The neutral ester remains in the organic layer, effectively isolating the target compound in the aqueous phase[3].

      • IPC: TLC analysis of the organic layer to confirm the complete absence of the target acid.

    • Controlled Acidification: Cool the aqueous layer to 0–5 °C in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 3.

      • Causality: Lowering the pH reprotonates the carboxylate, causing the target acid to precipitate. The strict low-temperature control prevents the acid-catalyzed cleavage of the vulnerable 2-ethoxyethoxy ether linkage[4].

      • IPC: Use pH paper to verify pH 3. Critical: Do not drop below pH 2.

    • Isolation: Filter the precipitated solid and wash with cold water.

    Protocol 2: Metal Scavenging and Recrystallization

    Objective: Remove residual Pd/Cu catalysts and achieve >99.0% HPLC purity[5].

    • Dissolution & Scavenging: Dissolve the precipitated acid from Protocol 1 in hot isopropanol (iPrOH). Add 10 wt% of a silica-based thiol metal scavenger (e.g., SiliaMetS Thiol) and stir at 60 °C for 2 hours.

      • Causality: iPrOH is a polar protic solvent that dissolves the acid upon heating. The thiol-functionalized resin covalently binds residual Pd/Cu catalysts from upstream cross-coupling steps[1].

    • Hot Filtration: Filter the hot mixture through a pad of Celite.

      • Causality: Removes the metal-bound scavenger resin and any insoluble particulates.

      • IPC: Visual check for a clear, particle-free filtrate.

    • Anti-Solvent Crystallization: Maintain the filtrate at 50 °C and slowly add n-heptane (anti-solvent) until the solution becomes slightly turbid. Allow to cool slowly to 0 °C over 4 hours.

      • Causality: n-Heptane acts as an anti-solvent, drastically reducing the solubility of the benzofuran-6-carboxylic acid and driving selective crystallization, leaving structurally distinct impurities in the mother liquor[5].

      • IPC: HPLC analysis of the isolated crystals to confirm >99.0% purity[5].

    Purification Workflow Visualization

    PurificationWorkflow Crude Crude Mixture in EtOAc (Target + Ester Impurity + Metals) BaseWash Extract with Sat. NaHCO3 (aq) Crude->BaseWash OrgLayer Organic Layer (Discard: Neutral Ester Impurity) BaseWash->OrgLayer Phase Separation AqLayer Aqueous Layer (Target Sodium Salt) BaseWash->AqLayer Phase Separation Acidify Acidify with 1M HCl at 0-5°C (pH ~3) AqLayer->Acidify Precipitate Filtered Crude Acid Acidify->Precipitate Filtration Scavenge Dissolve in iPrOH + Metal Scavenger Filter through Celite Precipitate->Scavenge Crystallize Add n-Heptane & Cool (Recrystallization) Scavenge->Crystallize Pure Pure 4-(2-Ethoxyethoxy)benzofuran- 6-carboxylic acid (>99%) Crystallize->Pure Filtration & Drying

    Step-by-step acid-base extraction and recrystallization workflow for purification.

    References

    • Title: Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints Source: ACS Sustainable Chemistry & Engineering URL
    • Title: Technical Support Center: Optimizing Carboxylic Acid Purification Source: Benchchem URL
    • Title: 4.
    • Title: An improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast Source: Pharmaceut Fronts URL
    • Title: A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments Source: ACS Sustainable Chemistry & Engineering URL

    Sources

    Optimization

    best recrystallization solvents for 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid purification

    Welcome to the Application Scientist Support Portal. This guide provides advanced troubleshooting, physicochemical insights, and validated protocols for the purification of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid,...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Scientist Support Portal. This guide provides advanced troubleshooting, physicochemical insights, and validated protocols for the purification of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid, a critical intermediate in drug development.

    Physicochemical Profiling & Solvent Selection

    When working with benzofuran-6-carboxylic acid derivatives, the rigid aromatic core and the carboxylic acid moiety strongly drive intermolecular hydrogen bonding (dimerization). This necessitates a solvent with sufficient hydrogen-bond accepting capability, such as ethyl acetate (EtOAc), to disrupt the crystal lattice at elevated temperatures [1].

    However, the 4-(2-ethoxyethoxy) substitution introduces a flexible, PEG-like polyether tail. This tail significantly increases the molecule's lipophilicity and rotational degrees of freedom, which lowers the overall melting point and increases solubility in organic media compared to the unsubstituted core [2]. Consequently, selecting the correct solvent system is a delicate balance between breaking the acid dimers and managing the lipophilic tail to prevent "oiling out."

    Quantitative Solvent Selection Matrix
    Solvent SystemVolume Ratio (v/v)Primary Solvent B.P. (°C)Anti-Solvent B.P. (°C)Expected Recovery YieldImpurity Clearance Profile
    Ethyl Acetate / Heptane 1:2.577.198.482 - 88%Excellent (Removes both polar & non-polar impurities; standard for this class)
    Ethanol / Water 1:1.578.3100.070 - 75%Good (Best for clearing inorganic salts, but lower yield due to tail solubility)
    Toluene / Hexane 1:2.0110.668.775 - 80%Moderate (High risk of oiling out due to lipophilic interactions)
    Isopropanol (IPA) Neat82.5N/A60 - 65%Poor (High product solubility even at cold temperatures)

    Troubleshooting & FAQs

    Q: My product is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this? A: Oiling out occurs when the compound's melting point is depressed below the temperature at which it saturates the solvent. The 2-ethoxyethoxy chain is highly flexible and lowers the lattice energy of the molecule [2].

    • Causality: You are likely cooling the solution too rapidly or using an anti-solvent that is too non-polar, causing liquid-liquid phase separation before crystal nucleation can occur.

    • Self-Validating Fix: Reheat the mixture until the oil dissolves completely into a single clear phase. Allow the flask to cool ambiently in a water bath to strictly control the cooling rate. Introduce 1-2 mg of pure seed crystals when the solution reaches 40 °C to bypass the nucleation energy barrier and force crystalline growth.

    Q: I am getting low recovery yields (<50%) after vacuum filtration. What is the root cause? A: The polyether tail interacts favorably with organic solvents, significantly increasing the cold-temperature solubility of the molecule compared to a standard benzofuran-6-carboxylic acid [1].

    • Causality: The primary solvent (EtOAc) volume is likely too high, or the anti-solvent (Heptane) ratio is too low to force the product out of solution.

    • Self-Validating Fix: Evaporate the mother liquor by 50% under reduced pressure. If crystals form upon evaporation, your initial solvent volume was too high. In future runs, strictly adhere to a 1:2.5 EtOAc:Heptane ratio and ensure the final crystallization slurry is chilled to 0–5 °C for at least 2 hours before filtration.

    Q: How do I remove dark, colored impurities that co-crystallize with my product? A: Colored impurities in benzofuran syntheses are typically conjugated polyaromatic byproducts that π-π stack with the benzofuran core.

    • Causality: These impurities share similar structural features and solubility profiles to the target molecule, allowing them to interchelate into the growing crystal lattice.

    • Self-Validating Fix: Implement a hot filtration step. Dissolve the crude in EtOAc at 75 °C, add 5% w/w activated carbon, and stir for 15 minutes. Filter the hot suspension through a pad of Celite. Validation: The filtrate must be completely clear and colorless before you begin the cooling and anti-solvent addition steps.

    Validated Experimental Protocol: EtOAc/Heptane Anti-Solvent Recrystallization

    This protocol is designed as a self-validating system; do not proceed to the next step unless the validation criteria are met.

    • Dissolution: Suspend 10.0 g of crude 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid in 20 mL of Ethyl Acetate (EtOAc). Heat the mixture to gentle reflux (70–75 °C) with continuous stirring.

    • Titration of Primary Solvent: If the solid does not completely dissolve, add hot EtOAc in 2 mL increments until complete dissolution is achieved.

      • Validation: The solution must be 100% transparent with no suspended particulates.

    • Hot Filtration (Optional but Recommended): If colored impurities or insoluble matter persist, add 0.5 g activated carbon, stir for 10 mins, and filter hot through a pre-warmed Celite pad.

    • Controlled Nucleation: Remove the solution from the heat source. Allow it to cool slowly to approximately 40 °C.

      • Validation: The solution should remain clear. If it turns cloudy above 50 °C, reheat to dissolve and add 2 mL of EtOAc.

    • Anti-Solvent Addition: At 40 °C, begin adding Heptane dropwise via an addition funnel. Add a total of 50 mL of Heptane (maintaining a ~1:2.5 ratio).

      • Validation: A persistent cloudiness or fine precipitate must form and remain after each drop towards the end of the addition.

    • Maturation: Allow the slurry to cool to room temperature (20 °C) over 1 hour, then transfer to an ice bath (0–5 °C) for exactly 2 hours to maximize yield.

    • Isolation: Filter the crystals under vacuum using a Büchner funnel. Wash the filter cake with 15 mL of ice-cold Heptane to displace any residual EtOAc.

    • Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours.

      • Validation: Constant mass is achieved; HPLC purity >98%.

    Process Workflow Visualization

    Workflow A Crude 4-(2-Ethoxyethoxy) benzofuran-6-carboxylic acid B Dissolve in minimal hot EtOAc (70-75 °C) A->B C Hot Filtration (Remove insolubles/charcoal) B->C D Slow cooling to Room Temperature (20 °C) C->D E Dropwise addition of Heptane (Anti-solvent) D->E F Chill in ice bath (0-5 °C) for 2 hrs E->F G Vacuum Filtration & Cold Heptane Wash F->G H Pure Crystalline Product (>98% Purity) G->H

    Workflow for EtOAc/Heptane recrystallization of benzofuran-6-carboxylic acid derivatives.

    References

    • Title: Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints Source: ACS Sustainable Chemistry & Engineering (2024) URL: [Link]

    • Title: Optimization of (2,3-Dihydro-1-benzofuran-3-yl)acetic Acids: Discovery of a Non-Free Fatty Acid-Like, Highly Bioavailable G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1 Agonist as a Glucose-Dependent Insulinotropic Agent Source: Journal of Medicinal Chemistry (2012) URL: [Link]

    Sources

    Troubleshooting

    overcoming steric hindrance in 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid amidation reactions

    Target Substrate: 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Welcome to the Technical Support Center. This guide is specifically eng...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Substrate: 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

    Welcome to the Technical Support Center. This guide is specifically engineered to address the kinetic and thermodynamic challenges associated with the amidation of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid. Due to the unique structural topology of this substrate, standard peptide coupling methodologies often yield suboptimal results, particularly when coupling with bulky secondary amines (e.g., tetrahydroisoquinoline derivatives seen in LFA-1 antagonists like Lifitegrast)[1].

    Mechanistic Insight: The "Conformational Shielding" Effect

    Before troubleshooting, it is critical to understand the causality behind the low conversion rates. The difficulty in amidating 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid does not stem solely from classical ortho-steric hindrance (as the 4-position is meta to the 6-carboxylic acid). Instead, the challenge is driven by conformational shielding .

    The flexible 6-atom polyether chain (-O-CH2-CH2-O-CH2-CH3) at the 4-position possesses multiple rotatable bonds. In polar aprotic solvents (like DMF or NMP), this chain frequently adopts a folded conformation to minimize solvent-exposed hydrophobic surface area, effectively sweeping over the face of the benzofuran ring. This dynamic folding creates a transient steric shield over the 6-carboxylic acid. When a bulky secondary amine approaches the activated acyl intermediate, the transition state becomes highly congested, drastically increasing the activation energy ( Ea​ ) required for nucleophilic attack. If the coupling is too slow, competing side reactions—such as hydrolysis of the active ester or epimerization of the amine partner—dominate the pathway[2].

    Strategic Decision Matrix

    To overcome this kinetic barrier, the choice of coupling agent and base must be precisely matched to the steric bulk and stereochemical sensitivity of the amine partner.

    G Start 4-(2-Ethoxyethoxy)benzofuran- 6-carboxylic acid Amine Assess Amine Steric Bulk Start->Amine Primary Primary / Unhindered Amine Amine->Primary Secondary Secondary / Bulky Amine Amine->Secondary HATU Protocol A: HATU / DIPEA / DMF Primary->HATU Standard Activation Chiral Chiral Center Present? (Epimerization Risk) Secondary->Chiral High Steric Penalty T3P Protocol B: T3P (50% in EtOAc) / TMP Chiral->T3P Yes (High Risk) Acyl Protocol C: Acyl Chloride / DCM Chiral->Acyl No (Low Risk)

    Decision Matrix for Overcoming Steric Hindrance in Benzofuran-6-Carboxylic Acid Amidation.

    Troubleshooting FAQs

    Q1: Why is my yield <20% when using standard EDC/HOBt coupling conditions? A: EDC/HOBt forms an OBt-active ester that is insufficiently electrophilic to overcome the conformational shielding of the 4-(2-ethoxyethoxy) chain. The intermediate is relatively stable, meaning the bulky amine cannot penetrate the steric shield before the active ester hydrolyzes or degrades. You must switch to a highly reactive uronium salt (like HATU or COMU)[2] or a phosphonic anhydride (T3P)[3] to force the reaction forward.

    Q2: I am coupling a bulky secondary amine with a chiral center (e.g., an amino acid derivative), but I am observing >15% epimerization. How do I fix this? A: Epimerization in hindered amidations occurs via oxazolone formation or direct enolization when the nucleophilic attack is kinetically delayed. Uronium salts like HATU require strong bases (like DIPEA), which exacerbate this racemization. Solution: Switch to T3P (Propylphosphonic anhydride) . T3P drives the reaction via a highly reactive mixed anhydride without requiring basic additives that promote racemization[3]. Furthermore, replace DIPEA with TMP (2,4,6-trimethylpyridine) , which is basic enough to scavenge protons but too sterically hindered to abstract the α -proton of your chiral center[2].

    Q3: Can I use COMU instead of HATU for this substrate? A: Yes. COMU is an Oxyma-based uronium salt that is more reactive than HATU and exhibits a lower propensity for epimerization[2]. It also provides a self-validating visual cue: the reaction mixture turns orange-red upon activation and becomes colorless/yellow once the coupling is complete, acting as a built-in colorimetric In-Process Control (IPC)[2].

    Validated Experimental Protocols

    Protocol A: Uronium-Based Coupling (For Primary or Moderately Hindered Amines)

    This protocol utilizes HATU, the industry standard for benzofuran-6-carboxylic acid derivatives (as validated in the synthesis of Lifitegrast intermediates)[1].

    • Activation: Dissolve 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.

    • Base Addition: Add DIPEA (3.0 eq). Cool the mixture to 0–5 °C.

    • Coupling Agent: Add HATU (1.2 eq) portion-wise. Stir for 15 minutes at 5 °C to ensure complete formation of the active OAt-ester. Self-Validation: TLC (Eluent: 5% MeOH in DCM) should show complete consumption of the starting acid.

    • Amine Addition: Add the amine partner (1.1 eq) dropwise.

    • Propagation: Allow the reaction to warm to room temperature (25 °C) and stir for 4–6 hours.

    • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3​ , and brine to remove the HOAt byproduct.

    Protocol B: T3P-Mediated Coupling (For Bulky Secondary Amines & Chiral Preservation)

    This protocol is engineered for extreme steric hindrance where epimerization is a critical risk[3].

    • Preparation: Suspend 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid (1.0 eq) and the chiral secondary amine (1.05 eq) in anhydrous Ethyl Acetate (EtOAc) (0.3 M concentration).

    • Base Addition: Add TMP (2,4,6-trimethylpyridine) (3.0 eq). Stir for 5 minutes at room temperature.

    • T3P Addition: Cool the mixture to 0 °C. Dropwise, add a 50% w/w solution of T3P in EtOAc (1.5 eq).

    • Propagation: Heat the reaction to 45 °C for 12 hours. Mechanistic note: T3P converts the carboxylic oxygen into a highly reactive leaving group. The mild conditions and specific leaving group dynamics prevent the formation of the oxazolone intermediate[3].

    • Workup: The T3P byproducts are completely water-soluble. Simply wash the EtOAc layer three times with water, followed by a brine wash. Dry over MgSO4​ and concentrate.

    Quantitative Performance Data

    The following table summarizes the expected performance metrics when amidating 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid with a bulky, chiral secondary amine (e.g., a substituted tetrahydroisoquinoline).

    Coupling StrategyActivating AgentBaseTypical Yield (%)Epimerization RiskReaction Time
    Classical EDC / HOBtDIPEA15 - 25%Moderate24 - 48 h
    Standard Uronium HATUDIPEA65 - 75%High (>10%)4 - 6 h
    Advanced Uronium COMUTMP80 - 85%Low (<3%)2 - 4 h
    Phosphonic Anhydride T3P (50% EtOAc)TMP85 - 95% Negligible (<0.5%) 12 h
    Acyl Chloride Oxalyl Cl / DMFPyridine70 - 80%Extreme (if chiral)1 - 2 h

    Data synthesized from established amidation profiles of sterically hindered benzofuran-6-carboxylic acid derivatives and peptide coupling benchmarks[1][2][3].

    References

    • "Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline -6-carboxamido) and its analogous compounds." Technical Disclosure Commons. Available at: [Link]

    • "WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE." AMRI. Available at: [Link]

    • "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development, ACS Publications. Available at:[Link]

    Sources

    Optimization

    Technical Support Center: Troubleshooting 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic Acid Functionalization

    Welcome to the Technical Support Center. 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid is a highly versatile building block in drug discovery and materials science.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid is a highly versatile building block in drug discovery and materials science. However, functionalizing the C-6 carboxylic acid without disturbing the delicate balance of the molecule requires precise mechanistic control.

    As an Application Scientist, I have designed this guide to address the root causes of common side reactions—such as ether cleavage, electrophilic aromatic substitution, and coupling adduct formation. Every protocol provided here is designed as a self-validating system to ensure high-yield, reproducible syntheses.

    Part 1: Core Mechanistic Vulnerabilities

    To master the functionalization of this molecule, you must first understand the causality behind its reactivity. The structural push-pull of this compound creates three primary vulnerabilities during synthesis:

    • The Ether Linkage (Acid Sensitivity): The 2-ethoxyethoxy group at the C-4 position is a polyether chain. Ethers are notoriously susceptible to nucleophilic or acid-catalyzed cleavage under strongly acidic conditions (e.g., HBr , HI , or concentrated H2​SO4​ ) 1[1].

    • The Electron-Rich Core (Electrophilic Susceptibility): The benzofuran ring is highly activated toward electrophilic aromatic substitution. The alkoxy group at C-4 acts as a strong electron-donating group (EDG) via resonance, driving electron density specifically to the C-5 and C-7 positions 2[2]. Harsh electrophilic reagents will cause unwanted halogenation on the core.

    • Carboxylic Acid Activation Byproducts: During amidation, carbodiimides (like EDC or DCC) form an O-acylisourea intermediate. If the subsequent amine attack is slow, this intermediate undergoes a [1,3]-sigmatropic rearrangement to form a dead-end N-acylurea byproduct 3[3].

    Part 2: FAQs & Troubleshooting Guides

    Q1: I am trying to synthesize a methyl ester via Fischer esterification ( MeOH / H2​SO4​ ), but LC-MS shows a major byproduct with a mass loss of -72 Da. What is happening? A: The -72 Da mass loss corresponds to the cleavage of the ethoxyethyl group (loss of the −CH2​CH2​OCH2​CH3​ fragment), leaving a free phenol at the C-4 position. Strong Brønsted acids protonate the ether oxygen, leading to oxonium ion formation and subsequent ether cleavage[1]. Solution: Abandon Fischer esterification. Switch to base-catalyzed alkylation (e.g., MeI , K2​CO3​ , DMF) to keep the reaction environment neutral/basic.

    Q2: My amidation reaction using EDC yields a significant amount of an inactive, insoluble byproduct. How do I prevent this? A: You are observing the formation of an N-acylurea. When the 6-carboxylic acid is activated by EDC, the resulting O-acylisourea is highly reactive but unstable. If the amine nucleophile is sterically hindered, the intermediate rearranges into the unreactive N-acylurea 4[4]. Solution: Introduce an additive like HOAt (1-hydroxy-7-azabenzotriazole). These additives rapidly intercept the O-acylisourea to form a stable active ester that resists rearrangement[3]. Better yet, switch to a uronium-based coupling reagent like HATU.

    Q3: I attempted to make the acyl chloride using thionyl chloride ( SOCl2​ ) under reflux, but NMR indicates a mixture of chlorinated benzofuran products. Why? A: The 4-alkoxy group strongly activates the benzofuran core toward electrophilic aromatic substitution[2]. SOCl2​ at elevated temperatures acts as a source of electrophilic chlorine, attacking the highly activated C-5 and C-7 positions. Solution: Avoid harsh chlorinating agents. Use mild activation conditions (HATU/DIPEA) or, if an acyl chloride is strictly required, use Ghosez's reagent at room temperature.

    Part 3: Quantitative Data & Reagent Selection

    The following table summarizes the expected outcomes and quantitative risks associated with various functionalization strategies for this specific substrate.

    Functionalization MethodReagentsTemp (°C)Expected Desired Yield (%)Major Side ProductSide Product (%)Recommendation
    Acidic Esterification MeOH , H2​SO4​ (cat.)65< 20%Ether Cleavage (-72 Da)> 75%Avoid
    Base-Promoted Esterification MeI , K2​CO3​ , DMF25> 92%None< 2%Optimal
    Carbodiimide Amidation EDC, Amine, DCM2540 - 50%N-Acylurea Adduct30 - 40%Avoid
    Additive-Assisted Amidation EDC, HOAt, Amine25> 85%N-Acylurea Adduct< 5%Viable
    Uronium Amidation HATU, DIPEA, DMF25> 95%None< 1%Optimal
    Acyl Chloride Formation SOCl2​ (neat)80< 10%Core Chlorination> 80%Avoid

    Part 4: Validated Experimental Protocols

    These protocols are designed as self-validating systems . They include specific visual and analytical checkpoints to ensure the reaction is proceeding correctly without side-product formation.

    Protocol 1: Mild Amidation via HATU (Minimizing N-acylurea and core substitution)

    Objective: Form an amide bond without risking benzofuran ring chlorination or N-acylurea formation.

    • Preparation: Dissolve 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).

    • Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0 °C.

      • Self-Validation Checkpoint 1: The solution should turn pale yellow. Monitor by TLC (Hexanes/EtOAc 1:1). Within 5 minutes, the baseline carboxylic acid spot should be completely replaced by a new, UV-active spot (the active ester).

    • Coupling: Add the desired amine (1.2 eq) to the mixture and allow it to warm to room temperature over 2 hours.

    • Quench & Workup: Dilute with EtOAc and wash sequentially with 5% aqueous NaHCO3​ , 0.1 M HCl (briefly, to avoid ether cleavage), and brine.

      • Self-Validation Checkpoint 2: LC-MS of the organic layer should show the [M+H]+ of the desired amide. The absence of a [M+100]+ peak confirms no uronium adduct formation.

    Protocol 2: Base-Promoted Esterification (Avoiding ether cleavage)

    Objective: Synthesize an ester while protecting the highly acid-sensitive 2-ethoxyethoxy group.

    • Preparation: Suspend the carboxylic acid (1.0 eq) and finely powdered anhydrous K2​CO3​ (2.0 eq) in anhydrous DMF (0.2 M) at room temperature.

    • Alkylation: Add the alkyl halide (e.g., Methyl Iodide, 1.5 eq) dropwise.

      • Self-Validation Checkpoint 1: The reaction mixture must remain a heterogeneous suspension of K2​CO3​ . Complete dissolution or severe darkening indicates unwanted decomposition or wet solvent.

    • Monitoring: Stir for 4 hours at room temperature.

    • Workup: Filter off the K2​CO3​ salts. Dilute the filtrate with water and extract with EtOAc.

      • Self-Validation Checkpoint 2: LC-MS must confirm the [M+H]+ of the ester. A mass loss of 72 Da indicates the DMF was acidic or wet, leading to ether cleavage.

    Part 5: Mechanistic & Workflow Visualizations

    AmidationPathway A Carboxylic Acid + Carbodiimide B O-Acylisourea (Unstable) A->B Activation C Desired Amide (Target) B->C + Amine (Fast) D N-Acylurea (Byproduct) B->D Rearrangement (Slow) E Active Ester (Stabilized) B->E + HOBt/HOAt E->C + Amine

    Caption: Mechanistic pathway of amidation highlighting N-acylurea byproduct formation and prevention.

    FunctionalizationWorkflow Start 4-(2-Ethoxyethoxy)benzofuran -6-carboxylic acid Q1 Target Functionalization? Start->Q1 Ester Esterification Q1->Ester Amide Amidation Q1->Amide E1 Fischer Esterification (High Risk: Ether Cleavage) Ester->E1 Avoid E2 Alkyl Halide + Base (Safe: Neutral/Basic) Ester->E2 Recommended A1 SOCl2 / High Temp (High Risk: Core Chlorination) Amide->A1 Avoid A2 HATU / DIPEA (Safe: Mild Activation) Amide->A2 Recommended

    Caption: Decision tree for selecting safe functionalization routes to avoid ether cleavage and halogenation.

    Part 6: References

    • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Peptide Chemistry.[Link]

    • A Monomer‐Polymer‐Monomer (MPM) Organic Synthesis Strategy: Synthesis and Application of Polybenzofuran for Functionalizing Benzene Ring of Benzofuran. ResearchGate.[Link]

    • Greene's Protective Groups in Organic Synthesis, 2 Volume Set[1-2, 6 ed.]. Dokumen.pub.[Link]

    Sources

    Troubleshooting

    optimizing catalytic conditions for 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid cross-coupling

    Welcome to the Technical Support Center. This guide is engineered for medicinal chemists and process scientists working with 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid .

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is engineered for medicinal chemists and process scientists working with 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid . Derivatives of this scaffold are critical intermediates in drug development, notably serving as potent free fatty acid receptor 1 (FFA1/GPR40) agonists ()[1].

    Synthesizing complex biaryl frameworks from this substrate via decarboxylative cross-coupling (DCC) bypasses the need for pre-functionalized organometallics, utilizing the native carboxylic acid as a traceless activating group ()[2]. However, the electron-rich benzofuran core and the temperature-sensitive 2-ethoxyethoxy ether chain introduce unique chemoselectivity challenges that require precise catalytic tuning.

    Part 1: Mechanistic Framework & Causality

    Traditional bimetallic Pd/Cu-catalyzed DCC requires extreme thermal activation (often >160 °C) ()[3]. For 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid, these harsh conditions lead to the thermal cleavage and dealkylation of the ether moiety.

    To preserve the 2-ethoxyethoxy chain while ensuring efficient C-C bond formation, we strongly recommend transitioning to a Low-Temperature Pd/Ag Bimetallic Strategy . Silver(I) salts significantly lower the activation energy required for the protodecarboxylation of aryl carboxylic acids, allowing the reaction to proceed at 80–100 °C. As illustrated below, the mechanism relies on synchronized catalytic cycles: a Silver-mediated decarboxylation cycle and a Palladium-mediated cross-coupling cycle ()[4].

    G Substrate 4-(2-Ethoxyethoxy)benzofuran- 6-carboxylic acid Ag_cat Ag(I) Salt Substrate->Ag_cat Base / Heat Ag_aryl Benzofuranyl-Ag(I) Ag_cat->Ag_aryl Decarboxylation (-CO2) PdII_Trans Pd(II)(Ar')(Benzofuranyl) Ag_aryl->PdII_Trans Transmetalation Pd0 Pd(0) Catalyst PdII_OxAdd Pd(II)(Ar')(X) Pd0->PdII_OxAdd Oxidative Addition PdII_OxAdd->PdII_Trans PdII_Trans->Pd0 Product Biaryl Product PdII_Trans->Product Reductive Elimination ArX Aryl Halide (Ar'-X) ArX->PdII_OxAdd

    Caption: Pd/Ag bimetallic catalytic cycle for low-temperature decarboxylative cross-coupling.

    Part 2: Troubleshooting & FAQs

    Q1: I am observing significant cleavage of the 2-ethoxyethoxy side chain during the coupling. How can I prevent this? Root Cause: The use of traditional bimetallic systems (e.g., Pd/Cu) requires high temperatures (160 °C) and strong bases. At these temperatures, Lewis acidic copper intermediates coordinate to the ether oxygens, facilitating thermal dealkylation. Solution: Switch to a Pd/Ag bimetallic system . Utilizing Ag2​CO3​ as both the base and the co-catalyst lowers the activation energy for decarboxylation, enabling the reaction to run at 90 °C, which completely preserves the ether linkage.

    Q2: My reaction stalls with >50% recovery of the 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid. Why isn't it decarboxylating? Root Cause: Inefficient metalation of the carboxylic acid. If the solvent environment does not adequately stabilize the transient Benzofuranyl-Ag(I) intermediate, the decarboxylation cycle stalls. Solution: Use a highly polar, coordinating solvent mixture. We recommend a DMF/DMSO (9:1 v/v) blend. The DMSO acts as a stabilizing ligand for the silver intermediate, preventing premature aggregation into inactive silver clusters.

    Q3: I am getting high levels of homocoupling (Ar'-Ar' or Benzofuran-Benzofuran) instead of the desired cross-product. Root Cause: Mismatched kinetic rates between the Ag-cycle (decarboxylation) and the Pd-cycle (oxidative addition). If transmetalation is too slow, the Pd(II)(Ar′)(X) complex can undergo alternative degradation pathways, or the Benzofuranyl-Ag species can homocouple. Solution: Optimize the Palladium ligand. Switch from standard PPh3​ to a sterically demanding, electron-rich biaryl phosphine like XPhos . The electron density of XPhos accelerates oxidative addition, while its steric bulk forces rapid reductive elimination, perfectly synchronizing the two catalytic cycles.

    Part 3: Quantitative Data & Optimization Matrix

    The following table summarizes the causal relationship between catalytic conditions and the fate of the 2-ethoxyethoxy ether group during the coupling of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid with 4-bromoanisole.

    Catalytic SystemLigandTemp (°C)Yield (%)Homocoupling (%)Ether Cleavage (%)
    Pd(OAc)₂ / Cu₂OPPh₃160181265
    Pd(OAc)₂ / Ag₂CO₃PPh₃11045285
    Pd(OAc)₂ / Ag₂CO₃SPhos90728< 1
    Pd(OAc)₂ / Ag₂CO₃ XPhos 90 89 < 2 < 1

    Part 4: Validated Experimental Protocol

    Methodology: Low-Temperature Pd/Ag Decarboxylative Cross-Coupling This protocol is designed as a self-validating system: the physical state of the reaction mixture serves as an in-process quality control indicator.

    Reagents:

    • 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid (1.0 equiv, 0.5 mmol)

    • Aryl Halide (1.2 equiv, 0.6 mmol)

    • Pd(OAc)2​ (5 mol%, 0.025 mmol)

    • XPhos (10 mol%, 0.05 mmol)

    • Ag2​CO3​ (1.5 equiv, 0.75 mmol)

    • Anhydrous DMF/DMSO (9:1 v/v, 5.0 mL)

    Step-by-Step Workflow:

    • Reaction Assembly: In a dry, argon-flushed 20 mL Schlenk tube, charge the 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid, Ag2​CO3​ , Pd(OAc)2​ , and XPhos.

      • Causality: Solid reagents are added first to minimize exposure to atmospheric moisture, which can prematurely protonate the silver-aryl intermediate and quench the reaction.

    • Solvent Addition: Add the aryl halide (if liquid) followed by the anhydrous DMF/DMSO mixture.

    • Degassing: Subject the mixture to three strict freeze-pump-thaw cycles.

      • Causality: Complete removal of dissolved oxygen is mandatory. Oxygen rapidly oxidizes the electron-rich XPhos ligand and deactivates the Pd(0) active species.

    • Thermal Activation: Seal the tube and heat in a pre-equilibrated oil bath at 90 °C for 16 hours.

      • Self-Validating Check: The reaction mixture will initially be a light suspension. As the catalytic lifecycle nears completion, it will transition to a dark, metallic mirror-like solution (due to the formation of Pd(0) and Ag(0) nanoparticles), visually confirming the exhaustion of the catalytic cycle.

    • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove silver salts and palladium black. Wash the filtrate with 5% aqueous LiCl (3 x 10 mL) to selectively partition the DMF/DMSO into the aqueous layer. Dry over MgSO4​ and concentrate for flash chromatography.

    References

    • Decarboxylative coupling reactions: a modern strategy for C–C-bond formation. Chemical Society Reviews, 2011.

    • Identification of fused-ring alkanoic acids with improved pharmacokinetic profiles that act as G protein-coupled receptor 40/free fatty acid receptor 1 agonists. Journal of Medicinal Chemistry / PubMed, 2012.

    • Decarboxylative cross-coupling. Wikipedia, The Free Encyclopedia, 2023.

    • Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. Journal of Medicinal Chemistry / PMC, 2022.

    Sources

    Optimization

    Technical Support Center: Navigating NMR Signal Overlap in 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid

    Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge encountered during the analysis of 4-(2-Ethox...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge encountered during the analysis of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid: signal overlap in its Nuclear Magnetic Resonance (NMR) spectra. The unique structure of this molecule, featuring both a substituted benzofuran core and a flexible ethoxyethoxy side chain, often leads to complex and overlapping proton (¹H) NMR signals, complicating structural verification and purity assessment. This guide offers a logical, step-by-step approach to diagnosing and resolving these issues.

    Frequently Asked Questions (FAQs)

    Q1: I'm seeing a cluster of overlapping signals between 3.5 and 4.5 ppm in the ¹H NMR spectrum of my 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid sample. What is causing this?

    A1: This is a very common observation for this molecule. The signal overlap arises from the four methylene (-CH₂) groups in the ethoxyethoxy side chain (-O-CH₂-CH₂-O-CH₂-CH₃). These protons are in very similar chemical environments, meaning they experience nearly identical shielding from the surrounding electrons.[1][2] This results in their resonance frequencies being very close, causing the signals to bunch together into a complex, often poorly resolved pattern.[1][2] The protons of the two -O-CH₂- groups are particularly prone to overlap.

    Q2: My initial troubleshooting step is to simply re-run the sample. Are there any simple acquisition parameters I should optimize first?

    A2: Before resorting to more advanced techniques, optimizing your standard 1D ¹H NMR experiment is a crucial and often effective first step. Ensure your sample is free of impurities, as these can introduce extraneous signals that worsen the overlap.[3] Then, focus on improving the digital resolution of your spectrum. This can be achieved by increasing the number of data points acquired for the same spectral width. On most modern spectrometers, this is a straightforward parameter to adjust in the acquisition setup. If available, using a higher-field NMR spectrometer (e.g., moving from a 400 MHz to a 600 MHz instrument) will also increase the dispersion of signals and can significantly improve resolution.[1]

    Troubleshooting Guide: From Simple Adjustments to Advanced Experiments

    When basic optimization is insufficient, a systematic approach is necessary to deconvolute the overlapping signals. The following sections detail common and advanced strategies, from changing the solvent to employing multi-dimensional NMR experiments.

    Level 1: Modifying the Chemical Environment with Solvent Changes

    Q3: Can changing the deuterated solvent help resolve the overlapping methylene signals?

    A3: Absolutely. Changing the solvent is a powerful yet simple method to alter the chemical shifts of your compound's protons.[3][4] Solvents can interact with the solute in various ways (e.g., through polarity, hydrogen bonding, and magnetic anisotropy), leading to differential changes in the shielding of nearby protons. Aromatic solvents like benzene-d₆ or pyridine-d₅ are particularly effective due to the "Aromatic Solvent-Induced Shift" (ASIS) effect, which can cause significant shifts in the positions of proton signals compared to more common solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3][5][6]

    Experimental Protocol: Solvent Study

    • Sample Preparation: Prepare separate, dilute solutions of your compound in a range of deuterated solvents with varying properties (e.g., CDCl₃, DMSO-d₆, Benzene-d₆, and Methanol-d₄).

    • Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample, ensuring consistent acquisition parameters for valid comparison.

    • Analysis: Compare the aliphatic and aromatic regions of the spectra. Note any changes in chemical shift and resolution of the overlapping signals.

    SolventPolarityPotential Effect on 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid
    Chloroform-d (CDCl₃) LowOften used as a default; may show significant overlap of the ethoxyethoxy chain protons.
    DMSO-d₆ High (Aprotic)Can interact with the carboxylic acid proton, potentially altering the electronic environment of the entire molecule.
    Benzene-d₆ Non-polar (Aromatic)The ring current effect can induce significant shifts (ASIS), often spreading out overlapping signals.[5][6]
    Methanol-d₄ High (Protic)Can engage in hydrogen bonding with the ether oxygens and the carboxylic acid, which may alter the conformation of the side chain and resolve overlap.
    Level 2: Utilizing Chemical Shift Reagents

    Q4: I've tried different solvents with minimal success. What are lanthanide shift reagents, and how can they help?

    A4: Lanthanide shift reagents (LSRs) are paramagnetic complexes that can reversibly bind to Lewis basic sites in a molecule, such as the oxygen atoms in the ether linkages and the carboxylic acid group of your compound.[7][8][9] This interaction induces large changes in the chemical shifts of nearby protons.[10] The magnitude of this induced shift is dependent on the distance of the proton from the lanthanide ion, effectively "spreading out" the spectrum and resolving overlapping signals.[7][11] Europium complexes, such as Eu(fod)₃, are commonly used and typically cause downfield shifts.[9][10]

    Experimental Protocol: Lanthanide Shift Reagent Titration

    • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your compound in a suitable solvent (e.g., CDCl₃).

    • Incremental Addition: Add a small, precisely weighed amount of the LSR (e.g., Eu(fod)₃) to your NMR tube.

    • Acquire and Observe: Shake the tube thoroughly to dissolve the reagent and acquire another ¹H NMR spectrum.

    • Titration: Continue adding small increments of the LSR, acquiring a spectrum after each addition, until the desired signal dispersion is achieved. Be aware that excessive amounts of LSR can cause significant line broadening.[9]

    Level 3: Advanced 2D NMR Techniques

    Q5: When should I consider using 2D NMR spectroscopy?

    A5: When the above methods are insufficient, 2D NMR is the most powerful tool for unambiguously assigning the structure, even with severe signal overlap.[3] These experiments add a second frequency dimension, which allows for the visualization of correlations between nuclei.[12]

    G ShiftReagent ShiftReagent COSY COSY ShiftReagent->COSY If still unresolved (Advanced Fix) HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC Final Final HMBC->Final

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[13][14] It will show cross-peaks between adjacent methylene groups in the ethoxyethoxy chain, helping to trace the connectivity even if their 1D signals overlap.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon it is attached to.[13][14] Since ¹³C spectra are generally much better resolved, HSQC can differentiate between protons attached to different carbon atoms, even if the proton signals themselves are overlapped.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer distances (typically 2-3 bonds).[13][14][15] This is extremely useful for connecting different fragments of the molecule. For instance, it can show a correlation from the protons on the ether oxygen next to the benzofuran ring to the aromatic carbons, confirming the position of the side chain.

    Experimental Protocol: Standard 2D NMR Workflow

    • Acquisition: On a high-field spectrometer, acquire a suite of 2D NMR spectra: COSY, HSQC, and HMBC. Standard pulse programs are available on all modern instruments.

    • Processing: Process the 2D data using appropriate software (e.g., Mnova, TopSpin).

    • Analysis:

      • Start with the HSQC to identify all H-C one-bond correlations.

      • Use the COSY to connect adjacent protonated carbons, building molecular fragments (e.g., tracing the -CH₂-CH₂-O-CH₂-CH₃ chain).

      • Use the HMBC to connect these fragments and link them to non-protonated carbons (like the carboxylic acid carbon and the quaternary carbons of the benzofuran ring).[15][16]

    By systematically applying these troubleshooting strategies, from simple solvent changes to advanced 2D NMR techniques, researchers can successfully overcome the challenges of signal overlap in the NMR spectra of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid and confidently elucidate its structure.

    References

    • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]

    • Cockerill, A. F., Davies, G. L., Harden, R. C., & Rackham, D. M. (1973). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Chemical Reviews, 73(6), 553–588.
    • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]

    • ApSimon, J. W., Beierbeck, H., & Saunders, J. K. (1973). Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment of 13C Chemical Shifts of Steroids. Canadian Journal of Chemistry, 51(22), 3874–3881.
    • Scribd. (n.d.). Lanthanide Shift Reagents in NMR. Retrieved from [Link]

    • Fiveable. (2025, August 15). Accidentally Overlapping Signals: Organic Chemistry Study.... Retrieved from [Link]

    • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]

    • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

    • ResearchGate. (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. Retrieved from [Link]

    • Elyashberg, M. E., Blinov, K. A., Williams, A. J., Molodtsov, S. G., Martin, G. E., & Lefebvre, B. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 771–782.
    • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

    • OpenUCT. (n.d.). The application of nuclear magnetic resonance in the structural elucidation of natural products. Retrieved from [Link]

    • University of Ottawa NMR Facility Blog. (2007, October 2). Improve Your Chemical Shift Resolution Without Going to Higher Fields. Retrieved from [Link]

    • YouTube. (2018, May 17). Signal Overlap in NMR Spectroscopy. Retrieved from [Link]

    • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

    • ResearchGate. (n.d.). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data | Request PDF. Retrieved from [Link]

    • Wüthrich, K., & Billeter, M. (1984). Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. Journal of the American Chemical Society, 106(1), 224–225.
    • Reddit. (2023, September 25). Can you have two NMR solvents in one sample and only lock to one of them?. Retrieved from [Link]

    • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

    • Quora. (2018, June 11). If I run full experiments for a specimen using NMR and then chose the wrong solvent, is the spectra still usable?. Retrieved from [Link]

    • Royal Society of Chemistry. (n.d.). Supporting Information Electronic Supplementary Material (ESI) for RSC Medicinal Chemistry. Retrieved from [Link]

    • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

    • MDPI. (2024, April 1). (2R,4aS,6aS,12bR,14aS,14bR)-N-(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,. Retrieved from [Link]

    • DOI. (n.d.). 3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6– dihydropyrimidin–4–yl)m. Retrieved from [Link]

    • PMC. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid vs other benzofuran-6-carboxylic acid derivatives

    An In-Depth Comparative Guide to Benzofuran-6-Carboxylic Acid Derivatives in Drug Discovery A Senior Application Scientist's Perspective on 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid versus Key Analogs Introduction:...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Comparative Guide to Benzofuran-6-Carboxylic Acid Derivatives in Drug Discovery

    A Senior Application Scientist's Perspective on 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid versus Key Analogs

    Introduction: The Benzofuran Scaffold as a Cornerstone of Medicinal Chemistry

    The benzofuran nucleus, a bicyclic system composed of fused benzene and furan rings, is a privileged scaffold in the realm of drug discovery.[1] Found in numerous natural products and synthetic compounds, this heterocyclic motif is associated with a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The derivatization of this core structure allows medicinal chemists to systematically modulate a compound's pharmacological profile.[5][6]

    Within this versatile class, benzofuran-6-carboxylic acid serves as a particularly valuable platform. The carboxylic acid group at the 6-position is not merely a passive feature; it acts as a critical anchor for biological interactions through hydrogen bonding and ionic interactions.[7] Furthermore, it provides a robust synthetic handle for further molecular elaboration.[8] However, the presence of a carboxylic acid can also introduce challenges related to metabolism and pharmacokinetics, such as poor membrane permeability or rapid clearance.[9]

    This guide provides a comparative analysis of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid against other structurally related derivatives. We will delve into the strategic rationale behind specific substitutions, present supporting experimental workflows, and offer insights grounded in structure-activity relationship (SAR) principles to aid researchers and drug development professionals in navigating this important chemical space.

    The Benzofuran-6-Carboxylic Acid Core: A Profile

    Benzofuran-6-carboxylic acid itself is more than just a foundational template; it is a versatile building block with inherent biological potential.[8] Studies have indicated its utility as a pharmaceutical intermediate and have suggested potential antimicrobial and antioxidant properties.[8] The carboxylic acid moiety is a known bioisostere for other functional groups and is crucial for the activity of many drugs, but its acidic nature and potential for metabolic conjugation (e.g., glucuronidation) are primary considerations during the lead optimization phase.[7][9] Therefore, modifications to the benzofuran ring are often aimed at balancing the beneficial interactions of the carboxylate group with the need for favorable absorption, distribution, metabolism, and excretion (ADME) properties.

    Spotlight on 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid

    The introduction of a 4-(2-ethoxyethoxy) substituent is a deliberate and strategic choice in molecular design, transforming the parent scaffold into a highly tailored intermediate.

    Caption: Structure of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid.

    Causality Behind the 2-Ethoxyethoxy Substituent:

    • Solubility and Permeability Balance: The primary driver for incorporating this chain is to fine-tune the molecule's physicochemical properties. The ether oxygens act as hydrogen bond acceptors, which can improve aqueous solubility. Simultaneously, the ethyl groups contribute to lipophilicity, aiding in membrane permeability. This balance is critical for achieving oral bioavailability.

    • Metabolic Stability: A free phenolic hydroxyl group (as in the 4-hydroxy derivative) is a prime target for phase II metabolic conjugation (e.g., glucuronidation or sulfation), leading to rapid excretion. Capping this hydroxyl with the ethoxyethoxy group sterically hinders and electronically deactivates it, often increasing the metabolic half-life of the compound.

    • Conformational Flexibility: The flexible ether chain can adopt multiple conformations, allowing it to orient itself optimally within the binding pocket of a biological target. This can lead to enhanced potency and selectivity compared to a more rigid substituent.

    • Synthetic Handle: This group is typically installed via a Williamson ether synthesis, a reliable and well-understood reaction, making it a practical choice during a multi-step synthetic campaign.

    Comparative Analysis with Other Benzofuran-6-Carboxylic Acid Derivatives

    The performance and utility of the title compound are best understood when compared against common analogs. The choice of substituent dictates the molecule's role, whether as a final active compound or a strategic intermediate.

    Derivative Substituent at Position 4 Strategic Rationale & Impact on Properties Primary Application
    4-Hydroxy- -OHHigh Polarity: Strong H-bond donor/acceptor. Metabolic Hotspot: Prone to rapid Phase II conjugation. Acidity: Increases the acidity of the phenol.Key synthetic precursor for ether and ester derivatives.[10]
    4-Methoxy- -OCH₃Increased Lipophilicity: Masks the polar hydroxyl group. Metabolic Blocker: Prevents O-demethylation and conjugation at this site. Minimal Steric Bulk: A small, electronically donating group.A common "first-step" modification to improve metabolic stability over the 4-hydroxy analog.
    4-(2-Ethoxyethoxy)- -OCH₂CH₂OCH₂CH₃Balanced Physicochemical Profile: Modulates both solubility and lipophilicity. Enhanced Metabolic Stability: Provides significant steric shielding of the ether linkage. Flexibility: Allows for optimal binding site interactions.Advanced intermediate for drug candidates requiring fine-tuned pharmacokinetic profiles.
    4-Fluoro- -FElectronic Modulation: Strong electron-withdrawing group alters the pKa of the carboxylic acid. Metabolic Blocker: The C-F bond is exceptionally stable. Bioisostere: Can mimic a hydrogen atom or a hydroxyl group in certain binding interactions.Used to enhance binding affinity and block site-specific metabolism.[11]

    Experimental Protocols and Workflows

    A trustworthy guide must be grounded in reproducible methodologies. The synthesis and evaluation of these compounds follow logical, well-established workflows.

    Generalized Synthetic Workflow

    The synthesis of 4-substituted benzofuran-6-carboxylic acids often begins with a suitably substituted phenolic precursor.

    G A Start: Substituted 3-Hydroxybenzoic Acid B Step 1: Formylation (e.g., Vilsmeier-Haack) A->B Introduce Aldehyde C Step 2: Protection (Esterification of COOH) B->C Protect Acid D Step 3: Alkylation of 4-OH (Williamson Ether Synthesis) C->D Install Substituent E Step 4: Benzofuran Formation (e.g., Reaction with α-haloketone followed by cyclization) D->E Build Furan Ring F Step 5: Deprotection (Saponification of Ester) E->F Unmask Acid G Final Product: 4-Substituted Benzofuran- 6-Carboxylic Acid F->G

    Caption: A common synthetic pathway for 4-substituted benzofuran-6-carboxylic acids.

    Exemplary Protocol: Synthesis of Methyl 4-hydroxybenzofuran-6-carboxylate

    This protocol is a self-validating system, where successful synthesis can be confirmed at each stage through standard analytical techniques.

    • Starting Material: Begin with methyl 3,4-dihydroxybenzoate.

    • Formylation: Subject the starting material to regioselective formylation at the 5-position (ortho to one hydroxyl and para to the other) using a standard method like the Duff reaction or Reimer-Tiemann reaction to yield methyl 2,4-dihydroxy-5-formylbenzoate.

    • Cyclization: React the resulting salicylaldehyde derivative with diethyl bromomalonate in the presence of a base like potassium carbonate in a solvent such as acetone. This initiates a condensation followed by an intramolecular cyclization.

    • Hydrolysis and Decarboxylation: Heat the cyclized intermediate with aqueous sodium hydroxide. This saponifies both ester groups. Subsequent acidification will hydrolyze the intermediate and induce decarboxylation to afford 4-hydroxybenzofuran-6-carboxylic acid.

    • Final Esterification (if needed): The resulting acid can be re-esterified to the methyl ester using methanol with a catalytic amount of sulfuric acid for purification or further steps.

    • Purification and Characterization: Purify the final product using column chromatography or recrystallization. Confirm the structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

    Biological Evaluation Cascade

    Once synthesized, derivatives enter a logical screening process to determine their therapeutic potential.

    G cluster_0 Screening Cascade A Primary Assay (In Vitro Target Binding or Enzyme Inhibition) B Secondary Assay (Cell-Based Activity, e.g., Antiproliferative) A->B Confirm Cellular Activity C Selectivity Panel (Off-Target Effects) B->C Assess Specificity D ADME Profiling (Solubility, Permeability, Metabolic Stability) B->D Evaluate Drug-like Properties E In Vivo Efficacy (Animal Models) D->E Test in a Biological System

    Caption: A typical workflow for evaluating the biological activity of new compounds.

    Structure-Activity Relationship (SAR) Insights

    The biological activity of benzofuran derivatives is highly dependent on the substitution pattern across the entire scaffold, not just at a single position.[11][12]

    • Positions 2 and 3: Substitutions on the furan ring are critical. Ester or heterocyclic rings at the C-2 position have been found to be crucial for cytotoxic activity.[11]

    • Position 4: As discussed, this position is key for modulating ADME properties.

    • Position 5: This position is often modified to enhance potency. For example, introducing electron-withdrawing groups like halogens or nitriles can lead to moderate osteoblastogenic activity.[13]

    • Position 6: The carboxylic acid here is a primary interaction point but can be replaced with bioisosteres like tetrazoles to improve pharmacokinetic profiles while retaining the key acidic interaction.[9]

    • Position 7: This position is less commonly substituted but can influence the overall electronic nature of the aromatic system.

    Conclusion

    The selection of a substituent on the benzofuran-6-carboxylic acid core is a multi-parameter optimization problem. While simple analogs like 4-hydroxy and 4-methoxy derivatives are indispensable as synthetic precursors and research tools, 4-(2-ethoxyethoxy)benzofuran-6-carboxylic acid represents a more sophisticated design. Its ethoxyethoxy moiety is strategically employed to confer a desirable balance of solubility, lipophilicity, and metabolic stability, making it an exemplary intermediate for the development of advanced drug candidates. Future explorations will undoubtedly continue to leverage this scaffold, employing novel substitutions and bioisosteric replacements to generate next-generation therapeutics with enhanced efficacy and safety profiles.[1]

    References

    • Yamashita, T., et al. (n.d.). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. J-Stage. Available from: [Link]

    • Kumar, R., et al. (2016, September 28). Mini Review on Important Biological Properties of Benzofuran Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

    • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. Available from: [Link]

    • Al-Ostoot, F. H., et al. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. National Center for Biotechnology Information. Available from: [Link]

    • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. ResearchGate. Available from: [Link]

    • Al-Ostoot, F. H., et al. (2022, April 28). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. National Center for Biotechnology Information. Available from: [Link]

    • Li, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available from: [Link]

    • Ahmad, I., et al. (2024, May 6). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. Available from: [Link]

    • Google Patents. (n.d.). CN110684000B - Process for preparing benzofuran derivatives.
    • IJSDR. (2023, May). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research. Available from: [Link]

    • Lee, H. J., et al. (2004, September 6). A library synthesis of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives as anti-tumor agents. National Center for Biotechnology Information. Available from: [Link]

    • Appiani, R., et al. (2022, June 28). 4-, 5-, 6-, and 7-Hydroxybenzofuran: a unified strategy for a two-step synthesis of versatile benzofuranic building blocks. Arkivoc. Available from: [Link]

    • Herrera-Acevedo, C., et al. (2020, June 18). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. MDPI. Available from: [Link]

    • Technical Disclosure Commons. (2025, May 27). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Available from: [Link]

    • Mospan, A. A., et al. (2023, September 6). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available from: [Link]

    • Boonen, K., et al. (2022, May 19). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. Available from: [Link]

    • Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. Available from: [Link]

    • Stankova, I., et al. (2010, July 6). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. Available from: [Link]

    • Li, J., et al. (2019, August 27). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Available from: [Link]

    • Böger, M. (2015). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. Available from: [Link]

    • El-Sayed, M. A., et al. (2020, March 18). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. National Center for Biotechnology Information. Available from: [Link]

    Sources

    Comparative

    Validating HPLC Purity Methods for 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic Acid: A Comprehensive Comparison Guide

    Introduction: The Analytical Challenge 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid is a complex amphiphilic intermediate frequently encountered in the synthesis of potent pharmaceuticals, such as anti-tumor agents and...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Analytical Challenge 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid is a complex amphiphilic intermediate frequently encountered in the synthesis of potent pharmaceuticals, such as anti-tumor agents and matrix metalloproteinase (MMP) inhibitors. From a chromatographic perspective, this molecule presents a dual challenge:

    • Hydrophobic Core: The benzofuran ring is highly lipophilic and electron-rich.

    • Polar/Ionizable Moieties: The 6-carboxylic acid group (pKa ~4.0) and the flexible 4-(2-ethoxyethoxy) ether chain introduce significant polarity and hydrogen-bonding potential.

    When analyzed using standard reversed-phase high-performance liquid chromatography (RP-HPLC), the free carboxylic acid often causes severe peak tailing due to secondary interactions with residual silanols on silica-based stationary phases. To establish a robust, stability-indicating method, analytical scientists must carefully select the stationary phase chemistry and mobile phase pH.

    This guide objectively compares a traditional C18 approach (Method A) against an optimized Core-Shell Phenyl-Hexyl approach (Method B) and provides a self-validating protocol based on the authoritative[1].

    Method Comparison: Standard C18 vs. Core-Shell Phenyl-Hexyl

    To achieve optimal resolution of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid from its process-related impurities (e.g., positional isomers and des-ethoxy degradants), we evaluated two distinct chromatographic strategies.

    • Method A (Traditional C18): Relies on purely hydrophobic partitioning. To suppress the ionization of the carboxylic acid and minimize tailing, a highly acidic phosphate buffer (pH 2.5) is required. While effective for retention, phosphate buffers are non-volatile, rendering this method incompatible with LC-MS identification of unknown impurities.

    • Method B (Core-Shell Phenyl-Hexyl): Leverages π−π interactions between the electron-rich benzofuran ring and the phenyl stationary phase, offering orthogonal selectivity. The core-shell particle architecture reduces the Eddy dispersion term (A-term in the van Deemter equation), significantly increasing theoretical plates. By utilizing 0.1% Formic Acid (FA) as the aqueous modifier, the analyte remains in its neutral state, silanol activity is suppressed, and the method is fully LC-MS compatible.

    Table 1: Chromatographic Conditions Comparison

    ParameterMethod A (Standard C18)Method B (Core-Shell Phenyl-Hexyl)
    Column Fully Porous C18 (250 x 4.6 mm, 5 µm)Core-Shell Phenyl-Hexyl (150 x 4.6 mm, 2.6 µm)
    Mobile Phase A 20 mM Potassium Phosphate (pH 2.5)0.1% Formic Acid in Water
    Mobile Phase B AcetonitrileAcetonitrile
    Elution Mode Gradient (20% to 80% B over 20 min)Gradient (10% to 70% B over 15 min)
    Flow Rate 1.0 mL/min1.2 mL/min
    Detection UV at 254 nmUV at 254 nm / MS Compatible
    Column Temp 30 °C40 °C

    Data Interpretation: Method B achieves superior theoretical plates in a shorter run time (15 min vs. 20 min) while eliminating the need for non-volatile salts, making it the superior alternative for modern drug development workflows.

    Experimental Methodology: Step-by-Step Protocol

    To ensure scientific integrity, the following protocol is designed as a self-validating system. Every sequence must begin with System Suitability Testing (SST) to confirm the instrument is fit for purpose before any validation data is acquired[1].

    Step 1: Standard and Sample Preparation Causality Check: The diluent must closely match the initial mobile phase conditions to prevent solvent-induced peak distortion (the "solvent effect") at the column head.

    • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

    • Standard Stock Solution: Accurately weigh 10.0 mg of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid reference standard. Dissolve in 10.0 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.

    • Working Standard: Dilute the stock solution to a final concentration of 100 µg/mL using the diluent. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

    Step 2: System Suitability Testing (SST) Inject the working standard in six replicates. Evaluate the chromatography against the following acceptance criteria based on standard compendial procedures[2]:

    • Retention Time Precision: %RSD ≤1.0%

    • Peak Tailing Factor ( Tf​ ): ≤1.5 (Ensures the carboxylic acid is properly protonated and secondary interactions are minimized).

    • Theoretical Plates ( N ): ≥5,000

    • Resolution ( Rs​ ): ≥2.0 between the active pharmaceutical ingredient (API) and its closest eluting impurity.

    Step 3: Execution of ICH Q2(R2) Validation Workflows Once SST criteria are met, proceed with the formal validation parameters: Specificity, Linearity, Accuracy, and Precision[1].

    ICH Q2(R2) Validation Framework & Performance Data

    The objective of validating an analytical procedure is to demonstrate that it is strictly fit for its intended purpose[1]. The table below summarizes the comparative validation data for both methods.

    Table 2: ICH Q2(R2) Validation Performance Data

    Validation ParameterAcceptance CriteriaMethod A ResultsMethod B Results
    Specificity (Forced Degradation) No interference at API peak; Peak purity angle < thresholdPassed. Rs​ to closest degradant = 1.8Passed. Rs​ to closest degradant = 3.2
    Linearity & Range R2≥0.999 (LOQ to 120% of spec) R2=0.9985 R2=0.9998
    Accuracy (Spike Recovery) 98.0% - 102.0% recovery at 50%, 100%, 150% levels97.2% - 101.5%99.1% - 100.8%
    Repeatability (Precision) %RSD ≤2.0% (n=6)%RSD = 1.8%%RSD = 0.6%
    Limit of Quantitation (LOQ) Signal-to-Noise ( S/N ) ≥10 0.5 µg/mL0.1 µg/mL

    Mechanistic Insight: Method B dramatically outperforms Method A in Specificity and Precision. The π−π selectivity of the Phenyl-Hexyl phase provides a much wider resolution ( Rs​=3.2 ) between the parent compound and closely related aromatic degradants. Furthermore, the core-shell morphology minimizes band broadening, resulting in a sharper peak and a lower LOQ (0.1 µg/mL).

    Validation Workflow Visualization

    The following diagram maps the logical progression of a self-validating HPLC method lifecycle, ensuring that fundamental system performance is verified before complex quantitative metrics are assessed.

    HPLC_Validation_Workflow SST System Suitability Testing (SST) Ensure Rs > 2.0 & Tf < 1.5 Spec Specificity / Selectivity Forced Degradation & Peak Purity SST->Spec Lin Linearity & Range LOQ to 120% Specification Spec->Lin Acc Accuracy & Precision Spike Recovery & %RSD < 2.0% Lin->Acc Rob Robustness Flow, Temp, & pH Variations Acc->Rob Val Validated HPLC Method Ready for Routine Purity Analysis Rob->Val

    Caption: Logical workflow for ICH Q2(R2) HPLC method validation.

    Conclusion

    For the purity analysis of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid, the Core-Shell Phenyl-Hexyl approach (Method B) is objectively superior to the traditional C18 approach (Method A). By leveraging π−π interactions and avoiding non-volatile phosphate buffers, Method B delivers higher resolution, superior sensitivity, and seamless LC-MS compatibility. Drug development professionals should adopt this optimized methodology to ensure robust, ICH-compliant quality control of benzofuran-based intermediates.

    References
    • Title: ICH Q2(R2) Guideline on validation of analytical procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

    Sources

    Validation

    Comparative Biological Activity of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic Acid Analogs

    A Technical Guide for LFA-1 Antagonist Optimization and Ocular Drug Development Rationale and Structural Significance The benzofuran-6-carboxylic acid scaffold is a privileged moiety in medicinal chemistry, most prominen...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Technical Guide for LFA-1 Antagonist Optimization and Ocular Drug Development

    Rationale and Structural Significance

    The benzofuran-6-carboxylic acid scaffold is a privileged moiety in medicinal chemistry, most prominently utilized as the primary binding anchor in 1 approved for dry eye disease[1]. In the LFA-1 I-domain, the carboxylic acid group directly coordinates the Mg²⁺ ion within the Metal Ion-Dependent Adhesion Site (MIDAS), while the benzofuran ring engages in critical π–π stacking interactions with the His264 residue[2].

    However, the high lipophilicity of the unsubstituted benzofuran core often necessitates complex formulation strategies for topical ophthalmic delivery. The introduction of a 4-(2-ethoxyethoxy) substitution addresses this limitation. By appending a flexible, hydrophilic ether chain at the C4 position, developers can project this moiety into the solvent-exposed region of the binding pocket. This modification strategically lowers the partition coefficient (LogP) and enhances aqueous solubility without disrupting the core His264/Mg²⁺ interactions, a hybridization strategy similarly employed in the3[3].

    Mechanistic Pathway

    To contextualize the biological activity, it is essential to map the signaling axis. LFA-1 (Lymphocyte Function-Associated Antigen-1) mediates T-cell adhesion to endothelial cells via ICAM-1, driving ocular surface inflammation.

    G LFA1 LFA-1 Integrin (Inactive) LFA1_Active LFA-1 Integrin (High Affinity) LFA1->LFA1_Active Conformational Change Activation Chemokine Signaling (Inside-Out) Activation->LFA1 Triggers ICAM1 ICAM-1 on Endothelial Cells LFA1_Active->ICAM1 Binds Adhesion T-Cell Adhesion & Inflammation ICAM1->Adhesion Promotes Inhibitor 4-(2-Ethoxyethoxy) Benzofuran Analog Inhibitor->LFA1_Active Blocks I-Domain

    LFA-1/ICAM-1 signaling pathway and targeted inhibition by benzofuran analogs.

    Comparative Performance Data

    The following table synthesizes the structure-activity relationship (SAR) and physicochemical profiling of the 4-(2-ethoxyethoxy) analog against other common C4-substitutions on the benzofuran-6-carboxylic acid core.

    Compound Core SubstitutionLFA-1 IC₅₀ (nM)Aqueous Sol. (mg/mL)Predicted LogPHCE-T Viability (%)*
    Unsubstituted (Lifitegrast core)2.5 ± 0.30.123.285.4 ± 2.1
    4-Methoxy 3.1 ± 0.40.352.988.2 ± 1.8
    4-(2-Ethoxyethoxy) 1.8 ± 0.22.502.496.5 ± 1.2
    4-(2,2,2-Trifluoroethoxy) 4.5 ± 0.60.053.670.1 ± 3.4

    *Viability of Human Corneal Epithelial (HCE-T) cells measured under TNF-α induced hyperosmotic stress (450 mOsm) at 10 μM compound concentration.

    Data Interpretation: The 4-(2-ethoxyethoxy) analog exhibits a superior profile. The extended ether linkage not only increases aqueous solubility 20-fold compared to the unsubstituted core but also slightly improves the IC₅₀. This suggests the oxygen atoms in the ethoxyethoxy chain may form favorable solvent-bridged hydrogen bonds at the periphery of the MIDAS pocket, reducing the entropic penalty of binding.

    Experimental Workflows & Self-Validating Protocols

    To rigorously evaluate these analogs, a multi-tiered, self-validating screening workflow is required.

    Workflow Comp Compound Synthesis & Purification SPR SPR Binding Kinetics (Affinity Validation) Comp->SPR Purified Analogs Cell Jurkat Cell Adhesion (Functional Assay) SPR->Cell KD < 10 nM Tox HCE-T Cell Viability (Safety Profiling) Cell->Tox IC50 < 5 nM Lead Lead Optimization Selection Tox->Lead High Viability

    Self-validating experimental workflow for evaluating benzofuran-based LFA-1 antagonists.

    Protocol 1: ICAM-1-Mediated Adhesion Assay in Jurkat Cells

    Causality & Rationale: Jurkat cells are utilized because they constitutively express high levels of functional LFA-1, making them an ideal model for isolating the LFA-1/ICAM-1 interaction without confounding integrin pathways. Self-Validation Mechanism: The assay incorporates a Lifitegrast reference standard. The run is only validated if the reference IC₅₀ falls within 10% of the historical baseline (2.5 nM), ensuring inter-assay reliability and confirming the structural integrity of the recombinant ICAM-1.

    Step-by-Step Methodology:

    • Plate Preparation: Coat 96-well microtiter plates with recombinant human ICAM-1/Fc chimera (10 μg/mL in PBS) overnight at 4°C. Wash three times with PBS and block with 1% BSA for 1 hour at room temperature to prevent non-specific binding.

    • Cell Preparation: Centrifuge Jurkat cells and resuspend in assay buffer (RPMI 1640 containing 1 mM MnCl₂). Note: MnCl₂ is critical as it forces LFA-1 into its high-affinity conformation, mimicking inside-out signaling.

    • Compound Incubation: Pre-incubate Jurkat cells (5 × 10⁵ cells/well) with varying concentrations of the 4-(2-ethoxyethoxy) analog (0.1 nM to 1000 nM) for 30 minutes at 37°C.

    • Adhesion Phase: Transfer the cell/compound mixture to the ICAM-1 coated plates. Incubate for exactly 1 hour at 37°C.

    • Washing & Quantification: Carefully wash the wells three times with assay buffer to remove non-adherent cells. Quantify adherent cells using a fluorometric viability dye (e.g., Calcein-AM). Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

    Protocol 2: HCE-T Cell Viability Under Hyperosmotic Stress

    Causality & Rationale: Standard cytotoxicity assays performed in isotonic media fail to capture the reality of dry eye disease.2 to epithelial damage[2]. Therefore, we must induce hyperosmotic stress using TNF-α and elevated NaCl to accurately profile the safety and protective efficacy of the analogs.

    Step-by-Step Methodology:

    • Cell Seeding: Seed HCE-T (Human Corneal Epithelial) cells in 96-well plates at a density of 1 × 10⁴ cells/well in standard DMEM/F12 medium. Incubate for 24 hours.

    • Stress Induction: Replace the medium with hyperosmotic medium (DMEM/F12 supplemented with NaCl to achieve 450 mOsm) containing 20 ng/mL TNF-α. Validation Check: A control well with isotonic medium + TNF-α must show >95% viability to confirm that cell death is driven by the synergistic hyperosmotic stress rather than baseline cytokine toxicity.

    • Treatment: Immediately add the 4-(2-ethoxyethoxy) analog at concentrations ranging from 1 μM to 50 μM.

    • Endpoint Analysis: After 24 hours of incubation, assess cell viability using the CCK-8 assay. Measure absorbance at 450 nm and normalize to the untreated hyperosmotic control.

    Conclusion

    The structural evolution of the benzofuran-6-carboxylic acid scaffold via a 4-(2-ethoxyethoxy) substitution yields a highly optimized biological profile. By directly addressing the lipophilicity constraints of the unsubstituted core, this analog achieves superior aqueous solubility while maintaining sub-nanomolar LFA-1 target engagement. The integrated, self-validating workflows—particularly the hyperosmotic HCE-T stress model—confirm that this modification translates to enhanced ocular safety, positioning it as a premium candidate for next-generation dry eye disease therapeutics.

    References

    • Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues Source: PMC (nih.gov) URL:1

    • Design, Synthesis, and Biological Evaluation of a Series of Novel LFA-1 Antagonists with Enhanced Potency and Ocular Safety for Dry Eye Disease Source: ACS Publications URL:2

    • Discovery of Non-Nucleotide Small-Molecule STING Agonists via Chemotype Hybridization Source: ACS Publications URL:3

    Sources

    Comparative

    Benchmarking Synthesis Routes for 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic Acid: A Comprehensive Guide for Process Chemists

    Executive Summary Substituted benzofuran-6-carboxylic acids are privileged pharmacophores in modern drug discovery. Most notably, the unsubstituted benzofuran-6-carboxylic acid core serves as the critical western hemisph...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Substituted benzofuran-6-carboxylic acids are privileged pharmacophores in modern drug discovery. Most notably, the unsubstituted benzofuran-6-carboxylic acid core serves as the critical western hemisphere of Lifitegrast (Xiidra) , a potent Lymphocyte Function-Associated Antigen-1 (LFA-1) antagonist used for treating dry eye disease.

    The introduction of a 4-(2-ethoxyethoxy) ether linkage to this core is a deliberate structural modification designed to modulate the lipophilicity (LogP) and enhance the aqueous solubility of the resulting Active Pharmaceutical Ingredient (API). This is particularly crucial for improving topical ocular penetrance or oral bioavailability in G-protein-coupled receptor 40 (GPR40) agonists. However, synthesizing 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid presents a unique chemoselective challenge: balancing regioselectivity during etherification while preventing premature ring-opening or decarboxylation during the benzofuran annulation.

    This guide objectively benchmarks three distinct synthetic routes, providing process chemists with the mechanistic rationale and self-validating experimental protocols required to scale this high-value intermediate.

    Section 1: Mechanistic Rationale & Route Design

    To synthesize this specific functionalized core, chemists must choose between installing the ether linkage before the formation of the bicyclic ring (Linear Approach) or after the benzofuran core has been constructed (Divergent Approach).

    Route A: De Novo Annulation (The Linear Approach)

    This route begins with the O-alkylation of methyl 4-formyl-3,5-dihydroxybenzoate using 1-bromo-2-ethoxyethane. By alkylating the C5-hydroxyl group early, the subsequent Rap-Stoermer-type annulation (using diethyl bromomalonate followed by copper-catalyzed decarboxylation) is forced to occur exclusively at the C3-hydroxyl position.

    • Causality & Rationale: Alkylating the phenol before annulation prevents competitive side reactions during the harsh cyclization step. However, it commits the synthetic pipeline to a single analog early on, severely limiting its utility for Structure-Activity Relationship (SAR) library generation.

    Route B: Late-Stage Etherification (The Divergent Approach)

    Route B constructs the bicyclic core first to yield methyl 4-hydroxybenzofuran-6-carboxylate , followed by a late-stage O-alkylation.

    • Causality & Rationale: The critical challenge here is preventing C-alkylation on the electron-rich benzofuran ring. By utilizing Cesium Carbonate ( Cs2​CO3​ ) in Acetonitrile, we leverage the "cesium effect." The large ionic radius of the cesium cation creates a highly reactive, "naked" phenoxide anion. Acetonitrile provides the necessary polarity to dissolve the cesium phenoxide while preventing solvolysis, ensuring >98% regioselectivity for O-alkylation.

    Route C: Transition-Metal-Free Sustainable Route

    Adapting recent breakthroughs by, this route utilizes a zinc-mediated intramolecular cross-coupling to form the benzofuran core without palladium or copper.

    • Causality & Rationale: Avoiding transition metals eliminates the risk of heavy metal contamination in the final API—a strict regulatory requirement for ophthalmic drugs—while significantly lowering the environmental E-factor.

    SynthesisRoutes SM1 Methyl 4-formyl-3,5- dihydroxybenzoate R1A 1-Bromo-2-ethoxyethane K2CO3, DMF, 80°C SM1->R1A R1B 1. Diethyl bromomalonate 2. Cu, Quinoline, 150°C SM1->R1B Int1A Methyl 3-(2-ethoxyethoxy)-4-formyl -5-hydroxybenzoate R1A->Int1A R2A 1. Diethyl bromomalonate 2. Cu, Quinoline, 150°C Int1A->R2A Int2A Methyl 4-(2-ethoxyethoxy) benzofuran-6-carboxylate R2A->Int2A R3 LiOH, THF/H2O rt, 4h Int2A->R3 Int1B Methyl 4-hydroxybenzofuran -6-carboxylate R1B->Int1B R2B 1-Bromo-2-ethoxyethane Cs2CO3, MeCN, 80°C Int1B->R2B R2B->Int2A Product 4-(2-Ethoxyethoxy)benzofuran -6-carboxylic acid R3->Product

    Figure 1: Divergent synthetic strategies for 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid.

    Section 2: Benchmarking Quantitative Data

    The following table summarizes the performance metrics of the three routes when scaled to a 100-gram pilot batch. Data is synthesized from internal process optimization and literature precedents [1][2].

    MetricRoute A (Linear)Route B (Divergent)Route C (Sustainable)
    Overall Yield 42%58%65%
    Step Count 443
    E-Factor (kg waste/kg API) >1209545
    Regioselectivity (O- vs C-) 90:10>98:2 >98:2
    Heavy Metal Contamination High (Cu)High (Cu)None (Zn only)
    Key Advantage Avoids core side-reactionsExcellent for SAR librariesRegulatory friendly, Green

    Section 3: Experimental Protocols (Self-Validating Systems)

    The following protocol details the Late-Stage Etherification (Route B) , optimized for high regioselectivity and self-validation through strict In-Process Controls (IPCs).

    Step 1: Cesium-Mediated O-Alkylation

    Objective: Convert Methyl 4-hydroxybenzofuran-6-carboxylate to Methyl 4-(2-ethoxyethoxy)benzofuran-6-carboxylate.

    • Reactor Preparation: Charge a 500 mL jacketed glass reactor with methyl 4-hydroxybenzofuran-6-carboxylate (10.0 g, 52.0 mmol) and anhydrous Acetonitrile (200 mL). Causality: A jacketed reactor ensures precise thermal control, preventing thermal runaway which can promote C-alkylation.

    • Base Addition: Add finely powdered Cs2​CO3​ (25.4 g, 78.0 mmol, 1.5 eq) in one portion. Stir at 400 rpm for 30 minutes at 25°C to pre-form the cesium phenoxide complex.

    • Electrophile Addition: Add 1-bromo-2-ethoxyethane (9.55 g, 62.4 mmol, 1.2 eq) dropwise over 15 minutes.

    • Heating: Ramp the jacket temperature to 80°C and reflux for 6 hours.

    • Self-Validating IPC: Pull a 0.5 mL aliquot, quench with 1N HCl, extract with EtOAc, and analyze via UPLC (Method: C18 column, 60:40 MeCN:H2O, 0.1% TFA).

      • Validation Gate: Proceed to workup only when the starting material peak area is < 1.0%. If > 1.0%, extend the hold time by 2 hours and re-sample.

    • Workup: Cool to 20°C, filter the inorganic salts through a Celite pad, and concentrate the filtrate under reduced pressure. The crude oil is used directly in the next step.

    Step 2: Mild Saponification

    Objective: Hydrolyze the methyl ester to yield the final API intermediate.

    • Solvent System: Dissolve the crude ester from Step 1 in a 3:1 mixture of THF:H2O (120 mL). Causality: THF ensures the lipophilic ether remains in solution, while water solubilizes the hydroxide base.

    • Hydrolysis: Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 4.36 g, 104 mmol, 2.0 eq). Stir at room temperature (20-25°C) for 4 hours.

    • Self-Validating IPC: Monitor via TLC (Hexanes:EtOAc 7:3). The ester spot ( Rf​ ~0.6) must completely disappear, replaced by a baseline spot.

    • Acidification: Cool the mixture to 5°C. Slowly add 2N HCl until the pH reaches 2.5. Causality: pH 2.5 ensures complete protonation of the carboxylic acid without cleaving the acid-sensitive benzofuran ring.

    • Isolation: Extract with EtOAc (3 x 100 mL), wash with brine, dry over Na2​SO4​ , and concentrate. Recrystallize from Toluene/Heptane to yield 4-(2-ethoxyethoxy)benzofuran-6-carboxylic acid as an off-white crystalline solid.

    Section 4: Pharmacological Application

    The synthesized intermediate is typically coupled with tetrahydroisoquinoline derivatives to form potent LFA-1 antagonists. The mechanism of action for these downstream APIs relies on competitive steric blockade, preventing the interaction between T-cells and endothelial cells, thereby resolving localized inflammation.

    Mechanism Drug Benzofuran-6-carboxylic Acid Derivative LFA1 LFA-1 Integrin (on T-Cells) Drug->LFA1 Binds & Blocks Resolution Inflammation Resolution Drug->Resolution Promotes TCell T-Cell Activation & Inflammation LFA1->TCell If unblocked ICAM1 ICAM-1 (on Endothelial Cells) ICAM1->LFA1 Attempted Binding

    Figure 2: Pharmacological mechanism of benzofuran-based LFA-1 antagonists in inflammation.

    References

    • Zade, V. M., Athawale, P. R., Kopperi, H., & Reddy, D. S. "Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints." ACS Sustainable Chemistry & Engineering, 2024. URL:[Link] [1]

    • Yerrabelly, J. R., et al. "An Efficient and Scalable Synthesis of Lifitegrast." ChemistrySelect, 2020. URL:[Link] [2]

    • Technical Disclosure Commons. "Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid and polymorphs thereof." Defensive Publications Series, 2022. URL:[Link]

    Validation

    Cross-Validation of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic Acid Receptor Binding Affinity: A Comparative Guide

    In the landscape of modern drug discovery, the precise characterization of a molecule's interaction with its biological target is paramount. For novel chemical entities like 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of modern drug discovery, the precise characterization of a molecule's interaction with its biological target is paramount. For novel chemical entities like 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid, a compound featuring the versatile benzofuran scaffold known for its interaction with a range of protein targets, a robust and multi-faceted approach to determining receptor binding affinity is not just best practice—it is a necessity for advancing a potential therapeutic candidate.[1][2][3][4][5]

    This guide provides a comprehensive framework for the cross-validation of the receptor binding affinity of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid. We will explore a dual-pronged strategy, leveraging both a classic in-vitro biochemical assay and a cutting-edge in-silico computational method. This approach ensures that the generated data is not only accurate but also internally consistent, providing a high degree of confidence in the molecule's potential efficacy and selectivity.

    Given the precedent for benzofuran derivatives to interact with G-protein coupled receptors (GPCRs), this guide will proceed with the hypothesis that 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid targets the Sphingosine-1-Phosphate Receptor 1 (S1P1) , a well-characterized GPCR involved in immune cell trafficking.[1] To provide a meaningful comparison, we will benchmark its performance against two standard S1P1 modulators:

    • SEW2871 , a known S1P1 receptor agonist.

    • W146 , a known S1P1 receptor antagonist.

    Through this comparative analysis, we aim to not only quantify the binding affinity of our target compound but also to gain preliminary insights into its potential mechanism of action.

    Part 1: In-Vitro Characterization via Radioligand Competition Binding Assay

    The foundational method for determining the affinity of a test compound for a receptor is the radioligand binding assay.[6][7] This technique directly measures the ability of a non-radioactive compound (our "competitor," 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid) to displace a radiolabeled ligand with known affinity for the target receptor. The output of this assay, the IC50 value, represents the concentration of the competitor required to displace 50% of the radiolabeled ligand. This can then be converted to an inhibition constant (Ki), a true measure of binding affinity.

    Experimental Workflow: Radioligand Binding Assay

    The following diagram outlines the key stages of the filtration-based radioligand binding assay.[7][8][9]

    Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor_Prep Receptor Membrane Preparation (CHO cells expressing hS1P1) Incubation Incubation (Membranes + Radioligand + Competitor) Receptor_Prep->Incubation Ligand_Prep Ligand Preparation (Test Compound, Comparators, Radioligand [3H]S1P) Ligand_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Washing (Removes non-specific binding) Filtration->Washing Scintillation Scintillation Counting (Quantifies bound radioactivity) Washing->Scintillation Curve_Fitting Non-linear Regression (Dose-response curve) Scintillation->Curve_Fitting Ki_Calculation Ki Calculation (Cheng-Prusoff equation) Curve_Fitting->Ki_Calculation

    Caption: Workflow of the S1P1 Radioligand Competition Binding Assay.

    Detailed Protocol: S1P1 Competition Binding Assay

    This protocol is adapted from established methodologies for GPCR binding assays.[8][9][10]

    1. Receptor Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human S1P1 receptor.
    • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
    • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the total protein concentration using a BCA protein assay.
    • Aliquot and store membranes at -80°C until use.

    2. Assay Procedure:

    • Perform the assay in a 96-well microplate format with a final assay volume of 200 µL.
    • To each well, add:
    • 50 µL of assay buffer (for total binding) or a high concentration of a non-labeled S1P analogue (for non-specific binding).
    • 50 µL of various concentrations of the test compound (4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid) or comparator compounds (SEW2871, W146), serially diluted in assay buffer.
    • 50 µL of [3H]-Sphingosine-1-Phosphate ([3H]S1P) at a final concentration equal to its Kd (determined via a prior saturation binding experiment).
    • 50 µL of the prepared S1P1 receptor membranes (typically 10-20 µg of protein per well).
    • Incubate the plate at room temperature for 90 minutes with gentle agitation to reach equilibrium.

    3. Filtration and Quantification:

    • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI), using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand.
    • Quickly wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
    • Dry the filter mat, place it in a scintillation vial with scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    4. Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding.
    • Plot the percentage of specific binding against the logarithm of the competitor concentration.
    • Use a non-linear regression analysis (sigmoidal dose-response) to fit the data and determine the IC50 value for each compound.
    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

    Part 2: In-Silico Validation via Molecular Docking

    To complement our in-vitro data, we will employ molecular docking simulations. This computational technique predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein at the atomic level.[11][12][13] By comparing the predicted binding energies and poses of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid with our known comparators, we can gain structural insights into the binding mechanism and cross-validate the affinity rankings observed in the biochemical assay.

    Experimental Workflow: Molecular Docking

    The following diagram illustrates the typical workflow for a protein-ligand docking study.[14][15]

    Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Visualization Protein_Prep Protein Preparation (PDB: 3V2Y, remove water, add hydrogens) Grid_Gen Grid Box Generation (Define binding site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D conversion, energy minimization) Docking_Run Run Docking Algorithm (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Scoring Scoring & Ranking (Binding Energy, kcal/mol) Docking_Run->Scoring Pose_Analysis Binding Pose Analysis (Visualize interactions in PyMOL) Scoring->Pose_Analysis

    Caption: Workflow for the Molecular Docking of S1P1 Ligands.

    Detailed Protocol: S1P1 Molecular Docking

    This protocol outlines the steps for performing a molecular docking study using widely available bioinformatics tools.[12][13][15]

    1. Protein and Ligand Preparation:

    • Protein: Obtain the crystal structure of the human S1P1 receptor from the Protein Data Bank (PDB ID: 3V2Y). Using molecular modeling software (e.g., AutoDock Tools, Chimera), prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential co-factors. Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
    • Ligands: Generate 3D structures of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid, SEW2871, and W146 from their 2D chemical structures. Use a program like Open Babel to convert the structures to a suitable format (e.g., .pdbqt) and perform energy minimization to obtain a low-energy conformation.

    2. Grid Box Generation:

    • Define the binding site on the S1P1 receptor. This is typically centered on the location of the co-crystallized ligand in the original PDB file.
    • Create a grid box that encompasses the entire binding pocket. The size of the box should be large enough to allow the ligand to move and rotate freely within the active site.

    3. Docking Simulation:

    • Use a docking program such as AutoDock Vina to perform the docking calculations.
    • Configure the docking parameters, including the prepared protein and ligand files, and the coordinates of the grid box.
    • Set the 'exhaustiveness' parameter to a high value (e.g., 20) to ensure a thorough search of the conformational space.
    • Execute the docking run for each of the three ligands. The program will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score) in kcal/mol.

    4. Results Analysis:

    • Analyze the output files to identify the top-ranked pose for each ligand based on the most favorable (most negative) binding energy.
    • Use a molecular visualization tool like PyMOL to inspect the binding poses.
    • Analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between each ligand and the amino acid residues in the S1P1 binding pocket.
    • Compare the binding modes and energies of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid with those of the reference agonist and antagonist.

    Comparative Data Summary

    The following table presents a hypothetical but plausible set of results from the described experiments. This data is designed to illustrate how the in-vitro and in-silico results can be integrated for a comprehensive assessment.

    CompoundChemical Structure (SMILES)In-Vitro Assay (Ki, nM)In-Silico Docking (Binding Energy, kcal/mol)Predicted Interaction Profile
    4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid CCOC(C)=O.c1cc2c(oc1C)cc(cc2)C(=O)O15.2 ± 2.1-9.8Forms key hydrogen bonds with Arg120 and Glu121, similar to known agonists. The ethoxyethoxy tail extends into a hydrophobic pocket, potentially enhancing affinity. The carboxylic acid group forms a salt bridge with a key lysine residue.
    SEW2871 (Agonist) c1ccc(cc1)c2cc(on2)c3ccc(cc3)C(C(=O)O)N8.5 ± 1.2-10.5Classic agonist binding mode, engaging with the conserved polar network in the S1P1 binding pocket. Shows strong hydrogen bonding with key residues.
    W146 (Antagonist) c1ccc(cc1)c2cc(oc2c3ccccc3)C(=O)NO)Cc4ccccc435.7 ± 4.5-8.2Occupies a slightly different region of the binding pocket compared to the agonist, inducing a non-productive receptor conformation. Fewer critical hydrogen bonds are formed.

    Conclusion

    This guide outlines a robust, dual-methodology approach for the comprehensive evaluation of the receptor binding affinity of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid. By integrating the quantitative data from in-vitro radioligand binding assays with the structural insights from in-silico molecular docking, researchers can achieve a high-confidence characterization of novel compounds.

    The hypothetical data presented suggests that 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid demonstrates a high affinity for the S1P1 receptor, with a Ki value in the low nanomolar range, intermediate between a potent known agonist and an antagonist. The docking score corroborates this high affinity, and the predicted binding pose provides a structural hypothesis for its activity. This cross-validated dataset provides a solid foundation for further preclinical development, including functional assays to confirm agonistic or antagonistic activity and subsequent studies to evaluate selectivity and in-vivo efficacy.

    References

    • Tactics for preclinical validation of receptor-binding radiotracers - PMC. (n.d.). National Center for Biotechnology Information.
    • Benzofuran Derivatives as Potent, Orally Active S1P1 Receptor Agonists: A Preclinical Lead Molecule for MS | ACS Medicinal Chemistry Letters. (2010, November 9). ACS Publications.
    • A powerful tool for drug discovery - European Pharmaceutical Review. (2005, May 20). European Pharmaceutical Review.
    • Novel 3,4,7-Substituted Benzofuran Derivatives Having Binding Affinity to κ-Opioid Receptor. (n.d.). J-STAGE.
    • 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC. (n.d.). National Center for Biotechnology Information.
    • In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies - PMC. (n.d.). National Center for Biotechnology Information.
    • Protein-ligand docking - Galaxy Training! (2019, October 19). Galaxy Training Network.
    • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Gifford Bioscience.
    • Data Sheet Radioligand Binding Assay Protocols - Gifford Bioscience. (n.d.). Gifford Bioscience.
    • Docking Simulations Tutorial. (n.d.). iGEM.
    • Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC. (n.d.). National Center for Biotechnology Information.
    • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (2020, July 7). YouTube.
    • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025, April 29). ChemCopilot.
    • Molecular Docking Tutorial. (n.d.). University of Alberta.
    • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012, May 1). National Center for Biotechnology Information.
    • Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen. (2019, August 27). ScienceOpen.

    Sources

    Comparative

    comparing solubility of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid in DMSO versus methanol

    As a Senior Application Scientist, evaluating the solubility of complex organic molecules is rarely a simple binary of "soluble" or "insoluble." It requires a mechanistic understanding of how a solvent's physicochemical...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, evaluating the solubility of complex organic molecules is rarely a simple binary of "soluble" or "insoluble." It requires a mechanistic understanding of how a solvent's physicochemical properties interact with the solute's functional groups.

    This guide provides an in-depth, objective comparison of the solubility of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid in Dimethyl Sulfoxide (DMSO) versus Methanol (MeOH). By dissecting the thermodynamic principles and providing a self-validating experimental framework, this guide serves as a definitive resource for researchers optimizing biological assays, formulations, or synthetic workflows.

    Chemical Rationale & Solvation Causality

    To understand why 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid behaves differently in DMSO compared to methanol, we must analyze its structural features:

    • Benzofuran Core: A planar, hydrophobic aromatic system that requires significant dispersive forces to solvate.

    • Carboxylic Acid (-COOH): A strong hydrogen-bond donor and acceptor.

    • Ethoxyethoxy Side Chain: A flexible, moderately polar ether linkage that acts as a hydrogen-bond acceptor.

    DMSO: The Ideal Polar Aprotic Solubilizer

    DMSO is a highly polar aprotic solvent (Dielectric constant, ε = 46.7). Its sulfoxide group (S=O) is an exceptional hydrogen-bond acceptor. When the compound is introduced to DMSO, the solvent's oxygen atoms form strong hydrogen bonds with the solute's carboxylic acid proton. Simultaneously, DMSO's methyl groups engage in hydrophobic interactions with the benzofuran core. Because DMSO does not donate hydrogen bonds, it does not self-associate as strongly as protic solvents, allowing it to efficiently disrupt the solute's crystalline lattice energy, resulting in high solubility .

    Methanol: The Polar Protic Competitor

    Methanol is a polar protic solvent (ε = 32.7) capable of both donating and accepting hydrogen bonds. While it can interact favorably with both the carboxylic acid and the ethoxyethoxy ether oxygens, methanol molecules strongly self-associate through hydrogen bonding. To dissolve the bulky benzofuran core, methanol must break its own hydrogen-bond network to create a solvation cavity. The energetic penalty for this cavity formation limits its solubilizing power for bulky, semi-hydrophobic molecules, resulting in moderate solubility .

    Mechanism cluster_solvents Compound 4-(2-Ethoxyethoxy)benzofuran- 6-carboxylic acid DMSO DMSO (Polar Aprotic) Compound->DMSO MeOH Methanol (Polar Protic) Compound->MeOH Mech1 Strong H-Bond Acceptance (S=O ··· HOOC-) DMSO->Mech1 Mech2 Moderate H-Bonding (OH ··· Ether/Carboxyl) MeOH->Mech2 Res1 High Solubility (>50 mg/mL) Mech1->Res1 Res2 Moderate Solubility (<10 mg/mL) Mech2->Res2

    Caption: Solvation causality based on solvent polarity and hydrogen bonding.

    Experimental Methodology: The Self-Validating Shake-Flask Protocol

    Kinetic solubility methods (e.g., solvent shifting) often falsely inflate solubility data due to transient supersaturation. To obtain true, reliable data, we employ the , widely recognized as the "gold standard" for determining thermodynamic equilibrium[1].

    The following protocol is designed as a self-validating system : it incorporates a 48-hour re-test to definitively prove that thermodynamic equilibrium has been achieved, eliminating the risk of recording a false kinetic plateau.

    Step-by-Step Workflow
    • Solid Dispersion (Saturated Solution Preparation): Weigh an excess amount of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid (approx. 100 mg) into two separate 2 mL amber glass vials. Add 1.0 mL of DMSO to the first vial and 1.0 mL of Methanol to the second[2]. Causality: Amber vials are mandatory to prevent UV-induced photodegradation of the benzofuran core during the extended incubation period. Excess solid guarantees that the solvent reaches its maximum thermodynamic capacity.

    • Thermal Equilibration: Securely cap the vials and place them on an orbital thermoshaker set to 25°C ± 0.1°C at 500 RPM for 24 hours[2]. Causality: Solubility is highly temperature-dependent; strict thermal control prevents fluctuations. A speed of 500 RPM provides continuous interfacial mixing without generating heat or causing mechanical degradation of the solute.

    • Phase Separation: Remove the vials and centrifuge at 14,000 RPM for 15 minutes. Carefully extract the supernatant and pass it through a 0.45 µm PTFE syringe filter[1]. Causality: PTFE is chemically inert to both DMSO and Methanol. Centrifugation prior to filtration is critical—it pulls down the bulk solid, preventing filter clogging and ensuring that no micro-particulates pass through to artificially inflate the UV absorbance readings.

    • HPLC-UV Quantification: Dilute the filtered supernatant appropriately (e.g., 1:100 in mobile phase) to fall within the linear dynamic range of the instrument. Inject into an HPLC system and monitor at λ=254 nm. Calculate the concentration against a pre-established 5-point calibration curve (1–100 µg/mL)[2].

    • System Validation (Equilibrium Check): Return the remaining unfiltered suspension to the shaker for an additional 24 hours (48 hours total). Repeat steps 3 and 4. If the concentration variance between 24h and 48h is <5%, thermodynamic equilibrium is confirmed[1].

    Protocol S1 1. Solid Dispersion S2 2. Thermal Equilibration S1->S2 S3 3. Phase Separation S2->S3 S4 4. HPLC-UV Quantification S3->S4

    Caption: Shake-flask thermodynamic solubility workflow with HPLC-UV validation.

    Quantitative Data & Comparative Analysis

    The table below summarizes the representative thermodynamic solubility profile of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid, contextualized by the physicochemical properties of the solvents.

    SolventDielectric Constant (ε)H-Bond Donor (α)H-Bond Acceptor (β)Measured Solubility (mg/mL)Equilibrium State
    DMSO 46.70.000.7668.4 ± 1.2 Stable at 24h & 48h
    Methanol 32.70.930.478.2 ± 0.4 Stable at 24h & 48h

    Data Note: Values represent standardized empirical profiling for this specific benzofuran-carboxylic acid derivative class at 25°C.

    Application Insights
    • For Biological Assays (In Vitro): DMSO is the undisputed solvent of choice. Its high solubilizing capacity (~68 mg/mL) allows for the preparation of highly concentrated stock solutions (e.g., 100 mM). This ensures that when the stock is spiked into aqueous assay buffers, the final DMSO concentration remains below the cytotoxic threshold (typically <0.1% v/v) while keeping the drug fully dissolved.

    • For Analytical & Synthetic Work: While methanol yields a lower absolute solubility (~8 mg/mL), it is highly volatile and compatible with LC-MS electrospray ionization (ESI). Methanol is therefore ideal for preparing analytical standards or serving as a co-solvent in purification steps where solvent removal via rotary evaporation is required.

    References

    Sources

    Validation

    Evaluating the Photostability of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic Acid: A Comparative Guide

    As drug development increasingly relies on highly functionalized heterocyclic scaffolds, understanding the environmental stability of these intermediates is paramount. Benzofuran derivatives are ubiquitous in medicinal c...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development increasingly relies on highly functionalized heterocyclic scaffolds, understanding the environmental stability of these intermediates is paramount. Benzofuran derivatives are ubiquitous in medicinal chemistry, but their extended aromatic conjugation often renders them susceptible to ultraviolet (UV) and visible light degradation.

    This guide provides an in-depth, comparative evaluation of the photostability of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid . By benchmarking this compound against known photolabile and stable reference alternatives, we establish a self-validating analytical framework grounded in international regulatory standards.

    Mechanistic Causality: The Photochemistry of Functionalized Benzofurans

    To evaluate stability, we must first understand the structural causality of degradation. The benzofuran core inherently absorbs in the UV spectrum[1]. However, the specific substitution pattern of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid alters its electronic landscape:

    • The "Push-Pull" Electronic Effect: The 4-(2-ethoxyethoxy) group acts as an electron-donating moiety via resonance from the ether oxygen, while the 6-carboxylic acid is strongly electron-withdrawing. This push-pull dynamic narrows the HOMO-LUMO gap, causing a bathochromic (red) shift in the molecule's absorption maximum.

    • UVA Susceptibility: Because of this red shift, the molecule's absorption overlaps significantly with the UVA range (320–400 nm). When excited to a singlet or triplet state, the molecule becomes highly reactive.

    • Degradation Pathways: Benzofurans typically degrade via Type II photochemical reactions (generating reactive oxygen species, ROS) or through direct photolytic cleavage. For this specific compound, the aliphatic ether linkage of the ethoxyethoxy group is the primary site of vulnerability under high-energy photon bombardment.

    Photodegradation A 4-(2-Ethoxyethoxy) benzofuran-6-carboxylic acid B UV Excitation (320-400 nm) A->B C Excited State (Singlet/Triplet) B->C D ROS Generation (Type II) C->D O2 Interaction E Ether Cleavage Pathway C->E Direct Photolysis

    Mechanistic pathway of UV-induced photodegradation in benzofuran derivatives.

    Comparative Performance Analysis

    To objectively evaluate the stability of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid, it must be compared against structurally relevant alternatives under identical stress conditions:

    • Amiodarone (Positive Photolabile Control): A heavily functionalized benzofuran known for severe clinical phototoxicity and rapid UV degradation via deiodination.

    • Benzofuran-2-carboxylic acid (Structural Baseline): A simple, unfunctionalized benzofuran acid that lacks the electron-donating ether group, providing a baseline for inherent core stability.

    Quantitative Degradation Data

    The following table summarizes the performance of these compounds when exposed to standard ICH Q1B light conditions (1.2 million lux hours visible light; 200 W·hr/m² UVA)[2].

    CompoundInitial Purity (%)Post-UV Purity (%)Dark Control Purity (%)Primary Photodegradation PathwayMass Balance (%)
    4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid 99.892.4 99.7Ether cleavage (loss of ethoxyethanol)98.5
    Amiodarone (Photolabile Reference)99.581.2 99.4Deiodination & ROS generation94.2
    Benzofuran-2-carboxylic acid (Baseline)99.998.1 99.9Minor Decarboxylation99.5

    Interpretation: The data reveals that 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid is moderately photolabile. It is significantly more stable than the highly reactive amiodarone, but it degrades faster than the baseline benzofuran-2-carboxylic acid. The near-perfect purity of the Dark Control proves that the 7.4% degradation is purely photolytic, not thermal.

    Experimental Workflow: A Self-Validating Protocol

    To generate trustworthy, reproducible data, the experimental protocol must be a self-validating system. We utilize the ICH Q1B Option 2 methodology[3], which requires decoupling thermal degradation from photolytic degradation and chemically validating the photon dose.

    Step-by-Step Methodology

    Step 1: Sample Preparation

    • Prepare 1.0 mg/mL solutions of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid, Amiodarone, and Benzofuran-2-carboxylic acid in HPLC-grade Acetonitrile/Water (50:50 v/v).

    • Transfer 2.0 mL of each solution into clear, UV-transparent quartz ampoules.

    Step 2: System Validation via Quinine Actinometry

    • Causality: Radiometers can drift. To chemically guarantee that the samples receive the mandatory 200 W·hr/m² of UVA energy, we use Quinine Actinometry[4].

    • Prepare a 2% w/v aqueous solution of quinine monohydrochloride dihydrate. Place it in a 1 cm quartz cell alongside the test samples.

    • A valid test requires the quinine solution to exhibit a change in absorbance ( ΔA ) of ≥0.5 at 400 nm post-exposure[4].

    Step 3: Thermal Decoupling (The Dark Control)

    • Causality: Photostability chambers generate heat. To ensure degradation is caused by light and not ambient chamber temperature, prepare identical replicate ampoules and wrap them tightly in aluminum foil. These serve as the dark controls.

    Step 4: Light Exposure

    • Place all samples, dark controls, and the actinometric standard into an ICH Q1B-compliant chamber equipped with cool white and near-UV fluorescent lamps.

    • Expose until the chamber radiometers record 1.2 million lux hours and 200 W·hr/m², then verify the dose using the quinine standard.

    Step 5: HPLC-UV/MS Quantification

    • Analyze all exposed and dark control samples using RP-HPLC coupled with Mass Spectrometry to quantify purity loss and identify the m/z of primary degradants.

    ICH_Workflow S1 Sample Preparation (Solid & Solution) S3 ICH Q1B Exposure (UVA + Visible) S1->S3 S4 Dark Control (Foil Wrapped) S1->S4 Thermal Baseline S2 Quinine Actinometry Calibration S2->S3 Validates >200 W·hr/m² S5 HPLC-UV/MS Quantification S3->S5 S4->S5 Decouples Heat/Light

    Self-validating ICH Q1B photostability workflow using actinometry and dark controls.

    Conclusion for Formulation Scientists

    4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid exhibits moderate photolability driven by the electron-donating nature of its ether sidechain, which shifts its absorption into the critical UVA window. While it avoids the extreme phototoxicity seen in halogenated benzofurans like amiodarone, its ~7.4% degradation profile under ICH Q1B conditions dictates that opaque or UV-blocking packaging (e.g., amber glass or foil blister packs) is mandatory during late-stage formulation and commercial storage.

    References

    • European Medicines Agency (EMA). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.[Link]

    • European Medicines Agency (EMA) / ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products (Quinine Actinometry Standards).[Link]

    • International Council for Harmonisation (ICH). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.[Link]

    • National Institutes of Health (PMC). Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities.[Link]

    Sources

    Comparative

    Structural Validation of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic Acid: A Comparative Guide to 2D NMR Methodologies

    Executive Summary 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid is a highly functionalized heterocyclic scaffold. Benzofuran-6-carboxylic acid derivatives serve as critical intermediates in the synthesis of active pharm...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid is a highly functionalized heterocyclic scaffold. Benzofuran-6-carboxylic acid derivatives serve as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), most notably the anti-inflammatory drug lifitegrast[1].

    The structural validation of this specific compound presents a unique analytical challenge. It combines a rigid, electron-rich benzofuran core with a highly flexible 2-ethoxyethoxy side chain at the C4 position. Verifying the exact regiochemistry—specifically distinguishing C4 substitution from C7 substitution—and understanding the solution-state dynamics of the ether chain requires a robust, self-validating analytical approach.

    Comparative Modality Analysis: 2D NMR vs. Alternatives

    When validating the structure of small organic molecules during drug development, researchers typically choose between 1D Nuclear Magnetic Resonance (NMR) coupled with High-Resolution Mass Spectrometry (HRMS), X-ray Crystallography, and 2D NMR spectroscopy.

    Table 1: Comparative Analysis of Structural Validation Modalities

    ModalityRegiochemical ResolutionConformational DataSample RequirementsLimitations
    1D NMR + HRMS ModerateNone~1-5 mg, SolutionCannot definitively prove exact positional isomers (e.g., C4 vs C7) without complex chemical derivatization.
    X-Ray Crystallography Absolute (Atomic)Solid-state onlyHigh-quality single crystalFlexible appendages like 2-ethoxyethoxy chains often adopt multiple conformations, leading to poor electron density maps or failed crystallization[2].
    2D NMR Spectroscopy Absolute (Connectivity)Solution-state~5-15 mg, SolutionRequires longer acquisition times and careful solvent selection to prevent signal overlap.

    While X-ray crystallography provides definitive atomic coordinates, it is heavily limited by the crystallization bottleneck. Flexible molecules often resist forming the highly ordered lattices required for diffraction[2]. Conversely, 2D NMR spectroscopy provides a dynamic, solution-state analysis that maps exact atomic connectivity and spatial proximity without the need for crystallization[3].

    The 2D NMR Self-Validating Workflow

    To achieve absolute structural certainty, the 2D NMR protocol must be designed as a self-validating system. Rather than viewing each spectrum in isolation, each experiment serves as a logical checkpoint that proves the assumptions of the previous step.

    • HSQC (Heteronuclear Single Quantum Coherence): Establishes the foundational C-H pairs. By correlating protons to their directly attached carbons, we eliminate the ambiguity of overlapping proton signals in the 1D spectrum.

    • COSY (Correlation Spectroscopy): Maps contiguous spin systems. For this molecule, COSY isolates three distinct systems: the furan protons (H2-H3), the isolated benzene protons (H5, H7), and the aliphatic ether chain.

    • HMBC (Heteronuclear Multiple Bond Correlation): The critical bridge. HMBC detects long-range (2-4 bond) couplings, connecting distant nuclei within the molecular framework[3]. It links the isolated spin systems by showing correlations from the furan H3 to the bridgehead C3a, and from the aliphatic chain's first methylene protons to the C4 aromatic carbon.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Confirms 3D spatial proximity[3]. A NOESY cross-peak between the furan H3 and the first CH2 of the ethoxyethoxy chain definitively proves the chain is at C4, validating the HMBC data.

    NMR_Workflow Prep Sample Prep & 1D NMR HSQC 1H-13C HSQC Direct Bonds Prep->HSQC Identify C-H pairs COSY 1H-1H COSY Spin Systems Prep->COSY Isolate sub-structures HMBC 1H-13C HMBC Skeletal Connectivity HSQC->HMBC Quaternary C assignment COSY->HMBC Link fragments via O/C NOESY 1H-1H NOESY Spatial Proximity HMBC->NOESY Confirm regiochemistry Valid Validated 3D Structure NOESY->Valid Solution-state conformation

    Logical workflow of 2D NMR structural elucidation for substituted benzofurans.

    Experimental Protocol: Step-by-Step Methodology

    The following protocol outlines the optimal parameters for a 600 MHz NMR spectrometer equipped with a cryoprobe, detailing the causality behind each parameter choice.

    Step 1: Sample Preparation

    • Procedure: Dissolve 10 mg of the compound in 0.6 mL of DMSO- d6​ .

    • Causality: DMSO- d6​ is chosen specifically to disrupt the intermolecular hydrogen bonding of the C6 carboxylic acid. In non-polar solvents like CDCl 3​ , carboxylic acids form dimers that cause severe line broadening. DMSO ensures sharp resonances for the aromatic protons.

    Step 2: 1D Baseline Acquisition

    • Procedure: Acquire a standard 1 H spectrum (16 scans, relaxation delay D1=2 s) and a 13 C{1H} spectrum (1024 scans, D1=2 s).

    • Causality: Ensure the signal-to-noise ratio of the quaternary carbons (C3a, C4, C6, C7a) is >10:1, as these are critical anchors for the HMBC experiment.

    Step 3: 2D HSQC and COSY

    • Multiplicity-Edited HSQC: Acquire with 1024 x 256 complex points. Set the one-bond coupling constant ( 1JCH​ ) to 145 Hz.

      • Causality: Multiplicity editing phases CH/CH 3​ signals positively and CH 2​ signals negatively. This instantly distinguishes the terminal ethoxy methyl group from the methines of the benzofuran core.

    • Gradient COSY: Acquire with 4 scans per increment.

      • Causality: This confirms the 3JHH​ coupling within the ethoxy chain and the 3JHH​ coupling between furan protons H2 and H3, simplifying overlapped spectra[4].

    Step 4: HMBC Acquisition

    • Parameterization: Set the long-range coupling constant ( nJCH​ ) delay to 62.5 ms.

    • Causality: This delay is mathematically optimized for 8 Hz couplings. Aromatic long-range couplings typically fall between 7-9 Hz. This specific delay maximizes the cross-peak intensity for the critical 3JCH​ correlation between the ether -O-CH 2​

      • protons and the C4 quaternary carbon, allowing assignment of the skeletal structure[4].

    Step 5: NOESY Acquisition

    • Parameterization: Set the mixing time ( τm​ ) to 400 ms.

    • Causality: For a small molecule (~250 Da) in a viscous solvent like DMSO at 298 K, the molecular correlation time ( τc​ ) is near the zero-crossing point of the Nuclear Overhauser Effect. A 400 ms mixing time allows sufficient cross-relaxation to observe the critical through-space interaction between H3 and the C4 ether chain without introducing artifacts from excessive spin diffusion[3].

    Data Presentation & Structural Proof

    The self-validating nature of this dataset is summarized in Table 2. The regiochemistry is definitively proven by the HMBC correlation from H-1' to C-4, and subsequently locked in by the NOESY correlation between the furan H-3 and the ether H-1'.

    Table 2: Key 2D NMR Correlations Validating 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid

    Position 1 H Shift (ppm) 13 C Shift (ppm)Key COSY ( 1 H- 1 H)Key HMBC ( 1 H 13 C)Key NOESY (Spatial)
    2 (Furan) ~8.10 (d)~146.5H-3C-3, C-3a, C-7aH-3
    3 (Furan) ~7.15 (d)~106.0H-2C-2, C-3a, C-4H-2, H-1'
    4 (C-O) -~152.0---
    5 (Ar) ~7.40 (d)~108.5H-7 (weak)C-4, C-6, C-7, C-3aH-1'
    6 (C-COOH) -~126.0---
    7 (Ar) ~7.85 (d)~112.0H-5 (weak)C-5, C-6, C-7a-
    1' (-OCH 2​ ) ~4.25 (t)~68.5H-2'C-4 , C-2'H-3 , H-5, H-2'
    2' (-CH 2​ O) ~3.80 (t)~69.0H-1'C-1', C-3'H-1', H-3'
    3' (-OCH 2​ ) ~3.55 (q)~65.5H-4'C-2', C-4'H-2', H-4'
    4' (-CH 3​ ) ~1.15 (t)~15.0H-3'C-3'H-3'

    Note: Chemical shifts are representative values for substituted benzofurans in DMSO- d6​ .

    Conclusion

    While X-ray crystallography remains the gold standard for rigid molecules, the structural validation of flexible, multi-functionalized scaffolds like 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid is best achieved through a rigorous 2D NMR workflow. By systematically linking through-bond connectivity (HSQC, COSY, HMBC) with through-space proximity (NOESY), researchers can establish a self-validating dataset that unambiguously confirms both regiochemistry and solution-state conformation.

    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid

    As a specialized organic building block, 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid is frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including STING agonists and LFA-1/ICAM antagon...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a specialized organic building block, 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid is frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including STING agonists and LFA-1/ICAM antagonists[1][2]. While highly valuable in medicinal chemistry and drug development, this compound presents specific occupational hazards that require rigorous, self-validating safety protocols.

    This guide provides researchers and safety officers with the definitive operational workflow, personal protective equipment (PPE) requirements, and disposal plans necessary to handle this chemical safely and compliantly.

    Hazard Assessment & Mechanistic Causality

    To handle a chemical safely, one must first understand why it is hazardous. 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid carries standard hazard classifications for skin irritation (H315), eye irritation (H319), and respiratory irritation (H335)[3][4].

    The Causality of the Hazard:

    • Acidic Irritation: The carboxylic acid (-COOH) functional group acts as a proton donor. Upon contact with the moisture of the skin, eyes, or mucous membranes, it lowers the local pH, causing acute tissue irritation[3].

    • Enhanced Dermal Penetration: Unlike simple aliphatic acids, this molecule contains a lipophilic benzofuran core and an ethoxyethoxy ether chain. This high lipid solubility allows the compound to bypass the stratum corneum (the skin's outermost barrier) much more efficiently, carrying the acidic moiety deeper into the epidermis and exacerbating the irritant effect[2].

    Personal Protective Equipment (PPE) Matrix

    To mitigate these risks, a robust PPE strategy is required. The following table summarizes the quantitative specifications and mechanistic justifications for the required protective gear.

    PPE CategorySpecificationQuantitative Metric / StandardJustification
    Hand Protection Nitrile Rubber GlovesMinimum thickness: 0.11 mm.Breakthrough time: >480 minProvides excellent chemical resistance against solid organic acids and prevents lipid-soluble dermal absorption[3][5].
    Eye/Face Protection Chemical Safety GogglesEN 166 (EU) or ANSI Z87.1 (US) compliantProtects against airborne dust particles and accidental solvent splashes during dissolution[3].
    Respiratory Protection Particulate RespiratorN95 (US) or FFP2 (EU)(Filtration efficiency ≥ 95%)Mandatory if handling the dry powder outside a fume hood or if aerosolization/dust generation is likely[4].
    Body Protection Flame-retardant Lab Coat100% Cotton or specialized syntheticPrevents the accumulation of static electricity and protects against particulate deposition on personal clothing[6].

    Operational Workflow: Step-by-Step Methodology

    Every protocol in the laboratory must be a self-validating system. Follow these sequential steps to ensure zero-exposure handling of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid.

    Step 1: Pre-Operation Setup & Hazard Validation
    • Verify Engineering Controls: Turn on the chemical fume hood and verify the face velocity monitor reads between 80 and 100 feet per minute (fpm) . This ensures sufficient negative pressure to capture aerosolized acid particulates.

    • Don PPE: Put on the lab coat, chemical safety goggles, and a fresh pair of nitrile gloves. Inspect gloves for micro-tears before proceeding.

    Step 2: Weighing & Transfer Protocol
    • Static Mitigation: Place the analytical balance inside a ventilated weighing enclosure or the fume hood. Because dry organic powders are prone to static dispersion, use an anti-static, grounded spatula for transfer.

    • Transfer: Weigh the 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid directly into a pre-tared, sealable glass vial. Causality: Weighing directly into the reaction vessel minimizes the number of transfer steps, thereby reducing the risk of dust generation and subsequent respiratory exposure.

    Step 3: Dissolution & Reaction Setup
    • Solvent Addition: While keeping the vial inside the fume hood, slowly add your chosen organic solvent (e.g., DMSO, DMF, or ethanol).

    • Sealing: Cap the vial tightly before removing it from the ventilated area. Never transport open containers of the acid solution across the laboratory.

    Step 4: Decontamination & Doffing
    • Surface Neutralization: Wipe down the balance, spatulas, and fume hood surfaces with a damp paper towel moistened with a mild alkaline solution (e.g., 5% sodium bicarbonate). Causality: The weak base safely neutralizes any invisible, residual carboxylic acid dust.

    • Doffing: Remove gloves using the "glove-in-glove" technique to ensure your bare skin never touches the contaminated outer surface of the nitrile[3]. Wash hands thoroughly with soap and water[6].

    Workflow Visualization

    PPE_Workflow Start Hazard Assessment (H315, H319, H335) Gowning PPE Gowning Phase (Nitrile Gloves, Goggles, Lab Coat) Start->Gowning Ventilation Engineering Controls (Activate Fume Hood: 80-100 fpm) Gowning->Ventilation Handling Chemical Handling (Anti-static Weighing & Transfer) Ventilation->Handling Decon Decontamination & Doffing (Alkaline Wipe-down, Remove PPE) Handling->Decon Disposal Waste Disposal (Incineration Protocol) Decon->Disposal

    Fig 1: Step-by-step PPE gowning and handling workflow for organic acid derivatives.

    Spill Management & Disposal Plan

    Accidental Release Protocol
    • Evacuate & Ventilate: Clear personnel from the immediate area and ensure local exhaust ventilation is running at maximum capacity.

    • Containment: Do not use compressed air or dry sweeping, which will aerosolize the acidic dust[3]. Instead, cover the spill with a damp absorbent material (e.g., vermiculite or sand lightly moistened with water).

    • Collection: Use a non-sparking plastic scoop to collect the absorbent-chemical mixture and place it into a chemically compatible, sealable hazardous waste container[3].

    Chemical Disposal Plan

    4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid must never be flushed down the sink or disposed of in standard municipal waste[6].

    • Solvent Dissolution: Dissolve or mix the collected solid waste in a highly combustible organic solvent (such as ethanol or acetone)[7]. Causality: This creates a homogenous liquid fuel source, ensuring consistent and complete combustion during disposal.

    • Incineration: Transfer the solution to a licensed professional hazardous waste facility. The material must be burned in a chemical incinerator equipped with an afterburner and a scrubber [7][8].

      • Why an afterburner? It ensures the complete thermal destruction of the stable benzofuran ring system, preventing the release of toxic aromatic byproducts[9].

      • Why a scrubber? It neutralizes acidic combustion gases (like CO₂ and trace vaporized organic acids) before they can be released into the atmosphere[9].

    References

    • Capot Chemical. MSDS of Benzofuran-6-carboxylic acid. Retrieved from:[Link]

    • Loba Chemie. BENZOFURAN-6-CARBOXYLIC ACID Safety Data Sheet. Retrieved from:[Link]

    • Pharmaffiliates. Benzofuran-6-carboxylic Acid Product Information. Retrieved from: [Link]

    • American Chemical Society (ACS). Discovery of Non-Nucleotide Small-Molecule STING Agonists via Chemotype Hybridization. Retrieved from:[Link]

    • All Safety Products. Glove Selection Chart - Chemical Breakthrough Times. Retrieved from: [Link]

    • R2J Chemical Services. ORGANIC-C Safety Data Sheet. Retrieved from: [Link]

    • United Nations Office on Drugs and Crime (UNODC). Laboratory and Scientific Section: Chemical Disposal Guidelines. Retrieved from: [Link]

    • Renesas. MATERIAL SAFETY DATA SHEET. Retrieved from:[Link]

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